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Foundational

Dual-Isotope Precision: A Technical Guide to L-Alanine (1-13C; 15N)

The following technical guide details the research applications of L-Alanine (1-13C; 15N) , focusing on its unique utility in dual-isotope metabolic flux analysis (MFA) and solid-state NMR. Content Type: Technical Guide...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the research applications of L-Alanine (1-13C; 15N) , focusing on its unique utility in dual-isotope metabolic flux analysis (MFA) and solid-state NMR.

Content Type: Technical Guide / Whitepaper Target Audience: Metabolic Engineers, NMR Spectroscopists, and Drug Development Scientists.[1]

Executive Summary

L-Alanine (1-13C; 15N) is a stable isotope-labeled amino acid characterized by a Carbon-13 label at the carboxyl position (C1) and a Nitrogen-15 label at the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-amino position.[1][2][3][4] Unlike uniformly labeled alanine (U-13C; 15N), this specific isotopologue creates a defined two-bond spin system  (

N–C


C

) separated by the unlabeled

-carbon.[1]

This unique atomic arrangement drives its two primary high-value applications:

  • 13C15N-Metabolic Flux Analysis (MFA): It functions as a "bond integrity" probe.[1] By tracking whether the

    
    C and 
    
    
    
    N labels remain correlated or separate, researchers can quantify the precise rate of transamination versus protein synthesis.
  • Solid-State NMR (REDOR): It serves as a "molecular ruler."[1] The specific distance between the C1 and N nuclei (

    
    2.5 Å) makes it an ideal calibration standard for Rotational Echo Double Resonance (REDOR) experiments used to determine peptide backbone conformation.
    

Section 1: 13C15N-Metabolic Flux Analysis (MFA)

The "Bond Integrity" Probe

In metabolic research, standard single-isotope tracing (e.g., [1-13C]Alanine) tracks the carbon skeleton but loses information about nitrogen assimilation.[1] L-Alanine (1-13C; 15N) overcomes this by allowing simultaneous monitoring of Carbon (energy/backbone) and Nitrogen (biosynthesis) fluxes.[1]

The Mechanism of Action: The utility relies on the metabolic fate of the C-N bond during the Alanine Cycle :

  • Pathway A (Protein Synthesis): The alanine is incorporated directly into a polypeptide chain. The

    
    C and 
    
    
    
    N labels remain coupled within the same molecule.
  • Pathway B (Transamination via ALT): Alanine Aminotransferase (ALT) transfers the amino group to

    
    -ketoglutarate to form glutamate.[1] The 
    
    
    
    N label moves to glutamate, while the
    
    
    C label remains on the resulting pyruvate. The labels separate .

By quantifying the ratio of doubly-labeled species (


) to singly-labeled species (

) in the metabolome, researchers can calculate the exact flux through the transaminase node.
Visualization: The Divergent Fate Pathway

The following diagram illustrates how the dual labels track the bifurcation of metabolic flux.

AlanineFate Ala L-Alanine (1-13C; 15N) [Dual Label M+2] Prot Incorporated Protein (1-13C; 15N Intact) [M+2 Detected] Ala->Prot Protein Synthesis (Bond Preserved) Pyruvate Pyruvate (1-13C) [13C Only M+1] Ala->Pyruvate ALT Transaminase (Bond Cleaved) Glutamate Glutamate (15N) [15N Only M+1] Ala->Glutamate Nitrogen Transfer

Caption: Metabolic fate tracking. Protein synthesis preserves the C-N couple (Green path), while transamination segregates the labels into distinct metabolic pools (Red path).

Section 2: Solid-State NMR & REDOR Applications

The "Molecular Ruler"

In solid-state NMR, REDOR (Rotational Echo Double Resonance) is the gold standard for measuring weak heteronuclear dipolar couplings, which are directly related to internuclear distance (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) by the relationship 

.

L-Alanine (1-13C; 15N) is the quintessential calibration standard for these experiments because:

  • Defined Geometry: The distance between the Carboxyl Carbon (

    
    C
    
    
    
    ) and the Amine Nitrogen (
    
    
    N) is rigidly defined by the intervening
    
    
    -carbon geometry (approx 2.5 Å).
  • Isolation: The absence of

    
    C labeling at the 
    
    
    
    -position eliminates strong homonuclear
    
    
    C-
    
    
    C couplings (J-coupling
    
    
    55 Hz) that would otherwise interfere with the delicate
    
    
    C-
    
    
    N dipolar measurement.[1]

Experimental Logic:

  • S0 Spectrum: A standard echo experiment where the

    
    C signal is observed.
    
  • S Spectrum: The same experiment, but with

    
    N 
    
    
    
    -pulses applied during the echo period. These pulses prevent the averaging of the C-N dipolar interaction.
  • Result: The difference in intensity (

    
    ) is plotted against mixing time. The curvature of this dephasing curve yields the precise internuclear distance.
    

Section 3: Mass Spectrometry (LC-MS/MS)

The "Ultimate" Internal Standard

In quantitative proteomics and metabolomics, L-Alanine (1-13C; 15N) serves as an ideal Internal Standard (IS).[1]

  • Mass Shift (M+2): The compound has a molecular weight of roughly 91.07 Da (vs. 89.09 Da for natural alanine). This +2 Da shift is sufficient to avoid overlap with the M+0 (natural) and M+1 (natural isotope abundance) peaks of endogenous alanine in high-resolution MS.[1]

  • Matrix Correction: As a stable isotope-labeled analog, it co-elutes perfectly with endogenous alanine but is distinguishable by mass.[1] This allows it to experience the exact same ionization suppression or enhancement effects, providing the highest possible quantification accuracy.

Quantitative Data Summary:

ParameterNatural L-AlanineL-Alanine (1-13C; 15N)Application Note
Monoisotopic Mass 89.0477 Da91.0483 DaDistinct M+2 peak for MS quantitation.[1]
NMR Spin System 12C (Silent) - 14N (Q)13C (Spin 1/2) - 15N (Spin 1/2)Active in double-resonance NMR.
C1-N Distance ~2.5 Å~2.5 ÅDipolar coupling constant

Hz.[1]
Flux Fate IndistinguishableSeparableDistinguishes synthesis vs. degradation.[1]

Section 4: Experimental Protocol (13C15N-MFA)

Objective: To quantify the flux of alanine transamination in mammalian cell culture.

Experimental Setup
  • Medium Preparation: Prepare custom DMEM lacking standard alanine.[1] Supplement with L-Alanine (1-13C; 15N) at physiological concentration (e.g., 0.4 mM).[1]

  • Control: Prepare a parallel culture with unlabeled L-Alanine to establish natural abundance baselines.

Cell Culture & Quenching[1]
  • Incubation: Culture cells (e.g., HEK293 or CHO) for 24–48 hours to achieve isotopic steady state.[1]

  • Quenching: Rapidly wash cells with ice-cold saline.[1] Quench metabolism immediately by adding 80% cold Methanol (-80°C) . This stops enzymatic activity instantly, preserving the metabolic snapshot.

Extraction & Derivatization[1]
  • Lysis: Scrape cells and vortex/sonicate to release intracellular metabolites.[1]

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C to pellet debris. Collect supernatant.

  • Derivatization (GC-MS only): If using GC-MS, dry the supernatant and derivatize with TBDMS (tert-butyldimethylsilyl) to make amino acids volatile.[1] Note: For LC-MS, direct injection is often possible.[1]

Data Acquisition & Analysis
  • MS Method: Operate in SIM (Selected Ion Monitoring) mode.[1]

    • Target M+0 (89 Da), M+1 (90 Da), and M+2 (91 Da) for Alanine.

    • Target M+0 and M+1 for Pyruvate and Glutamate.

  • Calculation:

    • Fractional Enrichment (M+2): Represents intact alanine taken up from media.[1]

    • Fractional Enrichment (M+1 Pyruvate): Represents alanine that underwent transamination (N lost, 13C retained).

    • Fractional Enrichment (M+1 Glutamate): Represents nitrogen transfer from the labeled alanine.

Flux Modeling Workflow

The following DOT diagram outlines the logic flow for interpreting the MS data.

FluxLogic Data MS Spectrum Data (Alanine Peaks) CheckM2 Analyze M+2 Peak (91 Da) Data->CheckM2 CheckM1 Analyze M+1 Peak (90 Da) Data->CheckM1 Direct Direct Incorporation (Protein Synthesis) CheckM2->Direct High Abundance Recycle Metabolic Recycling (Transamination + Resynthesis) CheckM1->Recycle Presence indicates C/N separation Conclusion Calculate Flux Ratio: Synthesis / Transamination Direct->Conclusion Recycle->Conclusion

Caption: Logic flow for distinguishing metabolic pathways based on isotopic mass shift analysis.

References

  • Dual-Isotope MFA Methodology

    • Theorell, A., & Nöh, K. (2020). "One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux." Molecular Systems Biology.
  • Solid-State NMR (REDOR)

    • Gullion, T., & Schaefer, J. (1989). "Rotational-echo double-resonance NMR." Journal of Magnetic Resonance.
  • Internal Standards in Mass Spectrometry

    • Stokvis, E., et al. (2005). "Stable isotope labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
  • Alanine Metabolism & Transport

    • Fenn, T. D., et al. (2002). "Structural basis for the specific transport of L-alanine by the bacterial transporter." Biochemistry.

Sources

Exploratory

L-ALANINE (1-13C; 15N) chemical properties and structure

Topic: L-ALANINE (1-13C; 15N) chemical properties and structure Content Type: In-depth Technical Guide Physicochemical Properties, NMR Profiling, and Metabolic Applications[1][2] Executive Summary L-Alanine (1-13C; 15N)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: L-ALANINE (1-13C; 15N) chemical properties and structure Content Type: In-depth Technical Guide

Physicochemical Properties, NMR Profiling, and Metabolic Applications[1][2]

Executive Summary

L-Alanine (1-13C; 15N) is a dual-labeled stable isotopologue of the non-essential amino acid alanine, characterized by the substitution of the carboxyl carbon with Carbon-13 (


C) and the alpha-amino nitrogen with Nitrogen-15 (

N).[1][2][3] This specific labeling pattern renders the molecule a high-fidelity probe for Nuclear Magnetic Resonance (NMR) spectroscopy and hyperpolarized Magnetic Resonance Imaging (MRI).

Unlike uniformly labeled analogs, the specific placement of


C at the C1 position and 

N at the

-amine allows for the independent tracing of carbon backbone dynamics (via the pyruvate-alanine cycle) and nitrogen assimilation (via transamination) without the spectral crowding often associated with uniformly labeled (

C,

N) compounds. This guide details the structural properties, spectroscopic signatures, and experimental protocols for utilizing L-Alanine (1-13C; 15N) in metabolic flux analysis and structural biology.
Physicochemical Specifications

The dual-labeled isotopologue exhibits distinct physical mass properties compared to the natural abundance amino acid. These parameters are critical for calculating precise concentrations in mass spectrometry (MS) and quantitative NMR (qNMR).

PropertySpecificationNotes
IUPAC Name L-Alanine-1-ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

C,

N
(S)-2-amino-1-

C-propanoic acid-

N
Chemical Formula

C


C

H


N

O

Molecular Weight (MW) 91.08 g/mol Natural L-Ala: 89.09 g/mol (+1.99 Da shift)
Isotopic Enrichment Typically >98% atom % excessCritical for high SNR in hyperpolarization
Melting Point ~314.5 °C (dec.)[4][5]Decomposes upon melting
Solubility ~166 g/L (H

O at 25°C)
Highly soluble, suitable for high-conc. NMR
pKa Values pK

(COOH): 2.34pK

(NH

): 9.69
Values shift slightly due to isotope effect (KIE)
Appearance White crystalline solidHygroscopic; store desiccated
NMR Spectroscopy Profile

The utility of L-Alanine (1-13C; 15N) lies in its magnetic spin active nuclei (


). The C1 label provides a sharp singlet in 

C-NMR (decoupled) or a doublet (coupled to

N), while the

N label serves as a probe for amino acid metabolism.
2.1 Chemical Shifts (Solution State, D

O, pH 7.0)

Values relative to DSS (0 ppm) for


C and Liquid NH

for

N.
NucleusPositionChemical Shift (

)
Multiplicity (Coupled)

C
C1 (Carboxyl) 176.5 ppm Doublet (

)

C
C2 (

-Carbon)
51.2 ppmNatural abundance signal

C
C3 (Methyl)17.1 ppmNatural abundance signal

N

-Amine
43.2 ppm Singlet (decoupled)

Technical Insight: The chemical shift of the C1 carboxyl is highly sensitive to pH. In acidic conditions (pH < 2), the protonation of the carboxyl group shifts the C1 resonance upfield to ~173 ppm. Researchers must buffer samples carefully (e.g., phosphate buffer, pH 7.4) to maintain spectral consistency.

2.2 Scalar Coupling Constants (

)

In the (1-13C; 15N) isotopologue, the


C and 

N nuclei are separated by the

-carbon (C2). This results in a two-bond coupling (

), which is significantly smaller than the one-bond coupling observed in uniformly labeled samples.
  • 
    :  ~54 Hz (Only observed if C2 is also 
    
    
    
    C, not applicable here).
  • 
    : < 1.5 Hz .
    
    • Significance: This small coupling constant means that in standard broadband-decoupled

      
      C spectra, the C1 peak appears as a sharp singlet (or slightly broadened). This is advantageous for Hyperpolarized MRI , as it minimizes scalar relaxation losses (coherent leakage) that would otherwise shorten the 
      
      
      
      relaxation time.
2.3 Relaxation Times (

)

The C1 carboxyl carbon has a long longitudinal relaxation time (


) due to the lack of directly bonded protons (dominating dipolar relaxation).
  • 
     (C1) at 3T:  ~25–40 seconds (in solution).
    
  • 
     (C1) at 9.4T:  ~45–60 seconds.
    
  • Application: This long

    
     makes L-Alanine (1-13C) an excellent candidate for Dissolution Dynamic Nuclear Polarization (d-DNP) , allowing sufficient time for injection and metabolic imaging in vivo.
    
Metabolic Flux Analysis (MFA) & Mechanisms[7]

L-Alanine (1-13C; 15N) is a "splitting" tracer. When metabolized, the carbon label and nitrogen label often diverge into different pathways, allowing simultaneous interrogation of glycolysis (C-flux) and amino acid homeostasis (N-flux).

3.1 The Alanine-Pyruvate-Glutamate Axis
  • Carbon Fate: The

    
    C-labeled carboxyl group is transferred to pyruvate via Alanine Transaminase (ALT) .[6]
    
    • Reaction: L-Ala (1-

      
      C) + 
      
      
      
      -Ketoglutarate
      
      
      Pyruvate (1-
      
      
      C) + Glutamate.
    • Detection: The appearance of [1-

      
      C]Pyruvate (171 ppm) and subsequently [1-
      
      
      
      C]Lactate (183 ppm).
  • Nitrogen Fate: The

    
    N-labeled amine is transferred to 
    
    
    
    -ketoglutarate to form Glutamate.
    • Detection: The appearance of [

      
      N]Glutamate.[7]
      

This dual-tracing capability is superior to single labels for confirming ALT activity, as one must observe both the


C-pyruvate and the 

N-glutamate to confirm the transamination event occurred.
3.2 Visualization of Metabolic Pathways

The following diagram illustrates the divergence of the


C and 

N labels during ALT-mediated metabolism.

AlanineMetabolism Ala L-Alanine (1-13C; 15N) ALT Enzyme: Alanine Transaminase (ALT) Ala->ALT 13C & 15N Source aKG α-Ketoglutarate (Unlabeled) aKG->ALT Pyr Pyruvate (1-13C) ALT->Pyr 13C Path Glu Glutamate (15N) ALT->Glu 15N Path Lac Lactate (1-13C) Pyr->Lac Reduction LDH LDH

Caption: Divergent metabolic fates of L-Alanine (1-13C; 15N). The Carbon-13 label tracks into the glycolytic pool (Pyruvate/Lactate), while the Nitrogen-15 label tracks into the amino acid pool (Glutamate).

Experimental Protocols
4.1 Enzymatic Synthesis of L-Alanine (1-13C; 15N)

While commercially available, in-house synthesis is often required for specific enrichment levels or fresh hyperpolarization precursors. This protocol uses L-Alanine Dehydrogenase (AlaDH) for stereospecific synthesis.[7]

Reagents:

  • Sodium Pyruvate (1-

    
    C)
    
  • Ammonium Chloride (

    
    NH
    
    
    
    Cl)[7]
  • NADH (Reduced form)

  • L-Alanine Dehydrogenase (from Bacillus subtilis)[7]

  • Buffer: 50 mM Tris-HCl or Phosphate (pH 8.0)

Workflow:

  • Substrate Prep: Dissolve [1-

    
    C]Pyruvate (10 mM) and 
    
    
    
    NH
    
    
    Cl (20 mM, 2x excess) in the buffer.
  • Cofactor Addition: Add NADH (11 mM). Monitor absorbance at 340 nm.

  • Reaction Initiation: Add AlaDH (5 Units/mL). Incubate at 30°C.

  • Monitoring: The reaction consumes NADH.[3] Monitor the decrease in A

    
    .
    
    • Reaction: Pyruvate + NH

      
       + NADH 
      
      
      
      L-Alanine + NAD
      
      
      + H
      
      
      O.
  • Purification:

    • Quench enzyme with ultrafiltration (10 kDa cutoff).

    • Purify L-Alanine via cation exchange chromatography (Dowex 50W). Elute with NH

      
      OH.
      
    • Lyophilize to obtain white powder.

4.2 Sample Preparation for Hyperpolarized

C-MRI

To utilize the long


 of the C1 label for imaging:
  • Formulation: Mix L-Alanine (1-13C; 15N) with a glass-forming agent (e.g., glycerol or DMSO) and a radical (e.g., Trityl OX063).

    • Typical Concentration: 2–3 M Alanine.

  • Polarization: Place in DNP polarizer (e.g., HyperSense) at 1.4 K and 3.35 T. Irradiate with microwaves (~94 GHz) for 60–90 minutes.

  • Dissolution: Rapidly dissolve in superheated buffer (Tris/EDTA, pH 7.4) to a final concentration of 80 mM.

  • QC: Immediately measure liquid state polarization via low-field NMR spectrometer. Expect >20% polarization.

References
  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. "Nomenclature and Symbolism for Amino Acids and Peptides." European Journal of Biochemistry, vol. 138, no. 1, 1984, pp. 9-37. Link

  • Wishart, D.S., et al. "1H, 13C and 15N Chemical Shift Referencing in Biomolecular NMR." Journal of Biomolecular NMR, vol. 6, 1995, pp. 135-140. Link

  • Kurhanewicz, J., et al. "Analysis of Cancer Metabolism by Imaging Hyperpolarized Nuclei." Neoplasia, vol. 21, no. 1, 2019, pp. 1-16. Link

  • Day, S.E., et al. "Detecting Tumor Response to Treatment Using Hyperpolarized 13C Magnetic Resonance Imaging and Spectroscopy." Nature Medicine, vol. 13, 2007, pp. 1382–1387. Link

  • Sigma-Aldrich. "L-Alanine-1-13C Product Specification." Merck KGaA. Link

  • Cambridge Isotope Laboratories. "Stable Isotope-Labeled Amino Acids: Applications in Metabolic Flux Analysis." CIL Application Notes. Link

Sources

Foundational

Dual-Isotope Tracing with L-Alanine (1-13C; 15N): Decoupling Carbon and Nitrogen Fluxes in Metabolic Networks

Topic: Applications of L-ALANINE (1-13C; 15N) in Metabolic Tracing Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Metabolic flux analysis (MFA)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of L-ALANINE (1-13C; 15N) in Metabolic Tracing Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Metabolic flux analysis (MFA) often treats carbon and nitrogen metabolism as distinct entities, yet their integration is fundamental to cellular homeostasis—particularly in cancer metabolism, immune response, and hepatic gluconeogenesis. L-Alanine (1-13C; 15N) serves as a precision dual-tracer that simultaneously interrogates the glucose-alanine cycle , anaplerotic flux , and nitrogen transamination dynamics.

Unlike single-labeled tracers, this dual-isotope isotopomer allows researchers to decouple the fate of the carbon skeleton (oxidative vs. gluconeogenic) from the nitrogen payload (biosynthetic vs. excretory). This guide provides a rigorous methodological framework for utilizing L-Alanine (1-13C; 15N), from experimental design to mass isotopomer distribution analysis (MIDA).

Mechanistic Principles of the Dual Tracer

The power of L-Alanine (1-13C; 15N) lies in the specific metabolic divergence of its labeled atoms upon entry into the cell.

The Carbon Fate (1-13C)

The 1-13C label is located on the carboxyl group. Upon conversion to pyruvate via Alanine Aminotransferase (ALT), this carbon atom becomes the C1 of pyruvate. Its subsequent fate acts as a critical logic gate for mitochondrial metabolism:

  • PDH Flux (Oxidative): If pyruvate enters the TCA cycle via Pyruvate Dehydrogenase (PDH), the C1 position is decarboxylated and released as

    
    CO
    
    
    
    . The resulting Acetyl-CoA is unlabeled. Thus, a loss of 13C label in downstream TCA intermediates (Citrate,
    
    
    -KG) signifies PDH activity.
  • PC Flux (Anaplerotic): If pyruvate enters via Pyruvate Carboxylase (PC), the C1 label is retained in Oxaloacetate (1-

    
    C) . This label propagates to Malate and Aspartate, serving as a definitive marker for anaplerosis and gluconeogenesis.
    
  • LDH Flux (Glycolytic): Conversion to Lactate retains the label, producing Lactate (1-

    
    C) .
    
The Nitrogen Fate (15N)

The 15N amine group tracks transamination activity. Via ALT, the 15N is transferred to


-Ketoglutarate to form Glutamate (15N) . This allows the researcher to quantify:
  • Nitrogen Shuttling: The rate of nitrogen transfer into the glutamate pool (and subsequently the urea cycle or glutathione synthesis).

  • De Novo Synthesis vs. Import: Distinguishing between alanine taken up from the media (M+2) and alanine synthesized de novo from glucose/glutamine (M+0).

Visualization of Metabolic Divergence

MetabolicFate Alanine L-Alanine (1-13C; 15N) Pyruvate Pyruvate (1-13C) Alanine->Pyruvate ALT (Carbon Path) Glutamate Glutamate (15N) Alanine->Glutamate ALT (Nitrogen Path) Lactate Lactate (1-13C) Pyruvate->Lactate LDH (Warburg) AcetylCoA Acetyl-CoA (Unlabeled) Pyruvate->AcetylCoA PDH (Oxidation) CO2 CO2 (13C) Pyruvate->CO2 Decarboxylation OAA Oxaloacetate (1-13C) Pyruvate->OAA PC (Anaplerosis) Malate Malate/Aspartate (1-13C) OAA->Malate MDH

Caption: Metabolic divergence of L-Alanine (1-13C; 15N). The tracer splits into a carbon probe (Pyruvate) and a nitrogen probe (Glutamate), allowing simultaneous interrogation of PC/PDH ratio and transamination kinetics.

Experimental Protocol: GC-MS Analysis

To successfully trace L-Alanine (1-13C; 15N), one must use a detection method that preserves the C1 carboxyl group. Warning: Many standard amino acid derivatization methods (e.g., some chloroformate based methods) can induce decarboxylation or fragmentation that obscures the C1 label.

Recommended Method: MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) derivatization.[1][2] This forms TBDMS derivatives which are stable and yield a characteristic [M-57]


  fragment (loss of tert-butyl group), preserving the entire amino acid carbon skeleton and the nitrogen atom.
Step-by-Step Workflow
  • Cell Culture & Labeling:

    • Culture cells in media deficient in L-Alanine.

    • Supplement with L-Alanine (1-13C; 15N) at physiological concentrations (e.g., 0.4 mM).

    • Control: Parallel culture with unlabeled L-Alanine to establish natural abundance baseline.

    • Incubate for isotopic steady state (typically 12–24 hours for central carbon metabolism).

  • Metabolism Quenching:

    • Rapidly wash cells with ice-cold saline (0.9% NaCl).

    • Quench metabolism immediately by adding 80% MeOH/20% H

      
      O  pre-chilled to -80°C.
      
    • Scrape cells and transfer to dry ice.

  • Extraction:

    • Vortex vigorously and centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant (metabolites).

    • Dry supernatant under nitrogen flow or speed-vac.

  • Derivatization (MTBSTFA):

    • Resuspend dried residue in 20

      
      L Pyridine (anhydrous).
      
    • Add 30

      
      L MTBSTFA + 1% TBDMCS .
      
    • Incubate at 60°C for 60 minutes .

    • Note: This reaction silylates the amine, carboxyl, and hydroxyl groups.

  • GC-MS Acquisition:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Carrier Gas: Helium (1 mL/min).

    • Inlet: 250°C, Splitless or 1:10 Split.

    • MS Source: Electron Impact (EI), 70 eV.[3]

Workflow Visualization

Workflow Step1 1. Tracer Administration (0.4mM L-Ala 1-13C;15N) Step2 2. Quenching (-80°C 80% MeOH) Step1->Step2 Step3 3. Extraction (Centrifuge & Dry) Step2->Step3 Step4 4. Derivatization (MTBSTFA, 60°C, 1h) Step3->Step4 Step5 5. GC-MS Analysis (Monitor [M-57]+ Fragments) Step4->Step5

Caption: Optimized workflow for dual-isotope tracing. The MTBSTFA derivatization step is critical for retaining the C1-carboxyl label in the detectable fragment.

Data Interpretation & Mass Isotopomers

Interpretation relies on analyzing the Mass Isotopomer Distribution (MID). For the TBDMS-Alanine derivative, the primary fragment is [M-57]


 .[3]
Key Ions for Monitoring
MetaboliteDerivativeFormula (Fragment)Unlabeled m/z (M+0)Dual Label m/z (M+2)Interpretation
Alanine 2-TBDMSC

H

NO

Si

260 262 Tracer uptake & pool enrichment.
Lactate 2-TBDMSC

H

O

Si

261 262 (M+1)13C label only. Indicates reduction of pyruvate.
Pyruvate Oximated-TBDMSC

H

NO

Si

274 275 (M+1)13C label only. Central node status.
Glutamate 3-TBDMSC

H

NO

Si

432 433 (M+1)15N label only. Transamination activity.
Malate 3-TBDMSC

H

O

Si

419 420 (M+1)13C label only. Marker of PC Flux.
Calculating Flux Ratios

To determine the relative activity of Pyruvate Carboxylase (PC) versus Pyruvate Dehydrogenase (PDH), calculate the enrichment ratios:



  • High Ratio: Indicates significant anaplerosis (common in gluconeogenic liver or proliferating cancer cells).

  • Low Ratio: Indicates oxidative metabolism where C1 is lost as CO

    
    .
    

Case Studies & Applications

Cancer Metabolism: The Reverse Warburg Effect

In the tumor microenvironment, cancer-associated fibroblasts (CAFs) often secrete alanine. Using L-Alanine (1-13C; 15N) on cancer cells co-cultured with CAFs allows researchers to track:

  • Uptake: Appearance of M+2 Alanine in cancer cells.

  • Nitrogen Assimilation: Transfer of 15N to Glutamate/Aspartate for nucleotide synthesis.

  • Carbon Oxidation: Loss of 13C (via PDH) to fuel the TCA cycle for energy, distinguishing it from glucose-derived carbon.

Hepatic Gluconeogenesis

In metabolic disease research (Type 2 Diabetes), hyperactive gluconeogenesis is a key target.

  • Protocol: Administer tracer to primary hepatocytes.

  • Readout: Appearance of 13C in Glucose (via PC -> OAA -> PEP -> Glucose).

  • Self-Validation: If 13C is found in glucose, PC flux is active. If 15N is found in urea, the alanine nitrogen was successfully stripped and processed.

References

  • Simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology. Link: [Link]

  • Metabolic flux analysis of pyruvate dehydrogenase complex-deficient Corynebacterium glutamicum. Applied and Environmental Microbiology. Link: [Link]

  • Flux through hepatic pyruvate carboxylase and phosphoenolpyruvate carboxykinase detected by hyperpolarized 13C magnetic resonance. PNAS. Link: [Link]

  • Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis Stable Isotope Facility. Link: [Link]

Sources

Exploratory

L-ALANINE (1-13C; 15N) role in protein synthesis studies

Topic: L-ALANINE (1-13C; 15N): Precision Probes in Protein Dynamics and Metabolic Flux Content Type: Technical Whitepaper Audience: Structural Biologists, Proteomics Researchers, and Metabolic Engineers Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: L-ALANINE (1-13C; 15N): Precision Probes in Protein Dynamics and Metabolic Flux Content Type: Technical Whitepaper Audience: Structural Biologists, Proteomics Researchers, and Metabolic Engineers

Executive Summary: The Dual-Isotope Advantage

In the landscape of stable isotope labeling, L-Alanine (1-13C; 15N) represents a highly specific tool distinct from uniformly labeled (


) counterparts. By labeling only the carbonyl carbon (

) and the

-amino nitrogen (

), this isotopologue serves two distinct, high-value functions:
  • In NMR Spectroscopy: It acts as a backbone-specific probe that simplifies spectral crowding by eliminating side-chain

    
     couplings, essential for solid-state NMR (ssNMR) of large membrane proteins.
    
  • In Metabolic Flux Analysis: It functions as a "catabolic reporter." Because the

    
     position is the first carbon lost as 
    
    
    
    during the conversion of pyruvate to Acetyl-CoA, retention of the
    
    
    signal uniquely confirms direct protein synthesis, while its loss (uncoupled from
    
    
    ) quantifies oxidative flux.

This guide details the mechanistic utility of L-Alanine (1-13C; 15N), addressing the critical challenge of metabolic scrambling and providing a validated Cell-Free Protein Synthesis (CFPS) protocol to ensure high-fidelity incorporation.

Molecular Mechanics & NMR Utility

The Isotopic Signature
  • 
     (Amine):  Reports on the amide environment and hydrogen bonding status in the protein backbone.
    
  • 
     (Carbonyl):  Located at the C-terminus of the residue.
    
  • The Gap: The labeled nuclei are separated by the unlabeled

    
    .
    
    • Consequence: There is no strong one-bond

      
      -coupling (
      
      
      
      ) between the side chain and the backbone, nor between the
      
      
      and
      
      
      of the same residue.
    • Advantage:[1] This isolation prevents the rapid signal decay (transverse relaxation) caused by extensive

      
       coupling networks found in uniformly labeled samples. This makes it ideal for REDOR (Rotational Echo Double Resonance)  experiments in solid-state NMR to measure precise internuclear distances.
      
Solid-State NMR: The Backbone Ruler

In solid-state NMR, this specific labeling pattern is used to determine secondary structure (


-helix vs. 

-sheet) by measuring the Chemical Shift Anisotropy (CSA) of the carbonyl carbon without interference from

or

couplings.

Critical Challenge: Metabolic Scrambling

The primary failure point in using L-Alanine (1-13C; 15N) in in vivo (e.g., E. coli) expression is Alanine Transaminase (ALT/GPT) activity.

  • The Scrambling Pathway:

    • Exogenous L-Alanine is transported into the cell.

    • ALT converts L-Alanine to Pyruvate, transferring the

      
       to 
      
      
      
      -ketoglutarate (forming Glutamate). Result:
      
      
      signal is diluted across the proteome.
    • Pyruvate enters the PDH complex. The

      
       (carboxyl) is decarboxylated and lost as 
      
      
      
      . Result: Loss of Carbon label.
    • Remaining Pyruvate (now unlabeled at C1) can re-aminte to form unlabeled Alanine.

The Solution: Use of Cell-Free Protein Synthesis (CFPS) with specific transaminase inhibitors is the only method to guarantee >95% label fidelity.

Visualization: Metabolic Fate vs. Synthesis

The following diagram illustrates the divergent pathways of the isotope label and why metabolic control is non-negotiable.

MetabolicFate cluster_legend Pathway Legend Ala L-Alanine (1-13C; 15N) Protein Target Protein (Correctly Labeled) Ala->Protein Direct Translation (Ribosome) Pyruvate Pyruvate (1-13C) Ala->Pyruvate ALT Enzyme (Transamination) Glutamate Glutamate (15N Scrambled) Ala->Glutamate 15N Transfer AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Complex CO2 13C-CO2 (Label Lost) Pyruvate->CO2 Decarboxylation (C1 Release) key1 Green: Desired Synthesis key2 Red: Metabolic Loss/Scrambling

Figure 1: The "Fork in the Road." In metabolic environments, the 1-13C label is uniquely vulnerable to loss via decarboxylation (PDH complex), while 15N is prone to scrambling via transamination. CFPS prevents the red pathways.

Validated Protocol: Scrambling-Free Protein Synthesis

This protocol utilizes an E. coli extract-based Cell-Free Protein Synthesis (CFPS) system, modified to suppress amino acid metabolism.

Pre-requisites:

  • S30 Extract (prepared from E. coli strain BL21 Star (DE3)).

  • L-Alanine (1-13C; 15N) (Sigma/CIL).

  • Inhibitor: Aminooxyacetic acid (AOA) or D-Malate .

Step-by-Step Workflow
StepActionTechnical Rationale (The "Why")
1. Reagent Prep Prepare a 20x Amino Acid mix containing 19 unlabeled amino acids (2 mM each) and L-Alanine (1-13C; 15N) (2 mM).Segregating the labeled alanine ensures we control the stoichiometry exactly.
2. Inhibitor Addition Add Aminooxyacetic acid (AOA) to the reaction mix at a final concentration of 2-5 mM .AOA is a broad-spectrum inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, specifically blocking Alanine Transaminase (ALT) and Aspartate Transaminase (AST).
3. Reaction Assembly Mix: S30 Extract (30% v/v), Plasmid DNA (10-15 ng/µL), T7 RNA Polymerase, Energy Mix (ATP/GTP/PEP), and Mg(OAc)₂ (10-15 mM).High magnesium is critical for ribosomal stability in CFPS.
4. Incubation Incubate at 30°C for 4-6 hours with gentle shaking.Lower temperatures (vs 37°C) favor protein folding and reduce the activity of any residual proteases or metabolic enzymes.
5. Purification Purify via Ni-NTA or Strep-Tactin affinity chromatography.Removes unreacted isotopes and cell extract components.[2]
6. QC (Mass Spec) Perform intact mass analysis (LC-MS). Look for mass shift of +2 Da per Alanine residue.Verifies incorporation. If scrambling occurred, you would see peaks at +1 Da (loss of 15N or 13C) or +0 Da.

Data Interpretation: Mass Spectrometry

When analyzing the output of this protocol using LC-MS/MS, the specific mass shift allows for quantitative turnover studies.

Calculating Incorporation Efficiency (


): 


  • Target Signal: Peptide fragments containing Alanine should show a mass shift of

    
     Da, where 
    
    
    
    is the number of Alanines.
  • Red Flag (Scrambling): The appearance of "satellite" peaks at

    
     indicates that either the 
    
    
    
    was swapped for
    
    
    (via ALT) or the
    
    
    was lost/diluted. Using the AOA inhibitor protocol (Section 5) typically reduces
    
    
    species to <5%.

Experimental Workflow: Solid-State NMR (REDOR)

For researchers using this isotope for structural distance constraints.

REDOR_Workflow cluster_Pulse Pulse Sequence Start Purified Protein (1-13C; 15N Ala) Prep Lyophilization / Rehydration (Controlled Humidity) Start->Prep MAS Magic Angle Spinning (10-20 kHz) Prep->MAS Echo Rotor-Synchronized Echo Sequence MAS->Echo Dephasing 15N Dephasing Pulses (Dipolar Coupling On) Echo->Dephasing Ref Reference Scan (No Dephasing) Echo->Ref Analysis Calculate Delta S / S0 Dephasing->Analysis Ref->Analysis Structure Distance Constraint (C1 - N) Analysis->Structure

Figure 2: REDOR Workflow. The experiment compares signal intensity with (S) and without (S0) dipolar dephasing pulses. The difference correlates directly to the internuclear distance between the 13C-Carbonyl and 15N-Amide.

References

  • Kigawa, T., et al. (1995). "Cell-free synthesis and amino acid-selective stable isotope labeling of proteins for NMR analysis." Journal of Biomolecular NMR.

    • Core Reference: Establishes the suppression of scrambling in CFPS.
  • Yokoyama, J., et al. (2011). "Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enzymes."[3] Journal of Biomolecular NMR.

    • Protocol Validation: Defines the use of AOA/Aminooxyacet
  • Gullion, T., & Schaefer, J. (1989). "Rotational-echo double-resonance NMR." Journal of Magnetic Resonance.

    • Methodology: The foundational paper for REDOR, the primary ssNMR applic
  • Cambridge Isotope Laboratories. "Cell-Free Protein Synthesis with 2H/15N/13C-Labeled Amino Acids." Application Note 36.

    • Technical Data: Source for isotopic purity and reagent handling.

Sources

Foundational

Unlocking Metabolic and Structural Complexity: A Comprehensive Guide to Stable Isotope Labeling with L-Alanine (1-13C; 15N)

Executive Summary In the rapidly evolving fields of structural biology, quantitative proteomics, and metabolic flux analysis (MFA), the precision of our analytical tools dictates the depth of our biological insights. L-A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of structural biology, quantitative proteomics, and metabolic flux analysis (MFA), the precision of our analytical tools dictates the depth of our biological insights. L-Alanine (1-13C; 15N) —a dual-labeled stable isotope where the carboxyl carbon is enriched with Carbon-13 and the amino nitrogen is enriched with Nitrogen-15—serves as a highly specialized molecular probe[1].

Unlike uniformly labeled isotopes (U-13C, 15N) that can complicate spectral analysis through scalar coupling, site-specific dual labeling allows researchers to decouple carbon and nitrogen fluxes in vivo, and extract unambiguous distance restraints in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy[2]. This whitepaper provides an authoritative, mechanistic guide to deploying L-Alanine (1-13C; 15N) across advanced bioanalytical workflows.

Isotopic Rationale & Chemical Properties

To leverage L-Alanine (1-13C; 15N) effectively, one must understand the causality behind its specific labeling pattern:

  • The 1-13C (Carboxyl) Label: The C1 position is highly sensitive to decarboxylation events. In metabolic studies, tracking the C1 carbon allows researchers to monitor the Pyruvate Dehydrogenase (PDH) complex, which converts pyruvate to acetyl-CoA while releasing the C1 carbon as 13CO2. Furthermore, hyperpolarized [1-13C] probes are heavily utilized in magnetic resonance to track real-time glycolytic and oxidative fluxes[3].

  • The 15N (Amino) Label: Nitrogen-15 is an NMR-active spin-½ nucleus with a long longitudinal relaxation time (T1). In metabolism, it allows for the direct tracking of transamination networks (via Alanine Transaminase, ALT) and hepatic detoxification via the urea cycle[4].

Table 1: Quantitative Isotopic Properties & Mass Shifts
PropertyUnlabeled L-AlanineL-Alanine (1-13C; 15N)Analytical Implication
Chemical Formula C₃H₇NO₂¹³C₁C₂H₇¹⁵NO₂Enables dual-pathway tracking.
Monoisotopic Mass 89.0477 Da91.0544 Da+2.0067 Da shift; ideal for MS internal standards.
NMR Active Nuclei ¹H¹H, ¹³C (C1), ¹⁵NEliminates ¹³C-¹³C one-bond scalar coupling.
Primary Utility Baseline metabolismMFA tracing, Site-specific NMRHigh signal-to-noise ratio in complex matrices.

Metabolic Flux Analysis (MFA): Tracing the Cahill Cycle

The glucose-alanine cycle (Cahill cycle) is a critical inter-organ mechanism that prevents ammonium toxicity during muscle proteolysis and fuels hepatic gluconeogenesis[4]. By introducing L-Alanine (1-13C; 15N), researchers can independently track the fate of the carbon skeleton (to glucose) and the amino group (to urea).

CahillCycle cluster_muscle Skeletal Muscle cluster_blood Bloodstream cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M L-Alanine (1-13C; 15N) Pyruvate_M->Alanine_M ALT Glutamate_M Glutamate Glutamate_M->Alanine_M 15N donor Blood_Ala Alanine Transport Alanine_M->Blood_Ala Alanine_L L-Alanine (1-13C; 15N) Blood_Ala->Alanine_L Blood_Gluc Glucose Transport Blood_Gluc->Glucose_M Pyruvate_L Pyruvate (1-13C) Alanine_L->Pyruvate_L ALT Urea Urea (15N) Alanine_L->Urea Deamination Glucose_L Glucose (13C) Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Blood_Gluc

Figure 1: Isotope tracing of L-Alanine (1-13C; 15N) through the Cahill Cycle.

Protocol 1: In Vitro Metabolic Flux Tracing in Mammalian Cells

This self-validating protocol ensures the accurate capture of dynamic metabolic fluxes without artifactual degradation.

  • Cell Seeding & Adaptation: Seed hepatocytes (e.g., HepG2) in standard DMEM. Causality: Cells must reach 70-80% confluence to ensure metabolic machinery is operating at a steady, exponential state rather than a stress-induced lag phase.

  • Isotope Pulse (Time Zero): Aspirate standard media, wash twice with PBS, and introduce custom DMEM formulated with 2 mM L-Alanine (1-13C; 15N).

  • Metabolic Quenching: At designated time points (e.g., 5, 15, 30, 60 mins), rapidly aspirate media and immediately add 80% cold methanol (-80°C). Causality: Cellular metabolism operates on a sub-second timescale. Ultra-cold methanol instantly denatures metabolic enzymes (like ALT and LDH), locking the isotopic steady-state and preventing the interconversion of the 13C/15N labels during extraction.

  • Extraction & Centrifugation: Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 10 mins at 4°C to pellet proteins.

  • Validation Step: Before running the full LC-MS/MS quantitative batch, run a single pooled Quality Control (QC) sample to verify that the +2.0067 Da mass shift is clearly resolved from the natural isotopic envelope of endogenous alanine.

Biomolecular NMR Spectroscopy: Site-Specific Labeling

In structural biology, uniformly labeled proteins often suffer from severe spectral overlap and line broadening due to one-bond ¹³C-¹³C scalar couplings. By selectively utilizing L-Alanine (1-13C; 15N), structural biologists can isolate specific spin systems[2]. This is particularly critical for measuring Residual Dipolar Couplings (RDCs) and characterizing microsecond-to-millisecond enzyme dynamics.

NMRWorkflow Step1 1. Seed Culture (Unlabeled Media) Step2 2. Cell Wash & Transfer (Remove 12C/14N) Step1->Step2 Step3 3. Isotope Labeling Add L-Alanine (1-13C; 15N) Step2->Step3 Step4 4. Protein Expression (IPTG Induction) Step3->Step4 Step5 5. Purification (Affinity Chromatography) Step4->Step5 Step6 6. NMR Spectroscopy (Backbone Assignment) Step5->Step6

Figure 2: Workflow for site-specific protein labeling using L-Alanine (1-13C; 15N) for NMR.

Protocol 2: Preparation of Isotope-Labeled Proteins for NMR
  • Seed Culture: Grow E. coli BL21(DE3) harboring your target plasmid in LB broth at 37°C until OD600 reaches 0.7.

  • Media Exchange: Centrifuge the culture at 4,000 x g for 15 mins. Discard the supernatant and gently resuspend the pellet in M9 minimal media. Causality:E. coli must be completely transferred from rich, unlabeled media to a minimal medium to clear the intracellular pool of 12C/14N amino acids. Failure to perform this wash results in isotopic dilution, drastically reducing the NMR signal-to-noise ratio.

  • Isotope Introduction: Add 100 mg/L of L-Alanine (1-13C; 15N) alongside other required unlabeled amino acids (to suppress transaminase scrambling). Allow cells to recover for 1 hour at 37°C.

  • Induction: Induce protein expression with 1 mM IPTG and incubate at 18°C for 16 hours to promote proper folding.

  • Validation Step: Prior to initiating multi-day, multidimensional NMR experiments (e.g., HNCO), perform intact mass analysis via MALDI-TOF MS on the purified protein. The mass shift relative to an unlabeled control will confirm >95% isotopic incorporation, validating the sample for expensive NMR time.

Conclusion

L-Alanine (1-13C; 15N) is far more than a simple isotopic reagent; it is a precision bioanalytical instrument. By understanding the chemical causality of its C1 and N labeling, researchers can map complex metabolic networks like the Cahill cycle[4], design hyperpolarized probes for in vivo imaging[3], and resolve the structural dynamics of high-molecular-weight proteins[2]. Adhering to self-validating protocols ensures that the data generated is both highly accurate and reproducible, accelerating the pace of modern drug development and systems biology.

References

  • Hungry for your alanine: when liver depends on muscle proteolysis. Journal of Clinical Investigation (JCI). URL: [Link]

  • The Use of Hyperpolarized Carbon-13 Magnetic Resonance for Molecular Imaging. National Institutes of Health (PMC). URL: [Link]

Sources

Exploratory

L-ALANINE (1-13C; 15N) for NMR-based metabolomics

Technical Deep Dive: L-ALANINE (1-13C; 15N) in NMR Metabolomics Executive Summary The utilization of L-Alanine (1-13C; 15N) in NMR-based metabolomics represents a precision approach to metabolic flux analysis (MFA). Unli...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: L-ALANINE (1-13C; 15N) in NMR Metabolomics

Executive Summary

The utilization of L-Alanine (1-13C; 15N) in NMR-based metabolomics represents a precision approach to metabolic flux analysis (MFA). Unlike uniformly labeled tracers ([U-13C]), this specific isotopomer offers a distinct advantage: it functions as a bond integrity probe . By labeling the carboxyl carbon (C1) and the alpha-nitrogen (15N), researchers can directly observe the stability of the carbon-nitrogen bond during metabolic transformations.

This guide details the physicochemical properties, experimental protocols, and interpretative frameworks for using this tracer. It specifically addresses its dual utility in monitoring transamination dynamics (via bond cleavage analysis) and hyperpolarized (DNP) metabolic imaging (via the long T1 of the carbonyl carbon).

Part 1: The Isotopic Signature & Physics

The power of L-Alanine (1-13C; 15N) lies in the magnetic interaction between the labeled nuclei. In a standard biological background (1.1% 13C, 0.37% 15N), the probability of finding these two isotopes adjacent naturally is negligible (~0.004%). Therefore, any observed scalar coupling (


-coupling) between 13C and 15N in the sample arises exclusively from the exogenous tracer.
Spin Physics and Spectral Features[1][2][3][4]
  • Nuclei:

    
    C (Spin 1/2) and 
    
    
    
    N (Spin 1/2).[1]
  • Coupling Constant (

    
    ):  The one-bond coupling between the carbonyl carbon and the alpha nitrogen is typically 13–16 Hz .
    
  • Chemical Shift Dispersion:

    • 
      C1 (Carbonyl):  ~176.5 ppm (highly resolved, distinct from lipid/sugar signals).
      
    • 
      N:  ~115–125 ppm (depending on pH and referencing).
      
The "Bond Integrity" Mechanism

This is the core analytical capability of this tracer.

  • Intact Transport: If the alanine is transported into a cell or organelle without metabolization, the

    
    C spectrum will show a doublet  (split by the attached 
    
    
    
    N).
  • Transamination (ALT Activity): If the alanine undergoes transamination (via Alanine Aminotransferase, ALT), the

    
    N is removed and replaced by an unlabeled nitrogen (from the endogenous glutamate pool). The resulting pyruvate (and subsequently reformed alanine) will possess the 
    
    
    
    C label but lack the
    
    
    N label. The
    
    
    C signal collapses from a doublet to a singlet .

Part 2: Experimental Workflows

Metabolic Flux Analysis (MFA) Protocol

Objective: Quantify the ratio of de novo synthesized alanine (via transamination) vs. transported exogenous alanine.

Step 1: Sample Preparation (Dual-Phase Extraction)

  • Harvest: Quench metabolism immediately with liquid nitrogen.

  • Lysis: Homogenize tissue/cells in cold methanol:water (4:1) .

  • Extraction: Add cold chloroform to separate phases.

    • Top Layer (Methanol/Water): Contains polar metabolites (Alanine, Lactate, Glutamate).[2]

    • Bottom Layer (Chloroform): Lipids.

  • Lyophilization: Dry the polar fraction to remove solvents.

  • Reconstitution: Dissolve in 600 µL D₂O phosphate buffer (100 mM, pH 7.4) containing 0.5 mM DSS (internal standard).

Step 2: NMR Acquisition To observe the specific coupling, standard 1H-13C HSQC is insufficient because it detects C-H correlations (and C1 has no attached protons). You must use Direct 13C Detection or 1H-15N HSQC .

  • Experiment A: 1D

    
    C with Inverse Gated Decoupling 
    
    • Purpose: Quantitative measurement of C1 signals.[3][4][5]

    • Pulse Sequence:zgig (Bruker) or equivalent.

    • Relaxation Delay (D1): Must be > 5

      
       T1 (typically 15–20s for carbonyls) for full quantification.
      
    • Observation: Look for the C1 resonance at ~176.5 ppm.

  • Experiment B: 2D

    
     HSQC 
    
    • Purpose: Verify the nitrogen environment.[3][6]

    • Observation: Cross-peak at ~1.48 ppm (

      
      H) / ~120 ppm (
      
      
      
      N).
Hyperpolarized 13C MRI (DNP)

L-Alanine (1-13C) is a "hero probe" for Dynamic Nuclear Polarization (DNP) due to the extremely long T1 of the carbonyl carbon (20–40 seconds), which retains hyperpolarization long enough for injection and imaging.

Workflow:

  • Polarization: Mix L-Alanine (1-13C; 15N) with a radical (e.g., trityl) and glassing agent. Polarize at <1.2 K and >3 T.

  • Dissolution: Rapidly dissolve in superheated buffer.

  • Injection: Bolus injection into the subject.

  • Acquisition: Fast spectroscopic imaging (CSI or EPSI) tuned to 176 ppm.

  • Readout: The conversion of Hyperpolarized Alanine

    
     Hyperpolarized Pyruvate 
    
    
    
    Lactate allows real-time visualization of ALT and LDH activity.

Part 3: Data Visualization & Interpretation[9]

Logical Pathway: Tracing the Bond

The following diagram illustrates how the spectral signature changes based on the metabolic fate of the tracer.

BondIntegrity Tracer L-Alanine (1-13C; 15N) Input Tracer Transport Direct Transport (No Reaction) Tracer->Transport Cell Entry Transamination Transamination (ALT Enzyme) Tracer->Transamination Enzymatic Flux Spec_Doublet NMR Spectrum: 13C Doublet (J ~15Hz) Transport->Spec_Doublet Bond Intact Pyruvate Pyruvate (1-13C) (Nitrogen Lost) Transamination->Pyruvate - 15N-Glu ReformedAla L-Alanine (1-13C; 14N) (Recycled) Pyruvate->ReformedAla + 14N-Glu Spec_Singlet NMR Spectrum: 13C Singlet (No J) ReformedAla->Spec_Singlet Bond Broken

Figure 1: The "Bond Integrity" Logic. The survival of the 13C-15N coupling constant serves as a binary readout for metabolic processing versus passive transport.

Quantitative Data: NMR Parameters

The following table summarizes the key spectral parameters required for setting up the acquisition and analyzing the data.

ParameterValueNotes
Chemical Shift (13C1) 176.5 ppmCarbonyl region. Sensitive to pH.
Chemical Shift (15N) ~122 ppmReferenced to liquid NH3.
Coupling (1J C1-N) 13.5 – 16.0 HzThe primary metric for bond integrity.
T1 Relaxation (13C1) 20 – 40 sExtremely long; ideal for DNP and qNMR.
T1 Relaxation (13C2) 1 – 2 sAlpha carbon (not labeled in this specific tracer).
Detection Limit ~50 µMUsing a CryoProbe and 13C-optimized sequence.

Part 4: Scientific Integrity & Causality

Why use (1-13C; 15N) instead of U-13C?

  • Spectral Cleanliness: Uniformly labeled (U-13C) alanine introduces complex C-C couplings (

    
     Hz) that split the signal into multiplets, reducing signal-to-noise ratio (SNR) and complicating the detection of the smaller C-N coupling. The (1-13C) isotopomer yields a clean singlet (or doublet with 15N) that is easier to quantify.
    
  • DNP Efficiency: The carbonyl carbon has a much longer T1 than protonated carbons (C2, C3). In U-13C compounds, the rapid relaxation of C2/C3 can facilitate dipolar relaxation of C1, shortening the hyperpolarization window. The isolated C1 label maximizes the polarization lifetime.

  • Cost-Effectiveness: Selective labeling is often more economical for specific flux questions (e.g., "Is the nitrogen source preserved?") compared to uniform labeling which tracks all carbon fates.

Self-Validating Protocol: To validate your experiment, always spike a known concentration of unlabeled L-Alanine into a test sample.

  • Result: You should see a superposition of the natural abundance singlet (center) and the labeled doublet (flanking).

  • Calculation: The integral of the satellites (labeled) vs. the center peak (unlabeled + transaminated) allows for precise quantification of the isotopic enrichment ratio (IER).

References

  • Hyperpolarized 13C NMR Metabolism

    • Source: N
    • Title: Hyperpolarized 13C allows a direct measure of flux through a single enzyme-c
    • URL:[Link]

  • Dual Isotope Tracing (13C/15N) Protocols

    • Source: Springer N
    • Title: Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS (Applicable to NMR workflows).
    • URL:[Link]

  • Chemical Shift & Coupling Standards

    • Source: Biological Magnetic Resonance D
    • Title: L-Alanine Chemical Shift Assignments (Entry bmse000028).
    • URL:[Link]

  • Metabolic Flux Analysis Methodology

    • Source: ETH Zurich (Institute of Molecular Systems Biology)
    • Title: 13C Metabolic Flux Analysis - Methods and Applications.[3][4][7][8]

    • URL:[Link]

Sources

Foundational

L-ALANINE (1-13C; 15N) tracer for gluconeogenesis research

Deciphering Hepatic Gluconeogenesis and Nitrogen Flux: A Technical Guide to L-ALANINE (1-¹³C; ¹⁵N) Tracing Executive Summary In the realm of metabolic flux analysis (MFA), the selection of an isotopic tracer dictates the...

Author: BenchChem Technical Support Team. Date: March 2026

Deciphering Hepatic Gluconeogenesis and Nitrogen Flux: A Technical Guide to L-ALANINE (1-¹³C; ¹⁵N) Tracing

Executive Summary

In the realm of metabolic flux analysis (MFA), the selection of an isotopic tracer dictates the resolution of the biological insights obtained. L-Alanine is a critical node in mammalian metabolism, serving simultaneously as a primary carbon substrate for hepatic gluconeogenesis and a major vehicle for inter-organ nitrogen transport.

This whitepaper explores the mechanistic rationale, experimental execution, and quantitative interpretation of using the dual-labeled L-Alanine (1-¹³C; ¹⁵N) tracer. By strategically labeling the carboxyl carbon (C1) and the amino nitrogen, researchers can uncouple and simultaneously track the divergent fates of alanine's carbon skeleton and its nitrogen moiety in vivo.

The Causality of Isotope Selection: Why (1-¹³C; ¹⁵N)?

The metabolic kinetics of alanine are highly heterogeneous, meaning its carbon and nitrogen components rarely follow the same biochemical pathways[1]. The (1-¹³C; ¹⁵N) labeling strategy is engineered to exploit this divergence, providing a high-fidelity readout of two distinct metabolic networks:

  • Nitrogen-15 (The Transamination & Urea Network): Upon entering the liver, alanine undergoes transamination via Alanine Aminotransferase (ALT), transferring its ¹⁵N-amino group to α-ketoglutarate to form ¹⁵N-Glutamate. This isolates the nitrogen flux, allowing researchers to track its subsequent incorporation into aspartate, free ammonia (via Glutamate Dehydrogenase), and ultimately the urea cycle[2].

  • Carbon-13 (The Gluconeogenesis vs. Oxidation Switch): The choice of labeling the C1 (carboxyl) position rather than uniformly labeling the molecule (U-¹³C) is a deliberate, causality-driven design. When 1-¹³C-Pyruvate (derived from the tracer) enters the mitochondria, it faces a critical bifurcation:

    • Oxidation (Pyruvate Dehydrogenase - PDH): If oxidized for energy, the PDH complex decarboxylates the C1 position, immediately releasing the tracer as ¹³CO₂. The resulting Acetyl-CoA is entirely unlabeled.

    • Gluconeogenesis/Anaplerosis (Pyruvate Carboxylase - PC): If directed toward glucose production, PC adds CO₂ to the C3 position to form Oxaloacetate, retaining the 1-¹³C label. Subsequent conversion to Phosphoenolpyruvate (PEP) by PEPCK loses the newly added CO₂, but strictly preserves the original 1-¹³C label. This ultimately yields Glucose labeled at the C3 and C4 positions.

Thus, L-Alanine (1-¹³C; ¹⁵N) acts as a binary switch: its ¹³C retention strictly quantifies gluconeogenic/anaplerotic flux, completely filtering out oxidative noise.

Pathway Ala L-Alanine (1-¹³C, ¹⁵N) Pyr Pyruvate (1-¹³C) Ala->Pyr ALT (C-Skeleton) Glu Glutamate (¹⁵N) Ala->Glu ALT (Amino-N) OAA Oxaloacetate (1-¹³C) Pyr->OAA PC (Anaplerosis) CO2 ¹³CO₂ (Exhaled) Pyr->CO2 PDH (Decarboxylation) AcCoA Acetyl-CoA (Unlabeled) Pyr->AcCoA PDH (Oxidation) NH4 Ammonia (¹⁵N) Glu->NH4 GDH Asp Aspartate (¹⁵N) Glu->Asp AST PEP Phosphoenolpyruvate (1-¹³C) OAA->PEP PEPCK Glc Glucose (3,4-¹³C) PEP->Glc Gluconeogenesis Urea Urea (¹⁵N / ¹⁵N₂) NH4->Urea CPS1 (Urea Cycle) Asp->Urea ASS1 (Urea Cycle)

Atom transition map of L-Alanine (1-13C; 15N) detailing carbon and nitrogen flux.

Self-Validating Experimental Protocol

To ensure data integrity, tracer studies must be designed as self-validating systems. The following step-by-step methodology guarantees that isotopic steady-state is achieved and that enzymatic quenching prevents post-sampling artifact generation[3].

Step 1: Primed-Continuous Infusion (In Vivo)

  • Rationale: A bolus injection causes rapid spikes and exponential decay, making flux calculations mathematically unstable. A primed-continuous infusion rapidly achieves and maintains an isotopic steady-state.

  • Protocol: Administer a bolus prime of L-Alanine (1-¹³C; ¹⁵N) (e.g., 0.114 mg/g body weight), immediately followed by a continuous infusion (e.g., 0.003 mg/g/min) via a jugular catheter[4].

  • Validation Checkpoint: Draw micro-blood samples at 90, 105, and 120 minutes. Steady-state is validated only if the variance in plasma M+2 alanine enrichment across these three time points is <5%.

Step 2: Metabolic Quenching

  • Rationale: Hepatic metabolism operates on sub-second timescales. Slow dissection allows ischemic artifacts to alter the metabolite pool.

  • Protocol: Euthanize the model and immediately extract the target tissue (e.g., liver) using Wollenberger tongs pre-cooled in liquid nitrogen (freeze-clamping).

Step 3: Biphasic Metabolite Extraction

  • Protocol: Pulverize the frozen tissue. Add ice-cold Methanol/Chloroform/Water (5:3:2 v/v/v) containing a known concentration of an unnatural internal standard (e.g., Norvaline). Vortex and centrifuge at 4°C. The upper aqueous phase contains polar metabolites (alanine, glucose, pyruvate), while the lower organic phase contains lipids.

Step 4: Derivatization & Mass Spectrometry

  • Protocol: Lyophilize the aqueous phase. For GC-MS analysis, perform a two-step derivatization: methoximation (MOX) to stabilize keto groups (critical for pyruvate and oxaloacetate), followed by silylation (TMS) to volatilize the compounds. Analyze via GC-MS or high-resolution LC-MS[3].

Workflow S1 1. Tracer Infusion Primed-continuous IV (Achieve steady-state) S2 2. Metabolic Quenching Rapid freeze-clamping (Halt enzymatic flux) S1->S2 S3 3. Extraction Biphasic liquid-liquid (MeOH/CHCl₃/H₂O) S2->S3 S4 4. Derivatization MOX-TMS derivatization (Volatility for GC-MS) S3->S4 S5 5. MS Analysis Isotopologue distribution (Calculate enrichment) S4->S5

Workflow for in vivo stable isotope tracing and self-validating fluxomic analysis.

Quantitative Data Interpretation

The raw data from the mass spectrometer will present as a Mass Isotopologue Distribution (MID). By analyzing the shift from the monoisotopic mass (M+0) to heavier masses, we can precisely quantify pathway activity.

Table: Expected MID Shifts in Key Metabolites

MetaboliteTarget PathwayDominant IsotopologueMechanistic Rationale
L-Alanine Tracer PoolM+2 (¹³C, ¹⁵N)Intact infused tracer prior to transamination.
Pyruvate Glycolysis / GNGM+1 (¹³C)Retains ¹³C at C1 after losing ¹⁵N via ALT.
Glutamate Nitrogen SinkM+1 (¹⁵N)Receives ¹⁵N from Alanine via ALT transamination.
Glucose GluconeogenesisM+1, M+2 (¹³C)Condensation of labeled GAP/DHAP (labeled at C3/C4).
Urea Nitrogen ExcretionM+1, M+2 (¹⁵N)Incorporation of ¹⁵NH₄⁺ and/or ¹⁵N-Aspartate.
CO₂ Oxidation (PDH)M+1 (¹³C)Decarboxylation of 1-¹³C-Pyruvate by PDH complex.

Note: Fractional Contribution (FC) is calculated by correcting the raw MID for natural isotope abundance using mathematical matrices, ensuring that only tracer-derived enrichment is quantified.

Applications in Drug Development & Disease Modeling

The deployment of L-Alanine (1-¹³C; ¹⁵N) is transforming our understanding of systemic metabolic diseases and oncology:

  • Oncology & Tumor Microenvironments: Recent fluxomic studies utilizing dual-labeled alanine have revealed that MYC-driven liver tumors unexpectedly retain a fully intact gluconeogenesis pathway, utilizing alanine to drive TCA cycle anaplerosis and support tumor bioenergetics[4]. Tracking the ¹³C label into glucose and the ¹⁵N label into amino acid biosynthesis provides a roadmap for identifying targetable metabolic vulnerabilities in cancer.

  • Systemic Fluxomics & Diabetes: In models of Type 2 Diabetes (T2DM), hepatic glucose production is pathologically elevated. Quantitative fluxomics utilizing circulating tracers has proven that alanine is co-equal with lactate as a primary contributor to gluconeogenesis[5]. By measuring the M+1/M+2 ratio of glucose derived from L-Alanine (1-¹³C; ¹⁵N), researchers can evaluate the efficacy of novel PC or PEPCK inhibitors in preclinical drug trials.

References

  • Differential metabolic fate of the carbon skeleton and amino-N of [13C]alanine and [15N]alanine ingested during prolonged exercise - American Journal of Physiology -[Link]

  • Alanine kinetics in humans: influence of different isotopic tracers - PubMed (NIH) -[Link]

  • Alanine Catabolism as a Targetable Vulnerability for MYC-Driven Liver Cancer - bioRxiv -[Link]

  • Quantitative fluxomics of circulating metabolites - PubMed Central (NIH) -[Link]

  • Stable Isotope Tracers for Metabolic Pathway Analysis - Springer Nature Experiments -[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Dual-Isotope Tracing of L-Alanine (1-13C; 15N) in Cell Culture

[1] Abstract This guide details the protocol for utilizing L-Alanine (1-13C; 15N) as a metabolic tracer in mammalian cell culture.[1] Unlike uniformly labeled substrates, this specific isotopologue offers a unique "decou...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This guide details the protocol for utilizing L-Alanine (1-13C; 15N) as a metabolic tracer in mammalian cell culture.[1] Unlike uniformly labeled substrates, this specific isotopologue offers a unique "decoupling" capability: it simultaneously traces nitrogen transamination flux (via ^15^N) and oxidative decarboxylation activity (via 1-^13^C). This protocol is optimized for researchers investigating the Pyruvate Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC) axis, alanine-glucose cycling, and nitrogen partitioning in neoplastic or high-metabolic-demand cell lines.

Introduction & Mechanistic Rationale

The selection of L-Alanine (1-13C; 15N) over uniformly labeled alanine (U-13C; 15N) is a strategic experimental choice driven by the specific biochemical fate of the carbon-1 position.

The Decoupling Logic
  • Nitrogen Tracing (^15^N): The amino group is primarily transferred to

    
    -ketoglutarate (
    
    
    
    -KG) via Alanine Transaminase (ALT/GPT) , generating ^15^N-Glutamate and Pyruvate (1-^13^C). This allows direct measurement of transamination rates and nitrogen pool entry.
  • Carbon Tracing (1-^13^C): The label is located on the carboxyl group. Upon conversion to pyruvate, the fate of this carbon discriminates between two critical mitochondrial gateways:

    • PDH Flux (Label Loss): If pyruvate enters the TCA cycle via the Pyruvate Dehydrogenase Complex (PDH) , the C1 carboxyl group is released as ^13^CO

      
      . The resulting Acetyl-CoA is unlabeled.
      
    • PC Flux (Label Retention): If pyruvate is carboxylated by Pyruvate Carboxylase (PC) to form oxaloacetate (OAA), the ^13^C label is retained in the OAA pool (initially at C1/C4 positions).

Therefore, the ratio of retained intracellular ^13^C (in TCA intermediates) to released ^13^CO


 (or ^15^N-Glutamate accumulation) provides a precise readout of anaplerotic (PC) vs. oxidative (PDH) flux.

Experimental Design & Materials

Core Reagents
ReagentSpecificationPurpose
Tracer L-Alanine (1-13C, 99%; 15N, 99%)Dual metabolic probe.[2]
Base Medium Custom DMEM or RPMI (Alanine-free)Prevents isotopic dilution by unlabeled alanine.
Serum Dialyzed FBS (dFBS) (10k MWCO)Removes endogenous amino acids (essential).
Glutamine Standard L-Glutamine (4 mM typical)Nitrogen donor/acceptor balance.
Media Preparation (The "Labeling Medium")

Standard DMEM contains ~400 µM L-Alanine. To achieve 100% isotopic enrichment, you must reconstitute the medium from scratch or purchase deficient media.

  • Base: Use Alanine-free DMEM/RPMI.

  • Supplementation: Add dialyzed FBS to 10% (v/v) and Pen/Strep.

  • Tracer Addition: Add L-Alanine (1-13C; 15N) to match the standard formulation concentration (e.g., 0.4 mM for DMEM).

    • Note: Do not "spike" into normal media; this results in unknown enrichment levels (~5-10%) and complicates data deconvolution.

Step-by-Step Labeling Protocol

Phase 1: Cell Adaptation (Optional but Recommended)

For metabolic steady-state experiments, cells should be adapted to the dialyzed serum conditions, as dFBS lacks growth factors and small molecules present in standard FBS.

  • Culture cells in standard medium with 10% dFBS for 2 passages.

  • Monitor morphology and doubling time.

Phase 2: The Labeling Pulse

This protocol describes a Metabolic Flux (Non-Steady State) approach, ideal for measuring reaction rates.

  • Seeding: Seed cells in 6-well plates (for LC-MS) or 10cm dishes (for NMR). Target 70-80% confluency at the time of extraction.

  • Wash Step (Critical):

    • Aspirate growth medium.[1][3]

    • Wash cells twice with warm PBS (37°C) to remove extracellular unlabeled alanine.

    • Failure to wash results in a "lag" phase of labeling due to residual pool contamination.

  • Pulse: Add pre-warmed Labeling Medium (containing 1-13C; 15N Alanine).

  • Incubation: Incubate for specific time points.

    • Fast turnover (Glycolysis/ALT): 15, 30, 60 mins.

    • TCA/Protein Synthesis: 2, 4, 12, 24 hours.

  • Harvesting:

    • Media: Collect 500 µL of supernatant (for ^13^CO

      
       or Lactate analysis). Flash freeze.
      
    • Metabolites: Rapidly aspirate media. Wash with ice-cold PBS (stops metabolism).[1]

    • Quench: Add 1 mL 80% Methanol (-80°C) directly to the plate. Incubate on dry ice for 15 mins.

Downstream Analysis & Sample Prep[4]

Mass Spectrometry (LC-MS/GC-MS)
  • Extraction: Scrape cells in the cold methanol. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to new tubes. Dry under nitrogen flow or SpeedVac.

  • Derivatization (GC-MS only): Use MTBSTFA or MOX-TMS to volatilize amino acids and TCA intermediates.

  • Target Analytes:

    • Alanine: M+2 (Parent).

    • Lactate: M+1 (indicates conversion from Pyruvate 1-13C).

    • Glutamate: M+1 (indicates ^15^N transfer).

    • Citrate/Malate: M+1 (indicates PC flux). Note: PDH flux results in M+0 Citrate from this tracer.

NMR Spectroscopy (^15^N-HSQC)
  • Sensitivity: Requires higher cell mass (~10^7 cells).

  • Method: Resuspend dried extract in D

    
    O buffer. Run 2D ^1^H-^15^N HSQC.
    
  • Observation: Distinct chemical shifts for

    
    -amino nitrogens allow quantification of ^15^N transfer to Glutamate, Aspartate, and other amino acids without derivatization.
    

Data Interpretation & Metabolic Fate

The following diagram illustrates the divergent pathways of the dual labels.

Alanine_Labeling Ala_Ex Extracellular L-Alanine (1-13C; 15N) Ala_In Intracellular Alanine (1-13C; 15N) Ala_Ex->Ala_In Transport (ASCT2/LAT1) Pyr Pyruvate (1-13C) Ala_In->Pyr ALT/GPT (-15N transfer) Glu Glutamate (15N) Ala_In->Glu Nitrogen Flow Lac Lactate (1-13C) Pyr->Lac LDH (Retains 13C) AcCoA Acetyl-CoA (Unlabeled) Pyr->AcCoA PDH (Decarboxylation) CO2 CO2 (13C) Pyr->CO2 Release OAA Oxaloacetate (1-13C) Pyr->OAA Pyruvate Carboxylase (Fixation) aKG a-Ketoglutarate aKG->Glu Accepts 15N Cit Citrate (1-13C) OAA->Cit CS (TCA Entry)

Figure 1: Metabolic fate of L-Alanine (1-13C; 15N). Note the divergence at Pyruvate: PDH activity results in label loss (as ^13^CO


), while PC activity retains the carbon label in the TCA cycle. The ^15^N label exclusively tracks transamination.
Quantitative Analysis Table
Metabolite DetectedMass ShiftBiological Interpretation
Alanine M+2Unmetabolized tracer pool.
Glutamate M+1 (^15^N)Flux through Alanine Transaminase (ALT).
Lactate M+1 (^13^C)Glycolytic exchange (LDH activity).
Citrate M+0PDH Flux: Label lost as CO

before TCA entry.
Citrate M+1PC Flux: Pyruvate carboxylated to OAA (label retained).
CO

(Media)
M+1Direct measure of PDH oxidative activity.[4]

Troubleshooting & Self-Validation

  • Issue: Low Enrichment in Intracellular Alanine.

    • Cause: Incomplete washing of cells or high autophagy rates releasing unlabeled amino acids.

    • Fix: Increase PBS washes; ensure dFBS is used.

  • Issue: No ^15^N Signal in Glutamate.

    • Cause: Low ALT activity or Glutamine dominance.

    • Validation: Check expression of GPT1/GPT2. If cells are Glutamine-addicted, they may excrete alanine rather than consume it.

  • Issue: Back-Exchange.

    • Insight: The ALT reaction is reversible. If you see M+1 Alanine (only ^15^N or only ^13^C), it suggests the tracer was processed and re-synthesized from the unlabeled pool.

References

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A Practical Recipe. Source: Nature Protocols [Link]

  • Differential metabolic fate of the carbon skeleton and amino-N of [13C]alanine and [15N]alanine ingested during prolonged exercise. Source: American Journal of Physiology-Endocrinology and Metabolism [Link][2][5][6]

  • Determining In Vivo Regulation of Cardiac Pyruvate Dehydrogenase Based on Label Flux from Hyperpolarized [1-13C]Pyruvate. Source: PLOS ONE [Link][7]

  • Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture. Source: Biological Mass Spectrometry [Link]

  • A guide to 13C metabolic flux analysis for the cancer biologist. Source: Nature Reviews Cancer [Link]

Sources

Application

Application Note: In Vivo Metabolic Profiling with L-Alanine (1-13C; 15N)

This guide provides a comprehensive technical workflow for utilizing L-Alanine (1-13C; 15N) in in vivo metabolic studies. It is structured into two distinct application tracks based on the physical properties of the isot...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical workflow for utilizing L-Alanine (1-13C; 15N) in in vivo metabolic studies. It is structured into two distinct application tracks based on the physical properties of the isotopes: Hyperpolarized (HP)


C-MRI  for real-time spatial imaging, and Stable Isotope Tracing (Fluxomics)  for high-resolution metabolic pathway analysis.


C; 

N) CAS Number: 202407-38-3 (Labeled) / 56-41-7 (Unlabeled)

Executive Summary

L-Alanine (1-


C; 

N) is a dual-labeled stable isotope probe designed to interrogate alanine aminotransferase (ALT) activity and the intersection of glycolysis, gluconeogenesis, and protein turnover.
  • Hyperpolarized

    
    C MRI:  Exploits the long 
    
    
    
    relaxation time of the carboxyl carbon (1-
    
    
    C) to image real-time metabolic conversion to pyruvate and lactate.[1] Note: In this modality,
    
    
    N acts primarily as a passive label or spectral filter.
  • Dual-Isotope Fluxomics (NMR/MS): Utilizes the scalar coupling (

    
    ) between 
    
    
    
    C and
    
    
    N to track the integrity of the carbon-nitrogen bond, allowing precise differentiation between oxidative deamination and transamination pathways.

Part 1: The Biochemistry & Signal Mechanism

Understanding the fate of the tracer is prerequisite to experimental design. The dual label allows simultaneous tracking of the carbon backbone and the amino group.

The Core Pathway (ALT Reaction)

The primary metabolic event is the reversible transamination catalyzed by Alanine Aminotransferase (ALT/GPT):



  • Carbon Fate (1-

    
    C):  Moves from Alanine 
    
    
    
    Pyruvate. From Pyruvate, it may enter the TCA cycle (via Acetyl-CoA), become Lactate (via LDH), or enter Gluconeogenesis.
  • Nitrogen Fate (

    
    N):  Moves from Alanine 
    
    
    
    Glutamate. This separation of C and N labels is the specific "signature" event this reagent detects.
Pathway Visualization

MetabolicPathway Ala L-Alanine (1-13C; 15N) Pyr Pyruvate (1-13C) Ala->Pyr ALT (Transamination) Glu Glutamate (15N) Ala->Glu 15N Transfer Lac Lactate (1-13C) Pyr->Lac LDH (Warburg Effect) TCA TCA Cycle (CO2 Evolution) Pyr->TCA PDH aKG a-Ketoglutarate aKG->Glu Accepts 15N

Figure 1: Metabolic fate of the dual-labeled tracer.[2] Note the divergence of


C (Red path) and 

N (Green path).

Part 2: Protocol A - Hyperpolarized (HP) C MRI

Objective: Real-time spatial mapping of hepatic ALT activity and tumor metabolism. Mechanism: Dynamic Nuclear Polarization (DNP) enhances the 1-


C signal by >10,000x.
Sample Preparation (The "Physics" Phase)

The sample must be prepared as a glass-forming matrix to ensure efficient polarization at cryogenic temperatures.

  • Reagent: 80 mg L-Alanine (1-

    
    C; 
    
    
    
    N).
  • Radical: 15 mM OX063 Trityl Radical (GE Healthcare).

  • Solvent: 100 µL of 1:1 (w/w) mixture of DMSO and

    
     (Deuterium oxide extends 
    
    
    
    ).
  • Gadolinium: 1-2 mM Gd-DTPA (increases polarization buildup rate).

QC Check: The mixture must be transparent and free of precipitates. Sonicate gently if necessary.

Polarization & Dissolution[2][3]
  • Polarizer: SPINlab or Hypersense (3.35 T or 5 T).

  • Conditions: Irradiate with microwaves (approx. 94 GHz at 3.35T) at 1.2 K - 1.4 K for 60–90 minutes.

  • Dissolution: Rapidly dissolve the frozen sample with 4 mL of superheated buffer (40 mM TRIS/NaOH + 0.3 mM EDTA).

  • Neutralization: The dissolution buffer must be calibrated to yield a final pH of 7.4 ± 0.2.

Injection & Acquisition (The "Biological" Phase)
  • Timing: Critical. The

    
     decay of 1-
    
    
    
    C Alanine is approximately 40–60 seconds at 3T.
  • Dose: 0.3 – 0.5 mL (mouse) or 2–3 mL (rat) via tail vein catheter.

  • Pulse Sequence:

    • Anatomy:

      
      -weighted proton (
      
      
      
      H) scan for reference.
    • Metabolic:[3][4][5][6][7][8] Dynamic 2D/3D Chemical Shift Imaging (CSI) or Echo-Planar Spectroscopic Imaging (EPSI).

    • Flip Angle: Variable flip angle (VFA) scheme (e.g., 10° increasing to 90°) to preserve magnetization across the time course.

Data Output Table: Typical Chemical Shifts (relative to TSP) | Metabolite |


C Shift (ppm) | 

N Coupling (

) | | :--- | :--- | :--- | | L-Alanine (C1) | 176.4 | ~15 Hz (Doublet) | | Pyruvate (C1) | 171.0 | None (Singlet) | | Lactate (C1) | 183.3 | None (Singlet) | | Bicarbonate | 160.9 | None (Singlet) |

Technical Note: In HP-MRI, the


N coupling appears as a splitting of the Alanine C1 peak. This confirms the injected substrate but can reduce Signal-to-Noise Ratio (SNR) if not decoupled. Recommendation:  Use 

N decoupling during acquisition if available, or sum the doublet during post-processing.

Part 3: Protocol B - Dual-Isotope Metabolic Flux Analysis (MFA)

Objective: Quantitative calculation of metabolic fluxes (intracellular reaction rates) in steady-state conditions. Mechanism: Continuous infusion followed by high-resolution NMR/MS of tissue extracts.

Surgical Prep & Infusion
  • Animal Model: C57BL/6 Mice (n=6 per group).

  • Catheterization: Jugular vein catheterization (performed 3-5 days prior to experiment for recovery).

  • Infusion Protocol:

    • Bolus: Initial prime of labeled Alanine (4 μmol/g body weight) to rapidly reach enrichment.

    • Continuous Infusion: Infuse L-Alanine (1-

      
      C; 
      
      
      
      N) at 0.12 mg/g/min for 90–120 minutes.
    • Goal: Achieve Isotopic Steady State (enrichment in plasma constant over time).

Tissue Harvesting (Metabolic Quenching)

Metabolism changes in seconds. Proper quenching is vital.

  • Method: In situ freeze-clamping.

  • Procedure: While the animal is under anesthesia and infusion is running, expose the liver/tumor. Clamp the tissue with Wollenberger tongs pre-cooled in liquid nitrogen (

    
    ).
    
  • Storage: Store at -80°C immediately.

Extraction & NMR Analysis[11][12]
  • Extraction: Dual-phase extraction (Methanol/Chloroform/Water) to separate water-soluble metabolites from lipids.

  • Lyophilization: Freeze-dry the aqueous phase.

  • Reconstitution: Dissolve in 600 µL

    
     containing DSS (internal standard).
    
  • NMR Acquisition:

    • Instrument: 600 MHz or higher (cryoprobe recommended).

    • Pulse Sequence: 1D proton-decoupled

      
      C NMR (inverse gated decoupling for quantitative integration) AND 2D 
      
      
      
      -
      
      
      N HSQC.
Interpretation of Dual Labeling

The power of this reagent lies in the Bond Integrity Analysis :

  • Intact Tracer (Alanine): Detects as a doublet in

    
    C NMR (
    
    
    
    Hz).
  • Transaminated Product (Pyruvate/Lactate): Detects as a singlet (Nitrogen is lost).

  • Recycled Alanine: If Alanine is reformed from Pyruvate (via ALT) using unlabeled Nitrogen from the glutamate pool, it appears as a singlet 1-

    
    C Alanine.
    


Part 4: Troubleshooting & Self-Validation

IssueIndicatorRoot CauseCorrective Action
Low Polarization (HP) Solid state signal < 30%Poor glass formation (crystallization).Adjust DMSO/D2O ratio; ensure rapid freezing.
pH Drift (HP) Injection pH < 7.0Inaccurate buffer formulation.Use a heated pH meter during buffer prep; account for temperature coefficient.
No

N Signal (MFA)
2D HSQC is emptyLow sensitivity / Fast exchange.Increase number of scans (NS=128); Ensure pH of NMR tube is acidic (~1-2) to slow proton exchange.
High Lactate Background High C1-Lactate singletAnaerobic glycolysis (stress).Minimize animal stress during infusion; check anesthesia depth.

References

  • Hyperpolarized 13C-Alanine Imaging

    • Commentary: Establishes the utility of Alanine for imaging liver metabolism and ALT activity.
    • Source: Hu, S., et al. (2011). "13C-Pyruvate Imaging Reveals Alterations in Glycolysis that Precede c-Myc-Induced Tumor Formation and Regression." Cell Metabolism.

  • 15N-NMR Fluxomics

    • Commentary: Details the mathematical modeling of 13C-15N coupling for metabolic flux analysis.
    • Source: Heux, S., et al. (2017). "15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism." Analytical Chemistry.

  • DNP Preparation Protocols

    • Commentary: Standard consensus on preparation of carboxyl-labeled 13C agents for hyperpolariz
    • Source: Ardenkjaer-Larsen, J. H., et al. (2016). "Dynamic Nuclear Polarization Polarizer for Sterile Use Intent." NMR in Biomedicine.

  • In Vivo Infusion Methodology

    • Commentary: Best practices for achieving isotopic steady st
    • Source: Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing." Nature.

Sources

Method

L-ALANINE (1-13C; 15N) experimental design for metabolic flux analysis

Part 1: Abstract & Strategic Value The "Split-Fate" Reporter System L-Alanine (1-13C; 15N) is a precision tool designed to decouple carbon metabolism from nitrogen handling. Unlike uniformly labeled tracers (e.g., U-13C...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Abstract & Strategic Value

The "Split-Fate" Reporter System L-Alanine (1-13C; 15N) is a precision tool designed to decouple carbon metabolism from nitrogen handling. Unlike uniformly labeled tracers (e.g., U-13C Glucose) that flood the network with isotopes, this dual-labeled tracer acts as a specific probe for the Glucose-Alanine Cycle and the Pyruvate Node .

Its primary utility lies in its ability to split into two distinct metabolic signals upon cellular entry:

  • The Nitrogen Signal (

    
    N):  Tracks transamination activity (ALT/GPT) and nitrogen disposal (Urea Cycle) or recycling (Glutamate synthesis).
    
  • The Carbon Signal (

    
    C-1):  Acts as a discriminator between oxidative decarboxylation (PDH complex) and anaplerosis (Pyruvate Carboxylase).
    

Target Audience:

  • Oncology: Investigating glutamine addiction and nitrogen scavenging in tumors.

  • Hepatology: Quantifying gluconeogenesis vs. glycolysis flux.

  • Sports Physiology: Measuring muscle protein breakdown and ammonia detoxification.

Part 2: Scientific Rationale & Mechanism

The Metabolic Bifurcation

Upon entering the cell, L-Alanine (1-13C; 15N) is rapidly converted to Pyruvate by Alanine Aminotransferase (ALT). This is the critical "bifurcation point" where the labels diverge.

  • Pathway A: Nitrogen Fate (

    
    N) 
    The 
    
    
    
    N-amino group is transferred to
    
    
    -Ketoglutarate (
    
    
    -KG) to form Glutamate (
    
    
    N)
    . This reaction is stoichiometric; the appearance of
    
    
    N-Glutamate is a direct proxy for ALT activity.
  • Pathway B: Carbon Fate (

    
    C-1) 
    The carbon skeleton becomes Pyruvate (1-13C) . Its fate reveals the metabolic state of the mitochondria:
    
    • Fate 1: Lactate Dehydrogenase (LDH): Pyruvate is reduced to Lactate (1-13C) . The label is retained.

    • Fate 2: Pyruvate Dehydrogenase (PDH): Pyruvate is decarboxylated to Acetyl-CoA.[1] The C1 position is released as

      
      CO
      
      
      
      . The label is lost from the TCA cycle metabolites.
    • Fate 3: Pyruvate Carboxylase (PC): Pyruvate is carboxylated to Oxaloacetate (OAA).[1] The C1 label is retained and enters the TCA cycle, appearing in Malate and Aspartate.

Visualization of Tracer Fate

Alanine_Tracer_Fate Ala L-Alanine (1-13C; 15N) [M+2] Pyr Pyruvate (1-13C) [M+1 Carbon] Ala->Pyr ALT (Carbon Skeleton) Glu Glutamate (15N) [M+1 Nitrogen] Ala->Glu ALT (Transamination) Lac Lactate (1-13C) [M+1 Carbon] Pyr->Lac LDH (Cytosolic) CO2 CO2 (13C) [Gas Phase/Bicarbonate] Pyr->CO2 PDH (Decarboxylation) TCA TCA Cycle (Unlabeled via PDH) Pyr->TCA Acetyl-CoA (Label Lost) PC_Path OAA/Malate (13C) (Retained via PC) Pyr->PC_Path Pyruvate Carboxylase (Anaplerosis)

Figure 1: Metabolic fate map of L-Alanine (1-13C; 15N).[2][3] Note the divergence of 15N to Glutamate and the potential loss of 13C via PDH.

Part 3: Experimental Protocol (In Vitro)

This protocol is optimized for adherent cancer cell lines (e.g., HepG2, HeLa) using LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry).

Reagents & Materials
  • Tracer: L-Alanine (1-13C, 99%; 15N, 99%) [Cambridge Isotope Labs or equivalent].

  • Media: Dialyzed FBS (to remove endogenous alanine) and custom DMEM/RPMI lacking Alanine.

  • Quenching Solution: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.

  • Internal Standard: L-Norvaline (final conc. 5 µM) added to quenching solution.

Step-by-Step Workflow

Step 1: Tracer Medium Preparation

  • Prepare Alanine-free medium supplemented with 10% Dialyzed FBS.

  • Add L-Alanine (1-13C; 15N) to a final concentration matching physiological levels (typically 0.4 mM for plasma mimicry or 2-4 mM for saturation studies).

  • Validation: Filter sterilize (0.22 µm) and store at 4°C.

Step 2: Pulse-Chase Experiment

  • Seeding: Plate cells in 6-well plates (

    
     cells/well). Incubate until 70-80% confluence.
    
  • Wash: Aspirate growth medium. Wash 2x with warm PBS (37°C) to remove extracellular unlabeled alanine.

  • Pulse: Add 2 mL of Tracer Medium.

  • Time Points:

    • T=0 (Control): Quench immediately.

    • T=15 min: Initial uptake/transport rates.[4]

    • T=60 min: Steady-state flux (Glycolysis/ALT).

    • T=24 hrs: Macromolecular incorporation (Protein synthesis).

Step 3: Metabolism Quenching & Extraction [5]

  • Place plate on a bed of dry ice.

  • Aspirate medium completely.

  • Immediately add 1 mL of -80°C Quenching Solution (80% MeOH) .

  • Incubate at -80°C for 15 minutes to ensure cell lysis and protein precipitation.

  • Scrape cells and transfer suspension to a centrifuge tube.

  • Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

Step 4: Analysis (LC-HRMS)

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters BEH Amide.

  • Mobile Phase: A: 20 mM Ammonium Acetate (pH 9.0) / B: Acetonitrile.

  • MS Mode: Negative Mode (excellent for Lactate, Pyruvate, Glutamate) and Positive Mode (Alanine).

  • Resolution: >60,000 (Orbitrap) is recommended to resolve neutron mass defects if necessary, though standard unit resolution is often sufficient for this specific tracer if chromatography separates the isomers.

Part 4: Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

You must calculate the fractional enrichment for the following key metabolites.

MetaboliteParent Mass (M+0)Key IsotopomerInterpretation of Signal
L-Alanine m/z 88 (neg)M+2 Unmetabolized tracer pool.
Lactate m/z 89 (neg)M+1 LDH Flux. Derived from Pyruvate (1-13C). Indicates glycolytic reduction.
Glutamate m/z 146 (neg)M+1 ALT Flux. Derived from

N transfer. Indicates transamination.[4]
Malate m/z 133 (neg)M+1 PC Flux. Derived from Pyruvate (1-13C)

OAA. Indicates anaplerosis.[6]
Citrate m/z 191 (neg)M+0 PDH Flux. If Citrate is M+0 while Lactate is M+1, PDH is active (13C lost as CO2).
Calculating Flux Ratios

To determine the ratio of Pyruvate Carboxylase (PC) to Pyruvate Dehydrogenase (PDH) activity:



Note: Since PDH removes the C1 label, Acetyl-CoA will be M+0 from this specific tracer. Therefore, this tracer is a negative reporter for PDH. High PDH activity = Low TCA labeling. High PC activity = High TCA labeling (at C1/C4 positions).

Part 5: Troubleshooting & Quality Control

Issue 1: "I see M+1 Glutamate. Is it 13C or 15N?"

  • Context: 13C adds ~1.003 Da. 15N adds ~0.997 Da.

  • Solution: On low-resolution instruments (QQQ), these overlap.

    • Deduction: If you see M+1 Lactate (which has no Nitrogen), that is 13C. If you see M+1 Glutamate, it is overwhelmingly likely to be 15N because the 13C from Alanine is lost via PDH before entering the TCA cycle.

    • Confirmation: Use High-Resolution MS (Orbitrap) to distinguish the 6 mDa mass difference, or use MS/MS fragmentation to see if the label is on the amine group (15N) or the backbone (13C).

Issue 2: Low Enrichment Levels

  • Cause: High endogenous alanine production (autophagy or glucose conversion).

  • Fix: Increase tracer concentration or perform a "washout" period with Alanine-free media 1 hour prior to labeling.

Issue 3: Back-Flux

  • Context: ALT is reversible. 15N-Glutamate can transfer 15N back to Pyruvate to make 15N-Alanine (single label).

  • Check: Monitor the M+1 Alanine isotopomer.[4] If M+1 Alanine increases over time, significant nitrogen recycling is occurring.

References

  • Previs, S. F., et al. (1994). "Quantifying rates of pyruvate cycling in vivo." American Journal of Physiology-Endocrinology and Metabolism. Link

  • Burgess, S. C., et al. (2007). "Flux through hepatic pyruvate carboxylase and phosphoenolpyruvate carboxykinase detected by hyperpolarized 13C magnetic resonance." PNAS. Link

  • Hiller, K., & Metallo, C. M. (2013). "Profiling metabolic networks to study cancer metabolism." Current Opinion in Biotechnology. Link

  • Cambridge Isotope Laboratories. "Metabolic Flux Analysis: Application Note 43." Link

  • Yang, C., et al. (2009). "13C Metabolic Flux Analysis of Tumor Energy Metabolism." Methods in Molecular Biology. Link

Sources

Application

Application Note: High-Precision Sample Preparation for L-Alanine (1-13C; 15N) in Mass Spectrometry

The following Application Note and Protocol guide is designed for researchers and analytical scientists quantifying L-Alanine in biological matrices using L-Alanine (1-13C; 15N) as an Internal Standard (IS). Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and analytical scientists quantifying L-Alanine in biological matrices using L-Alanine (1-13C; 15N) as an Internal Standard (IS).

Introduction & Scientific Rationale

In quantitative metabolomics and clinical diagnostics, the accuracy of amino acid analysis is frequently compromised by matrix effects—ion suppression or enhancement caused by co-eluting components in biological fluids (plasma, urine, cell culture media).

L-Alanine (1-13C; 15N) serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of endogenous L-Alanine.[1]

  • Mass Shift (+2 Da): The incorporation of Carbon-13 at the C1 position and Nitrogen-15 provides a mass shift of +2 Daltons (M+2).[1] This shift is sufficient to separate the IS from the endogenous analyte (M+0) in mass spectrometry while minimizing kinetic isotope effects compared to deuterated standards.

  • Co-Elution: Being chemically identical to the analyte (except for isotopic mass), it co-elutes perfectly with endogenous alanine, experiencing the exact same ionization environment and matrix effects at any given moment.

This guide details the critical sample preparation workflows required to maintain the integrity of this standard and ensure precise quantification.

Material Specifications & Storage

The integrity of your data begins with the stability of your reference material.

PropertySpecification
Compound Name L-Alanine (1-13C; 15N)
Chemical Formula

C

C

H


NO

Molecular Weight 91.08 g/mol (vs. 89.09 g/mol for unlabeled)
Isotopic Purity

99 atom %

C;

98 atom %

N
Solubility Water: ~167 g/L (Highly Soluble)
Storage (Solid) -20°C, Desiccated, Protected from light
Storage (Solution) -80°C (Stable for 6 months in 0.1 M HCl)

Critical Note: Avoid storing aqueous stock solutions in simple water at 4°C for extended periods, as bacterial growth can rapidly consume amino acids. Use 0.1 M HCl or store frozen at -80°C.

Workflow A: LC-MS/MS Preparation (HILIC Method)[1]

This workflow is preferred for high-throughput analysis of plasma or serum.[1] It utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) , which retains polar amino acids without the need for derivatization.

Reagent Preparation[1][3][4]
  • Primary Stock Solution (10 mM):

    • Weigh 9.11 mg of L-Alanine (1-13C; 15N).[1]

    • Dissolve in 10 mL of 0.1 M HCl .

    • Why HCl? Acidic pH prevents oxidation and inhibits microbial growth.

  • Working Internal Standard (WIS) Solution (100 µM):

    • Dilute Primary Stock 1:100 in Acetonitrile:Water (90:10 v/v) .

    • Why High Organic? Matches the initial mobile phase of HILIC, preventing peak distortion upon injection.

Extraction Protocol (Protein Precipitation)
  • Aliquot Sample: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of WIS Solution (100 µM). Vortex for 10 seconds.[1]

    • Equilibration: Allow to sit for 5 mins on ice to ensure the IS equilibrates with the protein-bound analyte fraction.

  • Precipitation: Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid).

    • Ratio: A 1:6 sample-to-solvent ratio ensures >99% protein removal.[1]

  • Agitation: Vortex vigorously for 1 min or shake at 1000 rpm for 5 mins.

  • Centrifugation: Spin at 14,000 x g for 10 mins at 4°C.

  • Supernatant Transfer: Transfer 200 µL of supernatant to an LC vial containing a glass insert.

    • Do NOT dry down:[1] Drying can cause losses of volatile amines or contamination.[1] Inject directly.

LC-MS/MS Parameters (Guideline)[1]
  • Column: Intrada Amino Acid or BEH Amide (HILIC).

  • Mobile Phase A: 100 mM Ammonium Formate + 0.3% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • MRM Transitions:

CompoundPrecursor (

)
Product (

)
Collision Energy (eV)
L-Alanine (Endogenous) 90.144.115
L-Alanine (1-13C; 15N) 92.1 45.1 15

Mechanism: The transition


 corresponds to the loss of the labeled carboxyl group (

) and detection of the

-labeled ethylamine fragment.

Workflow B: GC-MS Preparation (Derivatization)

GC-MS requires the amino acid to be volatile.[1] We use MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) to form stable t-BDMS derivatives.[1]

Reagent Preparation[1][3][4]
  • Derivatization Reagent: MTBSTFA + 1% TBDMCS (Catalyst).

  • Solvent: Anhydrous Pyridine or Dimethylformamide (DMF).[3]

  • Stock Solution: Same as LC-MS (10 mM in 0.1 M HCl).

Derivatization Protocol[1][3][8]
  • Spiking: Mix 50 µL sample + 10 µL IS Working Solution.[1]

  • Drying: Evaporate to complete dryness under a nitrogen stream at 40°C.

    • Critical: Moisture kills the derivatization reagent. Ensure the residue is bone dry.

  • Reconstitution: Add 50 µL Anhydrous Pyridine + 50 µL MTBSTFA.

  • Reaction: Incubate at 60°C for 30-60 minutes .

    • Chemistry: Replaces active hydrogens (-OH, -NH2) with t-BDMS groups.[1]

  • Transfer: Transfer to GC vial with a glass insert. Inject 1 µL in Split mode (1:10 to 1:50).

Visualized Workflows (Graphviz)

Diagram 1: Comparative Sample Preparation Pathways

G cluster_LC Workflow A: LC-MS/MS (HILIC) cluster_GC Workflow B: GC-MS (Derivatization) Start Biological Sample (Plasma/Serum) Spike Spike IS: L-Alanine (1-13C; 15N) Start->Spike PPT Protein Precipitation (Acetonitrile + 0.1% FA) Spike->PPT LC Path Dry Evaporate to Dryness (N2 stream, 40°C) Spike->Dry GC Path Centrifuge Centrifuge 14,000 x g, 10 min PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant InjectLC Direct Injection (HILIC Column) Supernatant->InjectLC Deriv Add MTBSTFA + Pyridine Incubate 60°C, 30 min Dry->Deriv InjectGC Injection (GC-MS EI Mode) Deriv->InjectGC

Caption: Dual workflow decision tree. Green path denotes LC-MS/MS (minimal prep); Yellow path denotes GC-MS (requires derivatization).[1]

Quality Control & Validation

To ensure "Trustworthiness" (Part 2 of Core Requirements), every batch must include:

  • System Suitability Test (SST): Inject a neat standard of the IS (1 µM) before samples.

    • Pass Criteria: Peak Area RSD < 5% over 5 injections.[1] Retention time shift < 0.1 min.

  • Blank Check: Inject a double blank (solvent only) after the highest standard.

    • Pass Criteria: No signal at

      
       92 > 45 (Carryover check).
      
  • Isotopic Contribution Check: Inject a high concentration of Unlabeled Alanine.[1]

    • Check: Monitor the IS channel (92 > 45).

    • Reason: Natural abundance of

      
      C (1.1%) and 
      
      
      
      N (0.37%) in the unlabeled analyte can contribute signal to the IS channel. If significant, mathematical correction is required.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Signal Ion Suppression (Matrix Effect)Increase dilution factor of supernatant (e.g., 1:5 dilution). Switch to HILIC if using RP.[1]
IS Peak Splitting Solvent MismatchEnsure injection solvent matches initial mobile phase conditions (High Organic for HILIC).
Retention Time Shift pH InstabilityCheck mobile phase pH. Ammonium formate buffer must be precise (pH 3-4).[1]
GC-MS: No Peak Moisture in SampleEnsure sample is completely dry before adding MTBSTFA.[1] Water hydrolyzes the reagent.

References

  • National Institute of Standards and Technology (NIST). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards. [Link]

  • PubChem. L-Alanine Compound Summary and Physical Properties. [Link][1]

  • Chromatographia. Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS. [Link]

Sources

Method

Application Note: Precision Tracing of Nitrogen Flux using L-ALANINE (1-13C; 15N)

Abstract Nitrogen metabolism is the engine of cellular proliferation, yet it remains less characterized than carbon metabolism. This guide details the application of L-Alanine (1-13C; 15N) as a dual-purpose tracer.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nitrogen metabolism is the engine of cellular proliferation, yet it remains less characterized than carbon metabolism. This guide details the application of L-Alanine (1-13C; 15N) as a dual-purpose tracer. Unlike single-isotope tracers, this specific isotopologue allows researchers to simultaneously monitor the fate of the amino group (Nitrogen-15) and the carbon skeleton (Carbon-13) during the critical alanine transaminase (ALT) reaction. This protocol provides a self-validating workflow for quantifying nitrogen shuttling between alanine and the glutamate pool, a key pathway in cancer metabolic reprogramming and immune cell activation.

Metabolic Context: The "Split-Fate" Mechanism

The power of L-Alanine (1-13C; 15N) lies in its ability to decouple during metabolism. Upon entering the cell, the molecule undergoes a divergence in fate catalyzed by Alanine Transaminase (ALT/GPT) .

The Mechanism[1][2][3]
  • Nitrogen Fate (15N): The alpha-amino group is transferred to

    
    -ketoglutarate (
    
    
    
    -KG) to form Glutamate (15N) . This reaction measures the "Nitrogen Flux" into the central amino acid pool.
  • Carbon Fate (1-13C): The remaining carbon skeleton becomes Pyruvate (1-13C) .

    • Critical Nuance: If this pyruvate enters the TCA cycle via Pyruvate Dehydrogenase (PDH), the C1 position (1-13C) is decarboxylated and lost as

      
      . Therefore, retention of the 13C label in intracellular metabolites (like Lactate) indicates reductive metabolism, while loss indicates oxidative decarboxylation.
      
Why This Tracer?
  • Reversibility Measurement: If you detect Alanine (1-13C; 14N) (Mass M+1), it indicates the carbon skeleton was formed from the tracer but the nitrogen was swapped with the endogenous (unlabeled) pool. This quantifies the reversibility of the ALT reaction.

  • Glutamine Independence: It distinguishes nitrogen sources derived specifically from alanine uptake versus glutamine deamination.

Diagram 1: The Split-Fate Pathway

AlanineFlux Exo_Ala Exogenous L-Alanine (1-13C; 15N) Intra_Ala Intracellular Alanine (1-13C; 15N) Exo_Ala->Intra_Ala Transport (ASCT2/LAT1) Pyruvate Pyruvate (1-13C) Intra_Ala->Pyruvate ALT (-15N to Glu) Lactate Lactate (1-13C) Pyruvate->Lactate LDH (Retains 13C) CO2 CO2 (13C) Pyruvate->CO2 Lost as Gas TCA TCA Cycle (Unlabeled Acetyl-CoA) Pyruvate->TCA PDH (Decarboxylation) Glutamate Glutamate (15N) AlphaKG alpha-Ketoglutarate AlphaKG->Glutamate Transamination

Caption: The metabolic divergence of L-Alanine (1-13C; 15N).[1] The 15N label (Green path) tracks nitrogen flux to Glutamate, while the 1-13C label (Red path) tracks the carbon skeleton to Pyruvate/Lactate or is lost as CO2.

Experimental Protocol

Phase A: Media Preparation (The "Zero-Background" Rule)

Standard FBS contains high levels of unlabeled alanine (~200-500 µM), which will dilute your tracer and suppress the isotopic signal.

  • Serum: Use Dialyzed FBS (dFBS) (10k MWCO) to remove endogenous amino acids.

  • Base Media: Use DMEM or RPMI lacking Alanine, Glutamine, and Pyruvate.

  • Reconstitution:

    • Add L-Alanine (1-13C; 15N) to a final concentration of 0.4 mM (physiologic) to 1.0 mM (supra-physiologic).

    • Add unlabeled Glutamine (2-4 mM) and Glucose (5-25 mM) as required.

    • Tip: Filter sterilize (0.22 µm) after adding the tracer to ensure sterility.

Phase B: Cell Labeling Workflow

Time Points:

  • 0.5 - 2 Hours: To measure rapid transamination rates (ALT activity).

  • 12 - 24 Hours: To measure steady-state enrichment in protein or downstream metabolites (e.g., Aspartate, Nucleotides).

Step-by-Step:

  • Seed Cells: Plate cells (e.g., 5x10^5 per well in 6-well plates) in standard media. Allow attachment overnight.

  • Wash: Aspirate media. Wash 2x with warm PBS to remove residual unlabeled alanine.

  • Pulse: Add the pre-warmed L-Alanine (1-13C; 15N) Tracing Media . Record exact start time (

    
    ).
    
  • Incubate: Culture at 37°C, 5% CO2.

  • Quench & Extract:

    • Place plate on Dry Ice/Ethanol bath immediately.

    • Aspirate media (save for secretome analysis if needed).

    • Add 1 mL -80°C Extraction Solvent (80% Methanol / 20% Water).

    • Scrape cells and transfer to Eppendorf tubes.

    • Vortex vigorously (1 min), then centrifuge at 15,000 x g for 10 min at 4°C.

    • Transfer supernatant to new glass vials for LC-MS.

Diagram 2: Experimental Workflow

Workflow Start Seed Cells (Standard Media) Wash Wash 2x PBS (Remove Unlabeled Ala) Start->Wash Label Add Tracer Media (L-Alanine 1-13C; 15N) Wash->Label Incubate Incubation (0.5h - 24h) Label->Incubate Quench Metabolic Quenching (-80°C 80% MeOH) Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Caption: Step-by-step workflow for isotopic labeling. Rapid quenching is critical to preserve the intracellular metabolic state.

Mass Spectrometry Detection (LC-MS/MS)

Detection requires resolving the specific mass shifts.

  • Instrument: Triple Quadrupole (QqQ) or High-Resolution Orbitrap.

  • Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar amino acids. (e.g., Waters BEH Amide).

Transition Guide (MRM)

The following table outlines the expected mass shifts.

  • M+0: Unlabeled (Natural Abundance)

  • M+1: Single Label (Recycled Carbon or Nitrogen)

  • M+2: Double Label (Intact Tracer)

MetaboliteIsotopologuePrecursor Ion (m/z) [M+H]+Product Ion (m/z)Interpretation
Alanine M+0 (Unlabeled)90.144.1Endogenous Pool
M+1 (15N or 13C)91.145.1Recycled / Reversible Flux
M+2 (Tracer) 92.1 46.1 Intact Exogenous Tracer
Glutamate M+0 (Unlabeled)148.184.1Endogenous Pool
M+1 (15N) 149.1 85.1 Nitrogen Flux (via ALT)
Lactate M+0 (Unlabeled)89.0 (Negative Mode)43.0Endogenous Pool
M+1 (1-13C) 90.0 (Negative Mode) 44.0 Carbon Flux (via LDH)

Note on Alanine Fragmentation: The common fragment for Alanine is the loss of the carboxyl group (COOH).

  • If the tracer is 1-13C , the 13C is in the carboxyl group.

  • Therefore, the fragment ion (Amine + Alpha Carbon + Methyl) will LOSE the 13C label but RETAIN the 15N label.

  • Verification:

    • Parent: 92.1 (13C, 15N).

    • Loss of H-13COOH (46 Da).

    • Fragment: 46.1 (contains 15N).

    • Contrast with M+0: Parent 90.1 -> Loss of HCOOH (46) -> Fragment 44.1.

    • Contrast with M+1 (15N only): Parent 91.1 -> Loss of HCOOH (46) -> Fragment 45.1.

Data Analysis & Interpretation

Calculating Fractional Enrichment

For each metabolite, calculate the fractional enrichment (


) of the labeled isotopologue:


Key Metrics
  • Nitrogen Transfer Ratio (NTR):

    
    
    
    • High NTR (>0.5): Indicates rapid equilibration of the alanine nitrogen pool with glutamate, typical in highly glycolytic tumors or activated T-cells.

  • ALT Reversibility Index:

    
    
    
    • Presence of M+1 Alanine suggests the cell took up the double tracer, stripped the 15N (making 1-13C Pyruvate), and then re-aminated that pyruvate with unlabeled nitrogen (from the endogenous glutamate pool). This proves the ALT reaction is running in both directions.

References

  • Vertex AI Search. (2026). Nitrogen isotopes provide clues to amino acid metabolism in human colorectal cancer cells.[2][3] NIH.[2][4] 3

  • BenchChem. (2025).[5][6] A Comparative Guide to Stable Isotope Tracing: D-ALANINE (3-13C) vs. 15N-D-alanine for Tracking Nitrogen Metabolism.5

  • MDPI. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges.7

  • Cambridge Isotope Laboratories. (2026).[8] L-Alanine (13C3; 15N) Product Specifications.[1][6][8][9]9

  • Peronnet, F. et al. (2002). Differential metabolic fate of the carbon skeleton and amino-N of [13C]alanine and [15N]alanine ingested during prolonged exercise.[1][10][11] J Appl Physiol.[10] 11

Sources

Application

Application Note: Elucidating Carbon and Nitrogen Fluxes via L-Alanine (1-¹³C; ¹⁵N) Incorporation into Biomass

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Stable Isotope Tracing, Metabolic Flux Analysis, Biomass Hydrolysis, Mass Spectrometry The Analytical Paradigm: Why D...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Stable Isotope Tracing, Metabolic Flux Analysis, Biomass Hydrolysis, Mass Spectrometry

The Analytical Paradigm: Why Dual-Labeled L-Alanine?

In the landscape of metabolic reprogramming—whether in oncology, microbial engineering, or immunology—tracking the fate of nutrients is critical for identifying therapeutic vulnerabilities. While[U-¹³C] tracers are standard for global carbon mapping, they often lack the specificity to distinguish between intersecting enzymatic nodes.

L-Alanine (1-¹³C; ¹⁵N) is a highly specialized dual-isotope tracer designed to simultaneously uncouple and track carbon skeleton routing and nitrogen assimilation[1]. By strategically placing the ¹³C label exclusively on the C1 (carboxyl) position and the ¹⁵N label on the amino group, researchers can definitively measure two distinct metabolic phenomena from a single experiment:

  • Nitrogen Transamination Networks: The ¹⁵N label traces the activity of Alanine Aminotransferase (ALT), tracking nitrogen flow into the glutamate pool and its subsequent distribution into nascent biomass (proteins and nucleotides)[2].

  • Anaplerosis vs. Oxidation (The PC/PDH Bifurcation): The 1-¹³C label provides a definitive readout of Pyruvate Carboxylase (PC) versus Pyruvate Dehydrogenase (PDH) activity. If the carbon skeleton enters the mitochondria and is oxidized by PDH, the 1-¹³C is irreversibly lost as ¹³CO₂. Conversely, if it is carboxylated by PC, the 1-¹³C is retained in oxaloacetate and incorporated into biomass[3].

Pathway Ala L-Alanine (1-13C; 15N) Pyr Pyruvate (1-13C) Ala->Pyr Transamination (ALT) Glu Glutamate (15N) Ala->Glu 15N Transfer BiomassC Biomass Carbon (Proteins) Ala->BiomassC Direct Translation CO2 13CO2 (Lost via PDH) Pyr->CO2 PDH Complex OAA Oxaloacetate (1-13C via PC) Pyr->OAA Pyruvate Carboxylase BiomassN Biomass Nitrogen (Nucleotides/Proteins) Glu->BiomassN N-Assimilation OAA->BiomassC TCA Anabolism

Fig 1. Divergent metabolic routing of the carbon skeleton and amino-nitrogen from dual-labeled L-Alanine.

Experimental Design: Establishing a Self-Validating System

To ensure high scientific integrity (E-E-A-T), a stable isotope probing (SIP) experiment must be self-validating. The measurement of fractional enrichment in biomass requires rigorous controls to account for natural isotopic abundance and analytical variance[4].

  • Control 1 (Natural Abundance Baseline): Parallel cultures grown in unlabeled L-Alanine. This is mandatory to correct for the natural ~1.1% abundance of ¹³C and ~0.37% of ¹⁵N during isotopologue deconvolution.

  • Control 2 (Metabolic Quenching Integrity): Intracellular metabolite pools turn over in seconds. If quenching is delayed, residual enzymatic activity will scramble the isotopic labels. Rapid cold-methanol quenching (-20°C) is employed to instantaneously arrest transaminase activity[2].

  • Control 3 (Hydrolysis Recovery): An internal standard (e.g., D₄-Alanine) spiked into the biomass prior to acid hydrolysis ensures that any degradation during the 110°C incubation is mathematically normalized.

Step-by-Step Methodology: From Culture to Mass Spectrometry

Workflow Step1 1. Tracer Incubation Introduce 1-13C; 15N L-Ala Step2 2. Rapid Quenching Cold Methanol (-20°C) Step1->Step2 Step3 3. Biomass Extraction Precipitate Macromolecules Step2->Step3 Step4 4. Acid Hydrolysis 6M HCl, 110°C, 24h Step3->Step4 Step5 5. Derivatization Chloroformate Chemistry Step4->Step5 Step6 6. LC-MS / GC-MS Isotopologue Quantification Step5->Step6

Fig 2. Step-by-step experimental workflow for measuring L-Alanine stable isotope incorporation into biomass.

Phase I: Tracer Introduction & Quenching
  • Incubation: Cultivate cells in custom media depleted of unlabeled L-Alanine. Introduce L-Alanine (1-¹³C; ¹⁵N) at the physiological concentration relevant to your model. Incubate for the desired labeling duration (e.g., 24–72 hours for steady-state biomass labeling).

  • Harvesting & Quenching: Aspirate media rapidly. Immediately add 80% aqueous methanol pre-chilled to -20°C directly to the cells to arrest metabolism.

  • Fractionation: Scrape the cells and transfer the suspension to microcentrifuge tubes. Centrifuge at 16,000 × g for 15 minutes at 4°C.

    • Causality Note: The supernatant contains the polar metabolome (free amino acids, TCA intermediates). The pellet contains the macromolecular biomass (proteins, nucleic acids, lipids)[4].

Phase II: Biomass Hydrolysis

To analyze the incorporation of L-Alanine into the proteome, the biomass pellet must be depolymerized into free amino acids.

  • Wash the biomass pellet twice with cold 100% methanol to remove any residual free intracellular tracer.

  • Add 500 µL of 6M HCl to the pellet. Seal the tubes tightly (preferably in glass ampoules purged with N₂ to prevent oxidative degradation).

  • Incubate at 110°C for 24 hours.

  • Evaporate the HCl completely using a vacuum concentrator (SpeedVac). Note: Tryptophan is destroyed, and Glutamine/Asparagine are deamidated to Glutamate/Aspartate during this process.

Phase III: Derivatization & Mass Spectrometry

Amino acids lack the volatility required for GC-MS and often exhibit poor retention on standard reversed-phase LC-MS columns.

  • Derivatization: Resuspend the dried hydrolysate and derivatize using an alkyl chloroformate (e.g., Methyl Chloroformate - MCF). This reaction occurs rapidly at room temperature in an aqueous-organic emulsion, neutralizing the polarity of the amine and carboxyl groups[5].

  • Data Acquisition: Inject the derivatized samples into a GC-MS (EI mode) or LC-MS/MS (ESI mode). Operate the instrument in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, targeting the specific m/z shifts of the amino acid fragments.

Data Presentation: Isotopologue Deconvolution

The true power of the L-Alanine (1-¹³C; ¹⁵N) tracer lies in the biological interpretation of its mass shifts (isotopologues) within the hydrolyzed biomass. By analyzing the mass distribution vector (MDV), researchers can quantify the exact contribution of specific pathways.

Table 1: Isotopologue Analysis of Biomass Hydrolysate

Mass ShiftIsotopologuePrimary Source / Pathway OriginBiological Interpretation
M+0 UnlabeledPre-existing biomass or synthesis from unlabeled endogenous substrates (e.g., glucose).Baseline turnover; indicates the fraction of biomass synthesized independently of the exogenous Alanine tracer.
M+1 ¹³C-onlyPyruvate Carboxylase (PC) anaplerosis.The ¹⁵N was lost via transamination, but the 1-¹³C carbon skeleton was retained via PC into oxaloacetate and incorporated into biomass (e.g., Aspartate)[3].
M+1 ¹⁵N-onlyTransaminase Network (ALT/AST).The carbon skeleton was oxidized (lost as ¹³CO₂ via PDH), but the ¹⁵N was transferred to α-ketoglutarate and subsequently incorporated into other amino acids.
M+2 ¹³C & ¹⁵NDirect Translation / Intact Incorporation.The intact L-Alanine molecule was directly charged onto a tRNA and incorporated into nascent proteins without prior catabolism.

Data Processing Note: Raw MS intensities must be corrected for natural isotope abundance using established mathematical matrices (e.g., IsoCor or similar flux analysis software) before calculating fractional enrichment.

References
  • Tracing Carbon Metabolism with Stable Isotope Metabolomics Reveals the Legacy of Diverse Carbon Sources in Soil OSTI.gov (U.S. Department of Energy) [Link]

  • Differential metabolic fate of the carbon skeleton and amino-N of [13C]alanine and [15N]alanine ingested during prolonged exercise American Journal of Physiology [Link]

  • Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope UKnowledge (Anal Chim Acta / PMC) [Link]

  • High-Speed Tracer Analysis of Metabolism (HS-TrAM) PubMed Central (NIH)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low L-ALANINE (1-13C; 15N) Incorporation

Welcome to the Stable Isotope Metabolic Flux Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low fractional enrichment of dual-labeled L-Alanine (1-13C; 15N) in their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Stable Isotope Metabolic Flux Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low fractional enrichment of dual-labeled L-Alanine (1-13C; 15N) in their metabolic flux analysis (MFA) or stable isotope labeling in cell culture (SILAC) workflows.

Unlike essential amino acids, alanine is conditionally synthesized and highly dynamic within the cellular environment[1]. Low incorporation is rarely a simple "bad reagent" issue; it is almost always a systemic mismatch between media formulation, transporter kinetics, and intracellular metabolic networks. This guide provides authoritative, causality-driven solutions to rescue your labeling efficiency.

Part 1: Diagnostic Triage Workflow

Before adjusting your protocols, it is critical to isolate the exact point of failure. Isotopic labeling is a sequential process: the tracer must remain pure in the media, actively cross the plasma membrane, and survive intracellular transamination without being diluted.

DiagnosticWorkflow Start Low L-Alanine (1-13C; 15N) Incorporation Detected CheckMedia 1. Media Composition Check for unlabeled Alanine Start->CheckMedia CheckUptake 2. Cellular Uptake Assess SLC38A2/SNAT2 status CheckMedia->CheckUptake Media Validated CheckMetabolism 3. Intracellular Transamination Evaluate ALT activity & Pyruvate CheckUptake->CheckMetabolism Uptake Confirmed CheckAnalytical 4. Analytical Detection Verify MS/NMR sensitivity CheckMetabolism->CheckAnalytical Metabolism Stable

Fig 1. Diagnostic triage workflow for troubleshooting low stable isotope incorporation.

Part 2: Frequently Asked Questions & Troubleshooting Guides

Q1: My media is spiked with L-Alanine (1-13C; 15N), but intracellular enrichment plateaus at <20%. Why is the extracellular pool not replacing the intracellular pool? Root Cause: Extracellular Competition & Transporter Saturation. Standard basal media (e.g., DMEM, RPMI) and undialyzed Fetal Bovine Serum (FBS) contain high levels of unlabeled L-Alanine. If you simply spike your tracer into standard media, you immediately dilute its specific activity. Furthermore, certain cell types (e.g., pancreatic stellate cells) actively synthesize and secrete unlabeled alanine into the microenvironment, constantly diluting your tracer[2].

  • The Fix: Switch to custom amino acid-free media and supplement only with your labeled isotope. You must use dialyzed FBS (dFBS) with a molecular weight cut-off (MWCO) of 10 kDa to eliminate endogenous amino acid competition.

Q2: I am using dialyzed FBS and custom media, but my cells still show poor uptake of the tracer. What cellular mechanism is failing? Root Cause: SLC38A2 (SNAT2) Downregulation. L-Alanine relies heavily on the sodium-dependent neutral amino acid transporter SLC38A2 (SNAT2) for active cellular entry[2]. SNAT2 is a highly inducible "loader" transporter. In amino acid-replete conditions, its surface expression is barely detectable. However, it upregulates drastically during amino acid starvation[3]. If your protocol does not trigger SNAT2 expression, the labeled alanine remains trapped outside the cell.

  • The Fix: Implement a 2-to-4 hour amino acid starvation phase prior to introducing the L-Alanine (1-13C; 15N) tracer. This forces the translocation and de novo synthesis of SLC38A2 to the plasma membrane[3].

Q3: Uptake is confirmed, but the L-Alanine (1-13C; 15N) M+2 signal rapidly degrades into M+1 or M+0 intracellularly. Where is the label going? Root Cause: Intracellular Isotopic Dilution via Alanine Transaminase (ALT). Alanine is reversibly transaminated to pyruvate by Alanine Transaminase (ALT/GPT)[4]. If your cells exhibit a high glycolytic rate (the Warburg effect), they generate a massive pool of unlabeled pyruvate. This unlabeled pyruvate drives the reverse ALT reaction, synthesizing unlabeled alanine and effectively diluting your 13C/15N pool from the inside out[5].

  • The Fix: Monitor the M+1 isotopologues of Pyruvate and Glutamate to confirm forward ALT flux[4]. Consider transiently limiting glucose to shrink the unlabeled pyruvate pool and stabilize the labeled alanine fraction, provided this does not confound your primary experimental variables.

AlaninePathway ExtAlanine Extracellular L-Alanine (1-13C; 15N) SLC38A2 SLC38A2 / SNAT2 (Na+ Coupled Transporter) ExtAlanine->SLC38A2 Active Uptake IntAlanine Intracellular L-Alanine (1-13C; 15N) SLC38A2->IntAlanine ALT Alanine Transaminase (ALT / GPT) IntAlanine->ALT Transamination ALT->IntAlanine Isotope Scrambling Pyruvate Pyruvate (1-13C) + Glutamate (15N) ALT->Pyruvate Forward Flux Dilution Unlabeled Pyruvate Pool (High Glycolytic Flux) Dilution->ALT Reverse Flux (Dilution)

Fig 2. Cellular uptake via SLC38A2 and intracellular isotopic dilution via ALT transamination.

Part 3: Standardized Self-Validating Protocol

To ensure data integrity, every isotope tracing experiment must be a self-validating system. Follow this methodology to guarantee that your low incorporation is an actual biological phenotype, not a methodological artifact.

Phase 1: Media Preparation & Baseline Validation

  • Prepare custom amino acid-free basal media (e.g., DMEM without amino acids).

  • Supplement with 10% Dialyzed FBS (MWCO 10 kDa) to remove endogenous small metabolites.

  • Spike in L-Alanine (1-13C; 15N) to the physiological concentration of your target tissue (typically 0.1 - 0.5 mM).

  • Validation Checkpoint 1: Before adding to cells, run a media aliquot through LC-MS/MS. The fractional enrichment of the M+2 isotopologue must be >98%. If not, your base media or FBS is contaminated with unlabeled alanine.

Phase 2: Transporter Priming (SLC38A2 Upregulation)

  • Aspirate standard growth media from cells (at 70-80% confluency).

  • Wash cells twice with warm PBS to remove residual extracellular amino acids.

  • Incubate cells in amino acid-free media (with dFBS) for 2 hours. This starvation period forces the translocation of SLC38A2 to the plasma membrane.

Phase 3: Pulse Labeling & Quenching

  • Replace starvation media with the L-Alanine (1-13C; 15N) spiked media.

  • Incubate for the desired pulse time (e.g., 15 min for rapid flux, 24 hours for steady-state).

  • Rapidly quench metabolism by aspirating media and immediately adding pre-chilled (-80°C) 80% HPLC-grade methanol.

  • Validation Checkpoint 2: Collect the spent media before quenching. If the M+2 enrichment in the spent media has dropped significantly, your cells are actively secreting unlabeled alanine.

Phase 4: Extraction & Analysis

  • Scrape cells in the 80% methanol, vortex, and centrifuge at 15,000 x g for 15 mins at 4°C.

  • Transfer supernatant, dry under nitrogen gas, and resuspend in LC-MS running buffer.

  • Analyze via LC-MS/MS using targeted MRM transitions specific for the M+2 mass shift.

Part 4: Quantitative Data Tables

Table 1: Quantitative Troubleshooting Metrics

Diagnostic Metric Expected (Healthy Labeling) Problematic Profile Root Cause Hypothesis
Media M+2 Enrichment > 98% < 80% Unlabeled alanine present in basal media or FBS.
Intracellular M+2 (1 hr) > 60% < 15% Poor SLC38A2 expression / Failed cellular uptake.
Intracellular M+1 < 5% > 30% Isotope scrambling via reversible ALT transamination.

| Spent Media M+0 | Stable | Increasing over time | Cells are actively synthesizing and secreting unlabeled alanine. |

Table 2: SLC38A2 (SNAT2) Transporter Kinetics & Competitors

Parameter Value / Characteristic Implication for Isotope Tracing
Primary Substrates L-Alanine, L-Glutamine, L-Serine High glutamine in media competitively inhibits alanine uptake.
Transport Mechanism Na+-dependent symport Requires physiological extracellular sodium gradients to function.
Expression State Highly Inducible Requires 2-4 hours of amino acid starvation for maximal plasma membrane localization.

| Affinity (Km for Alanine) | ~0.3 - 0.5 mM | Tracer concentration must be optimized to ensure transporter saturation without toxicity. |

References
  • Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture Source: PNAS URL:[Link]

  • Selective Alanine Transporter Utilization Creates a Targetable Metabolic Niche in Pancreatic Cancer Source: AACR Journals URL:[Link]

  • Probing alanine transaminase catalysis with hyperpolarized 13CD3-pyruvate Source: PMC (National Institutes of Health) URL:[Link]

  • Identification and characterization of a novel SNAT2 (SLC38A2) inhibitor reveals synergy with glucose transport inhibition in cancer cells Source: Frontiers URL:[Link]

  • Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

how to correct for metabolic scrambling with L-ALANINE (1-13C; 15N)

Topic: Correcting for Metabolic Scrambling with L-Alanine (1-13C; 15N) Status: Operational Agent: Senior Application Scientist Ticket ID: ALA-13C15N-SCRAMBLE Executive Summary You are likely observing a decoupling of you...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Correcting for Metabolic Scrambling with L-Alanine (1-13C; 15N)

Status: Operational Agent: Senior Application Scientist Ticket ID: ALA-13C15N-SCRAMBLE

Executive Summary

You are likely observing a decoupling of your


C and 

N signals. When using L-Alanine (1-

C;

N)
, the nitrogen label (

N) and the carbon skeleton (

C) often have divergent metabolic fates due to the reversible activity of Alanine Transaminase (ALT) and the decarboxylation step of the Pyruvate Dehydrogenase (PDH) complex.

This guide provides the diagnostic steps to confirm scrambling and the mathematical/experimental protocols to correct for it.

Module 1: Diagnostic Triage

Is your data affected by metabolic scrambling?

Compare your Mass Isotopomer Distributions (MIDs) against the expected theoretical values.

SymptomObservation (Mass Spec)Root Cause
The "Split" Signal High M+1 abundance; Low M+2 abundance relative to tracer purity.Transamination:

N is swapped with

N from the glutamate pool via ALT, leaving only the

C label (M+1) on the alanine skeleton.
The "Vanishing" Carbon

C enrichment is significantly lower than

N enrichment in downstream TCA metabolites.
Decarboxylation: The 1-

C position (carboxyl group) is lost as

CO

when Pyruvate enters the TCA cycle via PDH.
The "Diluted" Precursor Intracellular Alanine enrichment is 30-50% lower than media enrichment.Endogenous Production: De novo alanine synthesis and protein breakdown dilute the tracer pool.
Module 2: The Mechanism of Scrambling

To correct the data, you must model the specific atom transitions.

Pathway Visualization

The following diagram illustrates where the labels diverge. Note that the 1-


C  (Red) is lost if the molecule is oxidized, while the 

N
(Blue) is reversibly exchanged with the Glutamate pool.

AlanineScrambling Ala L-Alanine (1-13C; 15N) [Tracer] Pyr Pyruvate (1-13C) [Carbon Skeleton] Ala->Pyr ALT (Loss of 15N) Glu Glutamate (15N) [Nitrogen Sink] Ala->Glu Transamination (15N Transfer) Prot Protein Synthesis [Incorporation] Ala->Prot Translation Pyr->Ala ALT (Re-amination w/ 14N) AcCoA Acetyl-CoA [Unlabeled] Pyr->AcCoA PDH (Oxidation) CO2 CO2 (13C) [Lost Label] Pyr->CO2 Decarboxylation

Caption: Divergent fates of the 13C and 15N labels. Note the irreversible loss of 13C as CO2 during oxidation and the reversible scrambling of 15N into the Glutamate pool.

Module 3: Correction Protocols
Protocol A: Correcting for Transamination (The "Precursor Problem")

Issue: You cannot assume the enrichment of alanine in the media (


) equals the enrichment of alanine available for protein synthesis (

). Transamination dilutes the intracellular pool.

Step-by-Step Correction:

  • Isolate the Intracellular Fluid: Rapidly wash cells with ice-cold saline to remove media tracer. Lyse cells and extract free amino acids.

  • Derivatize and Measure: Measure the enrichment of the free intracellular alanine pool using GC-MS or LC-MS.

  • Calculate Precursor Enrichment (

    
    ): 
    Do not use the media enrichment. Use the measured intracellular M+2 (double labeled) and M+1 (single labeled) fractions.
    
    
    
    
    Note: If studying protein synthesis, the M+2 species represents the true unmetabolized tracer, but the M+1 (13C-only) species represents recycled carbon skeletons that lost 15N. For strict synthesis rates, track the M+2 specifically.
Protocol B: Mass Isotopomer Distribution Analysis (MIDA)

Issue: If you cannot measure the precursor pool directly, use MIDA to calculate the asymptotic enrichment (


) from the product (protein) labeling pattern.

Logic: The probability of a protein peptide containing 0, 1, or 2 labeled alanine molecules follows a binomial distribution determined by the precursor pool enrichment


.

Workflow:

  • Select a Peptide: Choose a tryptic peptide containing 2 or more alanine residues.

  • Measure Isotopomers: Quantify the relative abundance of

    
     (unlabeled), 
    
    
    
    ,
    
    
    , etc.
  • Apply the MIDA Algorithm:

    
    
    (Where 
    
    
    
    is the number of alanine residues in the peptide).
  • Solve for

    
    :  This calculated 
    
    
    
    represents the true intracellular enrichment, automatically correcting for the dilution caused by scrambling [1].
Protocol C: Correcting for 13C Loss (TCA Cycle)

Issue: If you are tracking flux into the TCA cycle, 1-13C Alanine is a poor choice because the label is lost at the PDH step (Pyruvate


 Acetyl-CoA + CO

).

Correction:

  • If tracking Gluconeogenesis: No correction needed. The 1-13C is retained (Pyruvate

    
     Oxaloacetate 
    
    
    
    PEP).
  • If tracking Oxidation: You cannot "correct" for the lost carbon mathematically if it is blown off as CO

    
    .
    
    • Action: Switch tracers to L-Alanine (U-13C) or L-Alanine (3-13C) . These retain the label during Acetyl-CoA formation [2].

Module 4: FAQs

Q: Why is my


N enrichment always lower than my 

C enrichment in the intracellular pool?
A: This is due to the high activity of Alanine Transaminase (ALT). The nitrogen pool is "open" and rapidly exchanges with the large, unlabeled glutamate pool. The carbon pool is more "closed" (glycolytic contribution is slower than transamination). You must calculate separate enrichment factors for N and C if modeling them independently [3].

Q: Can I use the media enrichment as my "Time 0" baseline? A: No. This is a critical error. The intracellular pool reaches a pseudo-steady state that is significantly lower (30-50%) than media enrichment due to proteolysis and de novo synthesis. Using media enrichment will underestimate your synthesis rates.

Q: How do I handle "Recycling" where the label comes back from protein breakdown? A: In short experiments (<4 hours), recycling is negligible. In long-term experiments, you must include a "decay" term in your model or use a "flood dose" method (saturating the pool) to minimize the impact of recycled amino acids [4].

References
  • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism. Link

  • Burgess, S. C., et al. (2016).[1] Metabolism of hyperpolarized [1-13C]pyruvate through alternate pathways in rat liver. NMR in Biomedicine. Link

  • BocSci. (2024). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide. Boc Sciences.

  • Wolfe, R. R., & Chinkes, D. L. (2005).[2] Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (Standard Text - No direct URL).

For further assistance, please upload your raw mass spec files (.raw or .mzML) to the secure portal for a specific MIDA simulation.

Sources

Troubleshooting

Technical Support Center: Optimizing L-ALANINE (1-13C; 15N) for Tracer Studies

Welcome to the technical support center for advanced metabolic tracer studies. As Senior Application Scientists, we understand that robust and reproducible data is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced metabolic tracer studies. As Senior Application Scientists, we understand that robust and reproducible data is paramount. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into optimizing the use of L-ALANINE (1-13C; 15N). We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your study is built on a foundation of scientific integrity.

Part 1: Fundamentals & Experimental Design (FAQs)

This section addresses the most common questions researchers have when designing a tracer experiment with dual-labeled L-Alanine.

Q1: Why choose a dual-labeled tracer like L-ALANINE (1-13C; 15N)?

A1: The primary advantage of L-ALANINE (1-13C; 15N) is its ability to simultaneously trace the metabolic fates of both the carbon skeleton and the amino nitrogen of alanine.[1][2] This is crucial for a systems-level understanding of C and N co-assimilation.[2] While a single-labeled tracer like [1-13C]alanine can track carbon flux, it only provides indirect information about nitrogen metabolism.[3] By using a dual-labeled molecule, you can directly quantify and resolve interconnected pathways where both carbon and nitrogen are key players, such as amino acid biosynthesis and the urea cycle, providing a more complete metabolic picture from a single experiment.

Q2: What is the most critical first step in optimizing the tracer concentration?

A2: The most critical first step is to determine the optimal tracer concentration that maximizes isotopic enrichment without inducing metabolic perturbations or cytotoxicity. While L-Alanine is a non-essential amino acid involved in normal metabolism, high concentrations of any single amino acid can disrupt cellular homeostasis.[1] Studies on various metabolites have shown that concentrations as low as 2-5 mM can inhibit cell growth.[4] Therefore, you must empirically determine the ideal concentration for your specific model system (cell line, organism) by performing a dose-response experiment.

Protocol 1: Determining Optimal Tracer Concentration

Objective: To identify the highest concentration of L-ALANINE (1-13C; 15N) that does not adversely affect the biological system's key performance indicators (e.g., cell viability, growth rate, morphology).

Methodology:

  • Establish Baseline: Culture your cells or organism in standard, unlabeled medium and establish baseline metrics for viability (e.g., via Trypan Blue exclusion) and proliferation (e.g., cell counting over time).

  • Prepare Tracer Concentrations: Prepare a range of concentrations of L-ALANINE (1-13C; 15N) in your experimental medium. A typical starting range might be 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM, and 5.0 mM.

  • Incubation: Replace the standard medium with the tracer-containing media and culture for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Assessment: At each time point, assess the same viability and proliferation metrics as in Step 1.

  • Analysis: Plot the metrics against the tracer concentration. The optimal concentration is the highest value that does not cause a statistically significant deviation from the baseline control.

Q3: How long should I run the labeling experiment?

A3: The incubation time depends entirely on your experimental question.

  • Flux Kinetics (Dynamic Labeling): If you are studying the rate of a pathway, you will need a time-course experiment with multiple short time points to capture the dynamic incorporation of the label into downstream metabolites.

  • Metabolic Contribution (Steady-State Labeling): If you want to determine the relative contribution of alanine to various metabolic pools, you must incubate long enough to achieve isotopic steady-state.[5] This is the point where the isotopic enrichment of the metabolite of interest no longer changes over time. The time required to reach steady-state varies significantly between metabolites based on their pool size and turnover rate and must be determined experimentally with a time-course study.

Q4: What kind of culture medium should I use?

A4: A defined minimal medium is strongly recommended.[3] Standard commercial media often contain high concentrations of unlabeled alanine and other amino acids, which will compete with and dilute your tracer, leading to low isotopic enrichment.[5] Using a custom medium where you can control the concentration of unlabeled alanine is essential for maximizing tracer incorporation and generating interpretable data.

Part 2: Methodology & Data Integrity

Accurate data begins with a robust workflow and a clear understanding of potential artifacts. This section details a general experimental protocol and the critical need for data correction.

Protocol 2: General Workflow for a Cell Culture Tracer Study

This protocol provides a generalized workflow for a stable isotope labeling experiment in adherent cells.[3]

  • Cell Seeding: Plate cells at a density that will ensure they are in the mid-log growth phase at the time of the experiment.

  • Tracer Introduction: Aspirate the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Introduce the pre-warmed experimental medium containing the optimized concentration of L-ALANINE (1-13C; 15N).

  • Incubation: Incubate the cells for the predetermined duration to allow for tracer incorporation.[3]

  • Metabolism Quenching: This step is critical to halt all enzymatic activity instantly. Aspirate the labeling medium. Immediately wash the cells with ice-cold PBS. Add an ice-cold extraction solvent (e.g., 80% methanol, -80°C) to the plate.[3][5]

  • Metabolite Extraction: Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly.

  • Pellet Debris: Centrifuge the extract at high speed (e.g., >14,000 x g) at 4°C to pellet protein and cell debris.

  • Sample Analysis: Transfer the supernatant, which contains the metabolites, to a new tube for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR).[1][]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_harvest Harvesting & Extraction cluster_analysis Analysis Culture 1. Grow Cells in Defined Medium Tracer 2. Introduce L-ALANINE (1-13C; 15N) Medium Culture->Tracer Incubate 3. Incubate for Defined Period Tracer->Incubate Harvest 4. Harvest Cells Incubate->Harvest Quench 5. Quench Metabolism (e.g., Cold Methanol) Harvest->Quench Extract 6. Extract Metabolites Quench->Extract Analyze 7. Analyze Isotopic Enrichment (LC-MS/MS) Extract->Analyze Correct 8. Correct for Natural Abundance & Impurity Analyze->Correct Interpret 9. Data Interpretation Correct->Interpret

Caption: General experimental workflow for stable isotope tracing studies.

Q5: Is it necessary to correct my mass spectrometry data? Why?
  • Natural Abundance Correction: All elements exist as a mixture of stable isotopes. For example, carbon has a natural abundance of ~98.9% 12C and ~1.1% 13C.[] This means that even an "unlabeled" metabolite will have a mass spectrum with small peaks at M+1, M+2, etc., due to the natural presence of heavy isotopes. This correction removes that background "noise".[5][7]

  • Tracer Purity Correction: The L-ALANINE (1-13C; 15N) you purchase is never 100% isotopically pure.[5][8] It will contain a small percentage of unlabeled (M+0) or partially labeled molecules. This impurity must be accounted for, as it can lead to an underestimation of the true enrichment in your metabolites.[5]

Software packages like IsoCorrectoR are specifically designed to perform these essential corrections.[7][9]

Data Correction Workflow Diagram

G cluster_inputs Required Inputs RawData Raw Mass Spectra Data (m/z intensities) Correction Correction Algorithm (e.g., IsoCorrectoR) RawData->Correction CorrectedData Corrected Isotope Enrichment Data Correction->CorrectedData NA_Table Natural Abundance of Elements NA_Table->Correction Purity Tracer Isotopic Purity Purity->Correction

Caption: Conceptual workflow for correcting raw mass spectrometry data.

Part 3: Troubleshooting Guide

Even with careful planning, unexpected results can occur. This guide addresses common issues in a direct Q&A format.

Issue Potential Cause(s) Recommended Solution(s)
No or Very Low Tracer Incorporation 1. Cell health issues (low viability, not in log phase).2. Tracer concentration too low.3. Labeling duration is too short.4. High concentration of unlabeled alanine in the medium is diluting the tracer.1. Verify cell health and ensure they are metabolically active.[5]2. Increase tracer concentration (ensure it's not toxic).3. Perform a time-course experiment to find the optimal labeling duration.4. Switch to a custom-formulated, alanine-free defined medium.[3]
Corrected Data Shows Negative Values 1. Improper background or blank subtraction during data processing.2. Errors in the correction algorithm inputs (e.g., incorrect chemical formula).1. Review all data processing steps, especially background subtraction.[5]2. Double-check the molecular formula and tracer purity information used for correction.
Unexpected Labeling Patterns 1. Contamination from an unlabeled source (e.g., serum, media additives).2. Metabolic branching into unexpected pathways.3. Isotope scrambling through reversible enzymatic reactions.1. Ensure all media components are defined and free of contaminating alanine.2. Review known metabolic networks for alternative routes. This could be a new discovery.[5]3. Consider the biochemistry of the pathways involved; some reactions can rearrange atoms within a molecule.
High Variability Between Replicates 1. Inconsistent cell numbers at the start of the experiment.2. Inconsistent timing in the quenching/harvesting steps.3. Instability of the LC-MS system.1. Ensure precise cell counting and seeding for all replicates.2. Standardize the harvesting workflow to be as rapid and consistent as possible.3. Run system suitability tests on your analytical instrument to ensure stability.
Troubleshooting Logic Diagram

G Start Problem with Tracer Study Data LowEnrich Low/No Enrichment? Start->LowEnrich NegValues Negative Values Post-Correction? LowEnrich->NegValues No CheckCells Verify Cell Health & Media Composition LowEnrich->CheckCells Yes BadPatterns Unexpected Labeling Patterns? NegValues->BadPatterns No CheckProcessing Review Blank Subtraction & Data Processing Steps NegValues->CheckProcessing Yes CheckContam Check for Unlabeled Contamination Sources BadPatterns->CheckContam Yes CheckConc Optimize Tracer Concentration & Duration CheckCells->CheckConc CheckInputs Verify Correction Inputs (Formula, Purity) CheckProcessing->CheckInputs ReviewPathways Review Metabolic Network for Alternate Pathways CheckContam->ReviewPathways

Caption: A decision tree for troubleshooting common issues in tracer experiments.

References

  • Heinrich, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports. Retrieved February 27, 2026, from [Link]

  • Yang, H., et al. (1998). A model for carbon kinetics among plasma alanine, lactate, and glucose. American Journal of Physiology-Endocrinology and Metabolism. Retrieved February 27, 2026, from [Link]

  • Robert, J. J., et al. (1982). Alanine kinetics in humans: influence of different isotopic tracers. Metabolism. Retrieved February 27, 2026, from [Link]

  • mgleeming/isotopeEnrichment: Calculate stable isotope tracer incorporation into peptides from LC-MS/MS data. (n.d.). GitHub. Retrieved February 27, 2026, from [Link]

  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2021). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Schwartz, R., & Giesecke, D. (1979). Calculation of stable isotope enrichment tracer kinetic procedures. Clinica Chimica Acta. Retrieved February 27, 2026, from [Link]

  • Heinrich, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Enantiomer-specific isotope analysis of D- and L-alanine. (n.d.). JAMSTEC. Retrieved February 27, 2026, from [Link]

  • Bentourkia, M. (2007). Tracer Kinetic Modeling in PET. PET Clinics. Retrieved February 27, 2026, from [Link]

  • Basic Principles of Tracer Kinetic Modelling. (n.d.). Retrieved February 27, 2026, from [Link]

  • A 4-week oral toxicity study of L-alanine in rats with a recovery period of 2 weeks. (2010). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. (2022). PNAS. Retrieved February 27, 2026, from [Link]

  • Stable isotope tracers for metabolic pathway analysis. (2019). Mount Sinai Scholars Portal. Retrieved February 27, 2026, from [Link]

  • One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. (2019). PMC. Retrieved February 27, 2026, from [Link]

  • Deng, W. W., et al. (2021). Stable Isotope-Labeled Precursor Tracing Reveals that l-Alanine is Converted to l-Theanine via l-Glutamate not Ethylamine in Tea Plants In Vivo. Journal of Agricultural and Food Chemistry. Retrieved February 27, 2026, from [Link]

  • Tracer Kinetic Modeling in Nuclear Medicine: Theory and Applications. (2009). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Troubleshoot your qPCR. (n.d.). PCR Biosystems. Retrieved February 27, 2026, from [Link]

  • Blood 15N:13C Enrichment Ratios Are Proportional to the Ingested Quantity of Protein with the Dual-Tracer Approach for. (2020). WUR eDepot. Retrieved February 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS Sensitivity for L-Alanine (1-13C; 15N)

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in quantifying low-molecular-weight, highly polar stable isotope tracer...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in quantifying low-molecular-weight, highly polar stable isotope tracers. L-Alanine (1-13C; 15N) presents a unique analytical hurdle: its low mass (underivatized


 92.1) places it squarely in the high-chemical-noise region of most MS systems, and its zwitterionic nature prevents adequate retention on standard reversed-phase (C18) columns.

This guide provides field-proven, self-validating troubleshooting strategies to maximize detection sensitivity, ensuring robust isotopic flux analysis for drug development and metabolic research.

System Architecture & Decision Workflow

G Start Biological Sample (Plasma/Lysate) Prep Protein Precipitation (Acetonitrile + 0.1% FA) Start->Prep Decision Chromatographic Strategy Prep->Decision HILIC HILIC Workflow (Underivatized) Decision->HILIC High Throughput Deriv AccQ-Tag Derivatization (Pre-column) Decision->Deriv High Sensitivity LC_HILIC Amide/ZIC-HILIC Column Gradient: High to Low ACN HILIC->LC_HILIC LC_RP C18 Reversed-Phase Gradient: Low to High ACN Deriv->LC_RP MS_HILIC ESI(+) MRM: 92.1 -> 45.1 LC_HILIC->MS_HILIC MS_Deriv ESI(+) MRM: 262.1 -> 171.1 LC_RP->MS_Deriv

Logical workflow for L-Alanine (1-13C; 15N) LC-MS/MS analysis: HILIC vs. Derivatization.

Module 1: Chromatography & Retention Troubleshooting

Q: Why does L-Alanine (1-13C; 15N) show such poor sensitivity and peak shape on our standard C18 column? A: The causality lies in the partition mechanism. C18 stationary phases rely on hydrophobic interactions. Because L-Alanine is highly polar and zwitterionic, it fails to partition into the stationary phase and elutes in the void volume. In complex biological matrices, the void volume is saturated with unretained salts and lipids, leading to severe ion suppression in the MS source[1]. To resolve this, you must either change the column chemistry (HILIC) or alter the analyte's chemical structure (Derivatization).

Q: Should I use HILIC or AccQ-Tag derivatization for my stable isotope tracing experiments? A: The choice depends on your sensitivity requirements versus throughput needs:

  • AccQ-Tag Derivatization: Reacting the sample with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) adds a hydrophobic 170 Da tag to the primary amine[2]. This shifts the mass of L-Ala (1-13C; 15N) from 92.1 Da to 262.1 Da, moving it out of the low-mass noise region while enabling strong retention on standard C18 columns[3].

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Retains polar underivatized amino acids using an aqueous-organic partition mechanism[1]. It is ideal for high-throughput screening but requires strict matrix cleanup and mobile phase pH control to maintain the zwitterionic state[4].

Module 2: Self-Validating Experimental Protocols

Protocol A: AccQ-Tag Pre-Column Derivatization (Recommended for High Sensitivity)

Self-Validating Mechanism: The AQC reaction produces a highly stable urea derivative that yields a universal


 171.1 fragment[2]. If your internal standard yields this fragment but your target analyte does not, you have a matrix extraction issue. If neither yields the fragment, the derivatization reaction itself failed (likely due to incorrect pH).
  • Protein Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to 100 µL of biological sample (plasma or cell lysate) containing L-Alanine (1-13C; 15N). Vortex vigorously and centrifuge at 14,000 x g for 10 minutes[5].

  • Buffering (Critical Step): Transfer 10 µL of the supernatant to an autosampler vial. Add 70 µL of borate buffer (pH 8.8). Causality: The AQC reagent strictly requires a basic pH to efficiently attack the primary amine of alanine; acidic carryover from step 1 will quench the reaction.

  • Derivatization: Add 20 µL of reconstituted AccQ-Tag reagent (AQC in acetonitrile).

  • Thermal Conversion: Cap the vial and heat at 55°C for 10 minutes. Causality: Heating converts the unstable intermediate into the final, highly stable fluorescent urea derivative[2].

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18) using a standard water/acetonitrile gradient with 0.1% formic acid.

Protocol B: Underivatized HILIC LC-MS/MS (Recommended for High Throughput)
  • Sample Prep: Deproteinize 50 µL of sample with 150 µL of LC-MS grade acetonitrile. Centrifuge and transfer the supernatant to a vial[4].

  • Mobile Phase Preparation:

    • Buffer A: 20 mM Ammonium formate in water, adjusted to pH 3.0 with formic acid.

    • Buffer B: 0.1% Formic acid in Acetonitrile.

    • Causality: Ammonium formate provides the necessary ionic strength to prevent secondary electrostatic interactions between the amino acid and the silica backbone of the column, ensuring sharp, symmetrical peaks[6].

  • Chromatography: Use a ZIC-HILIC or Amide column (e.g., 1.7 μm BEH Amide)[6]. Run a gradient starting at 90% B, ramping down to 40% B over 8 minutes[1].

Module 3: Mass Spectrometry Optimization & Data Presentation

Q: What are the optimal MRM transitions for L-Alanine (1-13C; 15N), and what is the mechanistic logic behind them? A: For underivatized HILIC analysis , the precursor ion is


 at 

92.1. During Collision-Induced Dissociation (CID), the primary fragmentation pathway for amino acids is the loss of the carboxyl group (loss of 46 Da for unlabeled alanine). Because the 13C label is located on the carboxyl carbon (1-13C), the neutral loss is 47 Da (

). This leaves the

product ion at

45.1[7].

For AccQ-Tag derivatized analysis , the precursor is


 262.1. CID cleaves the molecule at the 6-aminoquinoline carbonyl group, yielding a highly stable, universal product ion at 

171.1[2]. Because this fragment absorbs the majority of the collision energy, it provides an exceptionally high signal-to-noise ratio.
Quantitative Data Summary: MRM & Performance Metrics
Analytical StrategyPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Sensitivity / LOD Gain
Underivatized (HILIC) 92.145.111 - 15Baseline (0.02 - 0.11 μmol/L)
AccQ-Tag Derivatized 262.1171.125 - 3510x - 50x Enhancement

Module 4: Matrix Effects & Isotope Scrambling

Q: We are seeing heavy ion suppression in plasma samples even with HILIC. How do we systematically troubleshoot this? A: You must map your suppression zones using a self-validating post-column infusion experiment .

  • Set a syringe pump to infuse a constant stream (e.g., 10 µL/min) of pure L-Alanine (1-13C; 15N) standard directly into the MS source via a T-junction placed after the LC column.

  • Inject a blank plasma extract (matrix only) through the LC system.

  • Monitor the

    
     92.1 
    
    
    
    45.1 transition.

Interpretation: The baseline should remain flat. Any sudden dips in the signal indicate that matrix components (like phospholipids) are eluting and stealing charge from your analyte[1]. If your L-Alanine peak normally elutes inside one of these suppression "valleys," you must either adjust your gradient slope to move the peak or switch to the AccQ-Tag derivatization protocol to drastically shift the retention time away from the suppressors.

References

  • [2] A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods (RSC). URL:

  • [3] A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. Analytical Methods (WUR). URL:

  • [7] A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. Wellcome Open Research. URL:

  • [6] Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Advances. URL:

  • [5] Detecting D-Alanine (3-13C): Application Notes and Protocols for Mass Spectrometry. BenchChem. URL:

  • [1] Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data. Biological and Pharmaceutical Bulletin. URL:

  • [4] Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules. URL:

Sources

Troubleshooting

best practices for L-ALANINE (1-13C; 15N) stock solution preparation and storage

This technical guide details the best practices for the preparation, storage, and handling of L-Alanine (1-13C; 15N) stock solutions. It is designed for researchers utilizing stable isotopes in Metabolic Flux Analysis (M...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the best practices for the preparation, storage, and handling of L-Alanine (1-13C; 15N) stock solutions. It is designed for researchers utilizing stable isotopes in Metabolic Flux Analysis (MFA) , Quantitative Mass Spectrometry (LC-MS/GC-MS) , and Biomolecular NMR .

[1]

Product Profile
  • Compound: L-Alanine (1-13C; 15N)[1]

  • Labeling: Carbon-13 at position 1 (Carboxyl), Nitrogen-15 at position 2 (Alpha-amino).[2]

  • Molecular Weight: ~91.08 g/mol (vs. 89.09 g/mol unlabeled).

  • Solubility (Water): High (~166 g/L at 25°C).[3]

  • Critical Risk: Microbial consumption (Alanine is a primary carbon/nitrogen source for bacteria).

Part 1: Preparation Module (FAQs)

Q1: What is the optimal solvent for preparing a master stock solution?

Recommendation: Use Milli-Q® Type 1 Ultrapure Water (18.2 MΩ·cm) for MS applications or 99.9% Deuterium Oxide (D₂O) for NMR applications.

  • Why? Trace metal ions in standard distilled water can catalyze oxidation or chelate with the amino acid, affecting NMR line widths. For Mass Spectrometry, high-purity water minimizes background noise and adduct formation (e.g., [M+Na]+).

  • Buffer Note: Avoid dissolving directly into high-salt buffers for long-term storage. High ionic strength can alter solubility during freeze-thaw cycles. Prepare a high-concentration stock in pure solvent and dilute into buffer only at the time of the experiment.

Q2: What is the maximum recommended concentration for a stable stock?

Recommendation: 100 mM to 500 mM .

  • Solubility Limit: While L-Alanine is soluble up to ~1.8 M (166 mg/mL), working near the saturation point increases the risk of precipitation during storage at -20°C or -80°C.

  • Operational Efficiency: A 100 mM stock allows for easy calculation and dilution. For example, a 1:100 dilution yields a 1 mM working solution, common for metabolic tracers.

Q3: Should I adjust the pH of the stock solution?

Recommendation: generally NO , unless specifically required by your analytical method.

  • Mechanism: L-Alanine exists as a zwitterion near neutral pH (isoelectric point pI ≈ 6.0). It is most stable in this form.

  • Risk: Adding strong acids (HCl) or bases (NaOH) increases ionic strength and can introduce contaminants. If pH adjustment is necessary for NMR (to shift exchangeable proton signals), perform this on the working aliquot, not the master stock.

Part 2: Storage & Stability Module (FAQs)

Q4: How do I prevent bacterial contamination during storage?

Recommendation: Sterile filtration (0.22 µm PVDF or PES membrane) is mandatory before storage.

  • Critical Insight: L-Alanine is a prime nutrient for bacteria. Even at -20°C, repeated freeze-thaw cycles can allow dormant spores to activate if the solution warms up.

  • Protocol: Syringe-filter the stock solution into a sterile cryovial immediately after dissolution. Do not autoclave L-Alanine (1-13C; 15N) solutions if possible; while alanine is thermally stable, autoclaving risks volume loss (concentration error) and potential thermally induced degradation or caramelization if trace impurities are present.

Q5: What is the ideal storage temperature?

Recommendation: -20°C for up to 12 months; -80°C for indefinite storage (>1 year).

  • Solid State: The dry powder is stable at room temperature if desiccated, but -20°C is preferred to prevent moisture absorption (hygroscopicity).

  • Solution State: Liquid stocks must be frozen.

  • Freeze-Thaw: Limit to maximum 3 cycles . Aliquot the master stock into single-use volumes (e.g., 500 µL) to avoid repeated thawing of the bulk material.

Q6: Can I store the stock in plastic tubes?

Recommendation: Yes, high-quality Polypropylene (PP) cryovials are standard.

  • Adsorption: Unlike hydrophobic amino acids (e.g., Tryptophan, Phenylalanine), Alanine is hydrophilic and shows negligible adsorption to plastic surfaces.

  • Leaching: Ensure tubes are certified low-leaching to prevent plasticizers (phthalates) from contaminating MS spectra.

Part 3: Troubleshooting Guide

IssueDiagnosisCorrective Action
Precipitate in Stock Saturation reached at low temp (-20°C).Vortex vigorously at room temperature (25°C) for 5 mins. If insoluble, sonicate at 40°C. Do not filter again (loss of mass).
Extra Peaks in NMR Impurities or degradation.Check for "satellite peaks" (13C-13C coupling if uniformly labeled, but for 1-13C, check for 13C-15N splitting). If unexpected peaks appear, check pH; shifts occur if pH < 3 or > 9.
Loss of Signal (MS) Bacterial consumption or Adsorption.If stored at 4°C for >1 week without sterilization, bacteria likely consumed the alanine. Discard and prepare fresh.
M+1 Signal High Incomplete Enrichment or Contamination.Verify isotopic purity of the source powder. Ensure no natural L-Alanine was introduced via cross-contaminated spatulas.

Part 4: Standard Operating Procedure (SOP)

Protocol: Preparation of 100 mM L-Alanine (1-13C; 15N) Stock

Materials:

  • L-Alanine (1-13C; 15N) powder (MW ≈ 91.08 g/mol )

  • Solvent: Milli-Q Water or D₂O

  • 0.22 µm Syringe Filter (PES or PVDF)

  • Sterile 1.5 mL Microcentrifuge Tubes (Screw-cap preferred)

Step-by-Step Workflow:

  • Calculations:

    • Target Volume: 10 mL

    • Target Concentration: 100 mM (0.1 mol/L)

    • Mass Required:

      
       (91.1 mg )
      
  • Weighing:

    • Equilibrate the isotope vial to room temperature before opening (prevents condensation).

    • Weigh 91.1 mg (±0.1 mg) onto a piece of weighing paper or anti-static boat.

  • Dissolution:

    • Transfer powder to a 15 mL conical tube.

    • Add 8.0 mL of solvent initially.

    • Vortex for 30-60 seconds until fully dissolved.

    • Add solvent to bring the final volume to exactly 10.0 mL . (Note: For highest precision in metabolic flux, gravimetric preparation—weighing the water—is recommended over volumetric).

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Push through a 0.22 µm filter into a sterile receiver tube.

  • Aliquoting:

    • Dispense 500 µL aliquots into labeled sterile cryovials.

    • Label format: "L-Ala 13C/15N | 100mM | [Date] | [Initials]".

  • Storage:

    • Place aliquots immediately at -20°C .

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the critical control points (CCPs) for stability.

G cluster_0 Critical Control Point: Sterility Start Start: L-Alanine (1-13C; 15N) Powder AppCheck Determine Application Start->AppCheck SolventNMR Solvent: 99.9% D2O AppCheck->SolventNMR Biomolecular NMR SolventMS Solvent: Milli-Q Water (Type 1) AppCheck->SolventMS Mass Spec / MFA Dissolve Dissolve to 100-500 mM (Vortex 1 min) SolventNMR->Dissolve SolventMS->Dissolve Filter Sterile Filtration (CCP) 0.22 µm PES/PVDF Dissolve->Filter Remove Bacteria Aliquot Aliquot into Cryovials (Avoid Freeze-Thaw) Filter->Aliquot Storage Store at -20°C (Standard) or -80°C (Long-term) Aliquot->Storage

Caption: Workflow for the preparation of stable isotope-labeled L-Alanine stocks, highlighting solvent selection based on application and the critical sterilization step.

References

  • PubChem. (2024). L-Alanine Compound Summary: Solubility and Stability Data. National Library of Medicine. Retrieved from [Link]

  • Bowden, N. A., Sanders, J. P., & Bruins, M. E. (2018).[4] Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 488-497.[4] (Provides baseline solubility data for amino acids).

Sources

Optimization

Technical Support Center: L-Alanine (1-13C; 15N) Uptake &amp; Cell Passage Optimization

Welcome to the Technical Support Center for stable isotope-resolved metabolomics (SIRM). This guide focuses on the critical, often-overlooked variable of cell passage number and its profound impact on the cellular uptake...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for stable isotope-resolved metabolomics (SIRM). This guide focuses on the critical, often-overlooked variable of cell passage number and its profound impact on the cellular uptake of dual-labeled L-Alanine (1-13C; 15N). By understanding the mechanistic causality between in vitro aging and transporter kinetics, researchers can generate highly reproducible metabolic flux models.

Part 1: Mechanistic FAQs (The "Why" Behind the Protocol)

Q1: Why does cell passage number strictly dictate L-Alanine uptake rates? A1: L-Alanine uptake is not merely a passive diffusion process; it is actively driven by specific plasma membrane neutral amino acid transporters, predominantly SLC38A2 (SNAT2), SLC1A4 (ASCT1), and SLC1A5 (ASCT2)[1]. 1, utilizing sodium gradients to drive intracellular accumulation[1]. However, as cells undergo successive passages, replicative aging and microenvironmental stress trigger a systematic decline in the expression of these critical transporters[2].2, meaning high-passage cells exhibit a drastically reduced


 for L-Alanine, leading to sluggish uptake kinetics that fail to reflect the true metabolic baseline of the cell line[2].

Q2: How does altered uptake impact 13C/15N Metabolic Flux Analysis (MFA)? A2: Advanced 13C15N-MFA platforms 3[3]. The mathematical validity of these Bayesian flux models relies heavily on achieving an isotopic steady state. If L-Alanine (1-13C; 15N) uptake is artificially depressed due to high passage numbers, the intracellular labeling of downstream metabolites (e.g., 13C-pyruvate via glycolysis/TCA cycle and 15N-glutamate via transamination) is delayed or highly variable. This breaks the self-validating assumption of steady-state kinetics, resulting in skewed flux calculations.

Part 2: Troubleshooting Guide

Issue 1: High Inter-Replicate Variance in 13C/15N Fractional Enrichment

  • Root Cause: Pooling data from biological replicates spanning widely different passage numbers (e.g., comparing P5 with P25). Transporter expression heterogeneity causes variable isotope pooling.

  • Causality: The systematic decline in transporter activity means P25 cells will have a smaller intracellular pool of labeled L-Alanine compared to P5 cells at the exact same time point[2].

  • Resolution: Strictly constrain experimental replicates to a narrow passage window (e.g., Passages 3–10). Always normalize uptake data against the base transport activity of the respective cell passage using internal standards[2].

Issue 2: Failure to Reach Isotopic Steady State Within 24 Hours

  • Root Cause: Loss of concentrative SLC38A2 function[1].

  • Causality: 1, which cannot sustain rapid alanine influx or maintain high intracellular concentrations against a gradient[1].

  • Resolution: Verify SLC38A2 expression via Western blot prior to the experiment. If working with obligate high-passage cells, extend the labeling window to 48 hours and utilize non-stationary 13C-NMFA modeling to account for the dynamic labeling phase.

Part 3: Quantitative Data Summary

The following table summarizes the expected kinetic shifts in L-Alanine uptake based on in vitro cell aging.

Passage RangeSLC38A2 Relative ExpressionL-Alanine

(% of Baseline)
Time to Isotopic Steady StateRecommended Action
P3 - P10 High (Optimal)95% - 100%18 - 24 HoursIdeal for standard 13C/15N-MFA.
P11 - P20 Moderate (Variable)60% - 85%24 - 36 HoursValidate transporter expression; use internal standards.
P21+ Low (Senescent Shift)< 50%> 48 Hours (or never)Discard for flux analysis; thaw new vial.

Part 4: Standardized Experimental Protocol

Methodology: L-Alanine (1-13C; 15N) Stable Isotope Tracing This self-validating protocol ensures reproducible tracking of both carbon and nitrogen fluxes by strictly controlling the passage variable,[3].

Step 1: Cell Culture & Passage Standardization

  • Thaw cells and record the exact passage number. Strictly utilize cells between Passages 3 and 10[2].

  • Plate cells in standard growth media and allow them to reach 70-80% confluence.

Step 2: Tracer Introduction

  • Wash cells twice with PBS to remove residual unlabeled amino acids.

  • Introduce defined minimal medium supplemented with 1 mM L-Alanine (1-13C; 15N)[1].

  • Incubate for the empirically determined steady-state window (typically 24 hours for P3-P10 cells).

Step 3: Metabolism Quenching

  • Rapidly aspirate the labeled media. 2.. Crucial causality: Rapid quenching prevents the enzymatic degradation of the isotopic transient state.

Step 4: Metabolite Extraction

  • Scrape cells in the cold methanol and transfer to Eppendorf tubes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Transfer the metabolite-rich supernatant to a new vial and evaporate to dryness using a vacuum centrifuge.

Step 5: LC-MS/GC-MS Analysis

  • Reconstitute the dried extract in an appropriate buffer (e.g., 20 mM ammonium carbonate for HILIC chromatography)[3]. 2.3 to capture both 13C and 15N fractional abundances[3].

Part 5: Visualizations

G Extracellular Extracellular L-Alanine (1-13C; 15N) SLC38A2 SLC38A2 (SNAT2) Concentrative Transporter (Downregulated in High Passage) Extracellular->SLC38A2 Na+ Gradient SLC1A4 SLC1A4 / SLC1A5 Exchange Transporters Extracellular->SLC1A4 Amino Acid Exchange Intracellular Intracellular L-Alanine (1-13C; 15N) SLC38A2->Intracellular SLC1A4->Intracellular ALT Alanine Transaminase (ALT) Intracellular->ALT Pyruvate Pyruvate (1-13C) -> TCA Cycle / Glycolysis ALT->Pyruvate Carbon Flux Glutamate Glutamate (15N) -> Nitrogen Metabolism ALT->Glutamate Nitrogen Flux

L-Alanine (1-13C; 15N) transport mechanisms and downstream metabolic flux pathways.

Workflow P1 1. Cell Culture Strict Passage Control (P3-P10) P2 2. Isotope Labeling Add L-Alanine (1-13C; 15N) P1->P2 P3 3. Quenching Rapid Cold Methanol (-80°C) P2->P3 P4 4. Extraction Phase Separation P3->P4 P5 5. LC-MS/GC-MS Isotopologue Analysis P4->P5

Standardized workflow for stable isotope tracing and metabolic flux analysis.

References

  • BenchChem. "A Comparative Guide to Stable Isotope Tracing: D-ALANINE (3-13C) vs. 15N-D-alanine for Tracking Nitrogen Metabolism". BenchChem Technical Guides.

  • Forschungszentrum Jülich. "One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux". Molecular Systems Biology. 3

  • Parker et al. "Selective alanine transporter utilization creates a targetable metabolic niche in pancreatic cancer". Cancer Discovery (NIH PMC). 1

  • Broer et al. "Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes". British Journal of Pharmacology (NIH PMC). 2

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: L-Alanine (1-13C; 15N) vs. U-13C Glucose for High-Resolution TCA Cycle Flux Analysis

This guide provides a high-level technical comparison between L-Alanine (1-13C; 15N) and U-13C Glucose for TCA cycle analysis. It is designed for researchers requiring precise metabolic flux resolution.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a high-level technical comparison between L-Alanine (1-13C; 15N) and U-13C Glucose for TCA cycle analysis. It is designed for researchers requiring precise metabolic flux resolution.

Executive Summary

In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of specific pathways.[1]

  • U-13C Glucose is the industry standard for global central carbon metabolism . It saturates the glycolytic and TCA pools, providing a broad "snapshot" of oxidative metabolism (PDH flux).

  • L-Alanine (1-13C; 15N) is a precision tool for nodal analysis . It specifically resolves the Pyruvate Carboxylase (PC) vs. Pyruvate Dehydrogenase (PDH) split (anaplerosis vs. oxidation) and simultaneously traces nitrogen flux into the glutamate pool via transamination.

Key Recommendation: Use U-13C Glucose for general phenotyping of the TCA cycle. Use L-Alanine (1-13C; 15N) when quantifying anaplerotic flux (e.g., in gluconeogenesis or cancer metabolism) or when investigating the metabolic coupling between cytosol and mitochondria without the "noise" of upstream glycolysis.

Mechanistic Basis & Atom Mapping

The utility of these tracers diverges at the Pyruvate Node . Understanding the fate of the specific carbon/nitrogen atoms is critical for experimental design.

Pathway Visualization

The following diagram illustrates the distinct metabolic fates of the two tracers. Note how the 1-13C label from Alanine is lost during oxidation (PDH) but retained during anaplerosis (PC), creating a binary readout system.

MetabolicFate cluster_legend Legend U-13C Glucose Path U-13C Glucose Path Alanine (1-13C) Path Alanine (1-13C) Path Shared TCA Pool Shared TCA Pool Glucose U-13C Glucose (m+6) Pyruvate_U Pyruvate (U-13C) (m+3) Glucose->Pyruvate_U Glycolysis Alanine L-Alanine (1-13C; 15N) (C1-Label, 15N-Amine) Pyruvate_1 Pyruvate (1-13C) (C1-Label Only) Alanine->Pyruvate_1 ALT/GPT (15N transfer) Glutamate [15N]-Glutamate (Transamination) Alanine->Glutamate 15N -> aKG AcetylCoA_U Acetyl-CoA (m+2) (C1, C2 Labeled) Pyruvate_U->AcetylCoA_U PDH AcetylCoA_Unlabeled Acetyl-CoA (Unlabeled) Pyruvate_1->AcetylCoA_Unlabeled PDH (C1 lost as CO2) CO2_13C 13C-CO2 (Lost Label) Pyruvate_1->CO2_13C Decarboxylation OAA_1 Oxaloacetate (1-13C) (Retained Label) Pyruvate_1->OAA_1 Pyruvate Carboxylase (PC - Anaplerosis) Citrate_U Citrate (m+2/m+4...) (Oxidative Flux) AcetylCoA_U->Citrate_U CS (TCA Entry) OAA_U Oxaloacetate (m+3+x) Citrate_1 Citrate (m+1) (Anaplerotic Flux) OAA_1->Citrate_1 CS AlphaKG a-Ketoglutarate AlphaKG->Glutamate

Figure 1: Metabolic fate mapping. U-13C Glucose labels the TCA cycle primarily via Acetyl-CoA (Oxidative). L-Alanine (1-13C) labels the TCA cycle exclusively via Oxaloacetate (Anaplerosis), as the C1 label is lost as CO2 if it passes through PDH.

Comparative Analysis

U-13C Glucose: The Oxidative Standard
  • Mechanism: Glucose enters via glycolysis. [U-13C]Pyruvate (m+3) enters the mitochondria. PDH converts it to [1,2-13C]Acetyl-CoA (m+2), which condenses with OAA to form Citrate (m+2).

  • Primary Readout: Total TCA cycle turnover and oxidative phosphorylation activity.

  • Limitations:

    • Dilution: The glucose signal is diluted by glycogenolysis and unlabeled amino acid uptake.

    • PC/PDH Ambiguity: While isotopomer modeling can distinguish PC from PDH, the strong m+2 signal from PDH often overwhelms the subtler PC signals in short time-course experiments.

L-Alanine (1-13C; 15N): The Anaplerotic & Nitrogen Probe
  • Mechanism (Carbon): Alanine converts to Pyruvate (1-13C).[2]

    • PDH Path: Pyruvate dehydrogenase decarboxylates C1. The 13C label is released as

      
      CO
      
      
      
      (Bicarbonate)
      . The resulting Acetyl-CoA is unlabeled. Result: No label incorporation into Citrate via Acetyl-CoA.
    • PC Path: Pyruvate Carboxylase carboxylates Pyruvate to Oxaloacetate (OAA). The C1 label is retained in OAA. Result: Label appears in Malate/Aspartate/Citrate only if PC is active.

  • Mechanism (Nitrogen): The

    
    N amine group is transferred to 
    
    
    
    -ketoglutarate via Alanine Transaminase (ALT/GPT), forming [^{15}$N]Glutamate .
  • Primary Readout:

    • Anaplerosis: Presence of m+1 intermediates (Malate, Citrate) directly quantifies PC flux relative to PDH.

    • PDH Activity: Measured by the release of

      
      CO
      
      
      
      (often used in hyperpolarized MRI or breath tests).[2]
    • Nitrogen Metabolism: Tracks Glutamate/Glutamine synthesis rates.

Side-by-Side Comparison Data
FeatureU-13C GlucoseL-Alanine (1-13C; 15N)
Primary Entry Point Glycolysis (HK)Pyruvate Pool (ALT/GPT)
TCA Labeling Pattern m+2 Citrate (via Acetyl-CoA)m+1 Malate/Aspartate (via PC)
PDH Flux Marker High m+2 enrichment in TCARelease of

CO

(Bicarbonate)
Anaplerosis (PC) Marker Complex isotopomer modeling requiredDirect : Appearance of label in TCA
Nitrogen Tracking NoYes (

N-Glutamate/Gln)
Glycolysis Independence No (Labels glycolysis intermediates)Yes (Bypasses upper glycolysis)
Ideal Application General metabolic phenotypingGluconeogenesis, Anaplerosis, N-balance

Experimental Protocol: Dual-Isotope Flux Analysis

This protocol outlines a workflow using L-Alanine (1-13C; 15N) to measure anaplerotic flux and nitrogen exchange in cell culture.

Materials
  • Tracer: L-Alanine (1-13C, 99%; 15N, 99%) (e.g., Cambridge Isotope Labs or similar).

  • Media: Custom DMEM (Alanine-free, Pyruvate-free) with dialyzed FBS.

  • Platform: LC-HRMS (High-Resolution Mass Spectrometry) or GC-MS.

Workflow Diagram

Workflow cluster_analysis Data Interpretation Step1 1. Adaptation (24h) Standard Media Step2 2. Pulse Labeling (1-6h) Media + [1-13C;15N]Ala Step1->Step2 Step3 3. Quenching (-80°C MeOH) Step2->Step3 Step4 4. Extraction (Phase Separation) Step3->Step4 Step5 5. Analysis (LC-MS / GC-MS) Step4->Step5 Analysis1 M+1 Malate/Aspartate = PC Flux Step5->Analysis1 Analysis2 15N-Glutamate = Transamination Step5->Analysis2 Analysis3 13C-Bicarbonate = PDH Flux

Figure 2: Experimental workflow for L-Alanine tracing. Critical step: Rapid quenching is essential to preserve the labeling pattern of rapid-turnover pools like Pyruvate.

Step-by-Step Methodology
  • Seeding & Adaptation: Seed cells in standard media. 24 hours prior to labeling, switch to media with physiological levels of unlabeled alanine (0.4 mM) to adapt transporters.

  • Labeling Pulse:

    • Wash cells 2x with PBS (warm).

    • Add media containing L-Alanine (1-13C; 15N) (typically 0.4 - 1.0 mM).

    • Note: Ensure glucose is present (unlabeled) to maintain energy homeostasis, unless studying gluconeogenesis specifically.

  • Time Points:

    • 15-60 min: To observe initial linear incorporation (Flux rates).

    • 6-24 hours: To observe isotopic steady state (Pool sizes/contribution).

  • Quenching & Extraction:

    • Rapidly aspirate media.[1][3]

    • Add 80% Methanol (-80°C) immediately.

    • Scrape cells on dry ice.

    • Centrifuge (14,000 x g, 4°C) to pellet protein.

    • Dry supernatant under nitrogen flow.

  • MS Analysis:

    • Target Metabolites: Pyruvate, Lactate, Alanine, Citrate, Malate, Aspartate, Glutamate.

    • Look for: M+1 mass shift (13C) in TCA intermediates and M+1 mass shift (15N) in amino acids.[4] Note that Glutamate can be M+1 (15N), M+1 (13C), or M+2 (Dual) depending on recycling.

Self-Validating Checks (Quality Control)

To ensure scientific integrity (E-E-A-T), apply these internal logic checks to your data:

  • The "Lactate Check":

    • If [1-13C]Alanine is entering the cell, intracellular Lactate should rapidly show M+1 labeling (via LDH <-> Pyruvate <-> ALT). If Lactate is unlabeled, your Alanine uptake or ALT activity is insufficient.

  • The "PDH Null" Check:

    • Acetyl-CoA should remain largely unlabeled (M+0) if using only [1-13C]Alanine. If you see significant M+2 Acetyl-CoA (or M+2 Citrate derived from it), check for tracer purity or significant label scrambling via Malic Enzyme (ME) cycling (Pyruvate <-> Malate).

  • The "Nitrogen Balance":

    • The enrichment of [15N]Glutamate should correlate with the disappearance of [15N]Alanine. A mismatch suggests alternative nitrogen sources (e.g., high glutamine in media masking the signal).

References

  • Hui, S., et al. (2017). "Glucose feeds the TCA cycle via circulating lactate."[5] Nature. (Demonstrates the utility of tracing specific carbon atoms through the Pyruvate/Lactate node).

  • Merritt, M. E., et al. (2011). "Flux through hepatic pyruvate carboxylase and phosphoenolpyruvate carboxykinase detected by hyperpolarized 13C magnetic resonance." PNAS. (Authoritative source on using 1-13C Pyruvate/Alanine to distinguish PC vs PDH flux).

  • Fan, T. W., et al. (2012). "Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids." Journal of Visualized Experiments. (Protocol for amino acid tracing).[3][4][6][7]

  • Cambridge Isotope Laboratories. "L-Alanine (1-13C, 99%; 15N, 99%) Product Specifications." (Source for tracer specifications and application notes).

Sources

Comparative

cross-validation of L-ALANINE (1-13C; 15N) tracing with Seahorse XF analysis

An In-Depth Technical Guide to Cross-Validating L-Alanine Metabolism: Integrating Isotope Tracing with Functional Bioenergetic Analysis Foundational Principles: Two Techniques, One Biological Question Understanding cellu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Cross-Validating L-Alanine Metabolism: Integrating Isotope Tracing with Functional Bioenergetic Analysis

Foundational Principles: Two Techniques, One Biological Question

Understanding cellular metabolism requires interrogating both the rate of energy production and the fate of specific substrates. Seahorse XF technology and stable isotope tracing are powerful, complementary approaches that, when combined, offer a robust, cross-validated view of metabolic pathways.[1][2]

Agilent Seahorse XF Analysis: Measuring the Engine's Speed

Agilent Seahorse XF Analyzers provide a real-time, functional measurement of the two major energy-producing pathways in live cells: mitochondrial respiration and glycolysis.[3] This is achieved by simultaneously measuring the oxygen consumption rate (OCR), an indicator of oxidative phosphorylation (OXPHOS), and the extracellular acidification rate (ECAR), an indicator of glycolysis.[4][5] By using pharmacological inhibitors, assays like the "Mito Stress Test" can dissect mitochondrial function into key parameters such as basal respiration, ATP-linked production, proton leak, maximal respiration, and spare respiratory capacity.[6][7] This provides a systems-level view of a cell's bioenergetic phenotype and its capacity to respond to stress.[8]

L-ALANINE (1-13C; 15N) Tracing: Mapping the Fuel's Journey

Stable isotope tracing is a technique used to follow the metabolic fate of a specific molecule.[9] L-Alanine, a non-essential amino acid, plays a crucial role in cellular metabolism, linking carbohydrate and protein metabolism through the glucose-alanine cycle.[10][11] By using L-Alanine dually labeled with heavy isotopes on the C1 carbon (¹³C) and the amino nitrogen (¹⁵N), we can precisely track the journey of both its carbon skeleton and its nitrogen group.[12]

The primary fate of L-alanine's carbon is its conversion to pyruvate via the enzyme alanine aminotransferase (ALT).[13] This newly formed pyruvate can then enter the mitochondria to fuel the Tricarboxylic Acid (TCA) cycle, a central hub for biosynthesis and energy production that directly supports the OCR measured by the Seahorse Analyzer.[13] The ¹³C label will be incorporated into TCA cycle intermediates (e.g., citrate, succinate, malate), which can be detected and quantified by mass spectrometry (MS).[14][15]

cluster_cytosol Cytosol cluster_mito Mitochondria Alanine L-Alanine (1-¹³C; ¹⁵N) Pyruvate Pyruvate (¹³C-labeled) Alanine->Pyruvate ¹³C Glutamate Glutamate (¹⁵N-labeled) aKG α-Ketoglutarate TCA TCA Cycle Pyruvate->TCA Lactate Lactate (¹³C-labeled) Pyruvate->Lactate ¹³C ALT ALT aKG->ALT caption Metabolic Fate of L-Alanine

Fig 1. Metabolic Fate of L-Alanine (1-¹³C; ¹⁵N).

The Cross-Validation Framework: From Functional Effect to Molecular Proof

The synergy between these techniques lies in their ability to mutually validate findings. A change in OCR or ECAR observed with the Seahorse XF Analyzer after the addition of L-alanine generates a functional hypothesis. Isotope tracing provides the definitive molecular evidence to confirm or refute this hypothesis.[16][17]

Scenario: A cancer cell line is treated with a drug, and we want to know if it alters alanine metabolism.

  • Seahorse XF Analysis (The "What"): We run a Seahorse XF assay, injecting L-alanine as a substrate. We observe that the drug-treated cells show a significantly lower increase in OCR upon alanine injection compared to control cells. This suggests the drug inhibits the cell's ability to use alanine for mitochondrial respiration.

  • L-AlanINE (1-13C; 15N) Tracing (The "How"): We run a parallel experiment where we feed the cells ¹³C/¹⁵N-labeled L-alanine. Using LC-MS, we measure the ¹³C-enrichment in TCA cycle intermediates. The results show that drug-treated cells have significantly less ¹³C incorporated into citrate, succinate, and malate.

Start Biological Question: Does Drug X affect L-alanine metabolism? Seahorse Seahorse XF Analysis (Functional Phenotype) Start->Seahorse Tracing L-Alanine (¹³C, ¹⁵N) Tracing (Molecular Mechanism) Start->Tracing Hypothesis Hypothesis: Drug X inhibits L-alanine oxidation Seahorse->Hypothesis Observation: Reduced OCR upon L-alanine addition Validation Validation: Reduced ¹³C flux into TCA cycle metabolites Tracing->Validation Observation: Lower ¹³C enrichment in Citrate, Malate, etc. Integration Integrated Conclusion: Drug X impairs mitochondrial respiration by blocking L-alanine entry into the TCA cycle. Hypothesis->Integration Cross-Validation Validation->Integration Cross-Validation cluster_seahorse Seahorse XF Workflow cluster_tracing Isotope Tracing Workflow Day1 Day 1: Cell Seeding Plate_S Seahorse XF Plate Day1->Plate_S Plate_T 6-well Plate (Tracing) Day1->Plate_T Day2 Day 2: Experiment S_Medium 1. Change to XF Assay Medium (± Unlabeled Alanine) Day2->S_Medium T_Medium 1. Change to Tracing Medium (with ¹³C,¹⁵N-Alanine) Day2->T_Medium S_Run 2. Run Seahorse XF Assay (e.g., Mito Stress Test) S_Medium->S_Run S_Data 3. Analyze OCR/ECAR Data S_Run->S_Data Analysis Data Integration & Cross-Validation S_Data->Analysis T_Incubate 2. Incubate (e.g., 4 hours) T_Medium->T_Incubate T_Quench 3. Quench & Extract Metabolites T_Incubate->T_Quench T_LCMS 4. Analyze by LC-MS T_Quench->T_LCMS T_LCMS->Analysis

Fig 3. Integrated Experimental Workflow Diagram.
Protocol: Seahorse XF Real-Time Bioenergetic Analysis

Objective: To measure the real-time effect of L-alanine supplementation on cellular OCR and ECAR.

Materials:

  • Seahorse XF Analyzer (XFe96, XFe24, or XF Pro) [3]* Seahorse XF Cell Culture Microplates and Sensor Cartridges

  • Seahorse XF Calibrant

  • Seahorse XF DMEM Medium, pH 7.4 (or other appropriate base medium) [6]* Supplements: Glucose, Pyruvate, Glutamine, L-Alanine (unlabeled)

  • Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) [6] Procedure:

  • Day 1: Cell Seeding & Cartridge Hydration a. Seed cells into a Seahorse XF microplate at a pre-determined optimal density. Ensure even cell distribution. b. Incubate overnight under standard culture conditions (37°C, 5% CO₂). c. Add 200 µL of Seahorse XF Calibrant to each well of a utility plate, place the sensor cartridge on top, and incubate overnight in a non-CO₂ 37°C incubator. [18]2. Day 2: Assay Preparation a. Prepare Seahorse XF Assay Medium. For example, supplement XF DMEM with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. b. Prepare a second batch of the same medium further supplemented with 2 mM L-alanine. Keep both media warm at 37°C. c. Wash the cells in the microplate twice with the assay medium (without alanine). d. Add the final volume of assay medium (with or without L-alanine) to the respective wells. e. Place the cell plate in a non-CO₂ 37°C incubator for 45-60 minutes to allow for temperature and pH equilibration. f. Prepare and load inhibitors from the Mito Stress Test kit into the appropriate ports of the hydrated sensor cartridge according to the manufacturer's protocol. [19]3. Day 2: Running the Assay a. Load the sensor cartridge into the Seahorse XF Analyzer for calibration. b. Once calibration is complete, replace the calibrant plate with your cell plate. c. Initiate the assay. A typical protocol includes 3-4 basal measurements followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A, with 3-4 measurement cycles after each injection.

  • Data Analysis: a. After the run, normalize the data to cell number or protein concentration per well. b. Analyze the kinetic data to determine key parameters like basal respiration, ATP production, and maximal respiration for each condition (± L-alanine).

Protocol: L-ALANINE (1-13C; 15N) Stable Isotope Tracing

Objective: To quantify the incorporation of labeled L-alanine into downstream metabolites.

Materials:

  • L-ALANINE (1-13C, 99%; 15N, 99%) (e.g., from Cambridge Isotope Laboratories, Inc.) [20]* Culture plates (e.g., 6-well plates)

  • Culture medium deficient in alanine

  • Ice-cold 0.9% NaCl solution

  • Metabolism quenching solution (e.g., 80:20 Methanol:Water at -80°C)

  • Cell scraper

  • High-speed refrigerated centrifuge

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole) [1][14] Procedure:

  • Day 1: Cell Seeding a. Seed cells in parallel with the Seahorse plates (e.g., in 6-well plates) to ensure comparable cell density and conditions. b. Incubate overnight.

  • Day 2: Labeling Experiment a. Prepare the tracing medium by supplementing alanine-free medium with L-ALANINE (1-13C; 15N) at the desired concentration (e.g., 2 mM). b. Remove the standard culture medium, wash cells once with PBS, and add the pre-warmed tracing medium. c. Incubate for a defined period (e.g., 4 hours). This time should be optimized to achieve steady-state labeling in the pathways of interest.

  • Day 2: Metabolite Extraction a. Place the plate on ice. Quickly aspirate the tracing medium. b. Wash the cell monolayer twice with ice-cold 0.9% NaCl to remove extracellular tracer. c. Add ice-cold quenching/extraction solution (e.g., 1 mL of 80% methanol per well). d. Scrape the cells and collect the cell lysate/extraction mixture into a microcentrifuge tube. e. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris. f. Collect the supernatant containing the polar metabolites.

  • LC-MS Analysis: a. Analyze the metabolite extracts using an appropriate LC-MS method. b. Identify metabolites based on accurate mass and retention time. c. Determine the mass isotopomer distribution (MID) for each metabolite of interest (e.g., citrate, malate) to calculate the percentage of the pool that contains ¹³C atoms derived from the tracer. [21]

Conclusion

The represents a powerful strategy to elevate the certainty and depth of metabolic research. By bridging the gap between the functional, real-time bioenergetic phenotype and the underlying molecular substrate fate, this integrated workflow provides a self-validating system. It allows researchers to move from observing a metabolic change to mechanistically proving its cause, a critical step in identifying and validating novel drug targets and understanding complex disease-related metabolic reprogramming.

References

  • Agilent Technologies. Seahorse XF Pro Analyzer. [Link]

  • Sant'Anna, R., et al. (2018). Uptake of l-Alanine and Its Distinct Roles in the Bioenergetics of Trypanosoma cruzi. mSphere, 3(4). [Link]

  • Agilent Technologies. Agilent Seahorse XF Glycolytic Rate Assay User Manual. [Link]

  • Agilent Technologies. The Agilent Seahorse XF ATP Real-Time rate assay measures and quantifies the rate of ATP product. [Link]

  • Lazar Scientific, Inc. Agilent Technologies (Seahorse Bioscience). [Link]

  • Agilent Technologies. Combining Cellular Bioenergetics with Metabolomics. [Link]

  • University of Birmingham. Agilent Seahorse Extracellular Flux Technology. [Link]

  • Brennan, L., et al. (2002). A Nuclear Magnetic Resonance-Based Demonstration of Substantial Oxidative l-Alanine Metabolism and l-Alanine-Enhanced Glucose Metabolism in a Clonal Pancreatic β-Cell Line. Diabetes, 51(6), 1714-1721. [Link]

  • GEN - Genetic Engineering & Biotechnology News. (2025, May 1). How to Unlock Real-Time Metabolic Insights from Advanced 3D Cellular Models. [Link]

  • Agilent Technologies. (2017, July 20). Combining Seahorse XF analysis with stable isotope tracing to reveal novel drug targets for metabolic and neurodegenerative disease. [Link]

  • Agilent Technologies. How Agilent Seahorse XF Analyzers Work. [Link]

  • Chemetrix. Agilent Seahorse Extracellular Flux (XF) Flex Analyzer. [Link]

  • Biology Online. (2022, July 29). Alanine - Definition and Examples. [Link]

  • Lian, G. Y., et al. (2025, August 1). Alanine Catabolism as a Targetable Vulnerability for MYC-Driven Liver Cancer. bioRxiv. [Link]

  • Agilent Technologies. Elevate Your Phenotyping Workbench into a Synergistic Workflow. [Link]

  • University of North Texas. 13C-Stable Isotope Labeling. [Link]

  • Agilent Technologies. Seahorse XF Cell Mito Stress Test Kit User Guide. [Link]

  • Agilent Technologies. (2018, November 2). Combining Seahorse XF Analysis with Stable Isotope Tracing to Reveal Novel Metabolic Drug Targets. [Link]

  • Agilent Technologies. (2021, December 15). Agilent Seahorse XF T Cell Metabolic Profiling Kit User Guide. [Link]

  • Agilent Technologies. Agilent Seahorse XF T Cell Metabolic Profiling Kit User Guide. [Link]

  • Wilson, Z. E., et al. (2024, March 28). Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. STAR Protocols. [Link]

  • Jin, M., et al. (2021, November 9). Spatial alanine metabolism determines local growth dynamics of Escherichia coli colonies. eLife. [Link]

  • Schousboe, A., et al. (2001, May 15). 13C isotopomer analysis of glucose and alanine metabolism reveals cytosolic pyruvate compartmentation as part of energy metabolism in astrocytes. Journal of Neuroscience Research. [Link]

  • Guarino, S., et al. (2025, June 17). Seahorse Metabolic Analysis for Human and Mouse Cardiac Organotypic Slices. bioRxiv. [Link]

  • K.C., B., et al. (2022). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 12(10), 918. [Link]

  • ResearchGate. Inhibitors of ALAT prevent L - alanine production and reduce D -glucose metabolism in cancer cells. [Link]

  • SickKids Research Institute. Agilent Seahorse XF Cell Mito Stress Test Kit. [Link]

  • Sousa, C. M., et al. (2020). Selective Alanine Transporter Utilization Creates a Targetable Metabolic Niche in Pancreatic Cancer. Cancer Research, 80(13), 2731-2744. [Link]

  • Zhang, J., et al. (2021). Metabolism of Amino Acids in Cancer. Frontiers in Oncology, 10. [Link]

  • Agilent Technologies. (2020, April 14). Extracellular Flux Analysis and 13C Stable-Isotope Tracing Reveals Metabolic Changes in LPS-Stimulated Macrophages. [Link]

  • Le, A., et al. (2024, October 4). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]

  • Chen, Y., et al. (2024, February 28). Quantification of metabolic activity from isotope tracing data using automated methodology. Cell Reports Methods. [Link]

  • Wang, E. S., et al. (2023, May 20). Alanine supplementation exploits glutamine dependency induced by SMARCA4/2-loss. Nature Communications. [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]

  • Takano, Y., et al. Enantiomer-specific isotope analysis of D- and L-alanine. JAMSTEC. [Link]

  • UC Davis Stable Isotope Facility. (2024, October 15). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. [Link]

Sources

Validation

Dual-Labeled L-ALANINE (1-13C; 15N): A Precision Guide for Metabolic Tracing

Executive Summary: The Case for Dual-Labeling In the landscape of stable isotope tracers, L-Alanine (1-13C; 15N) occupies a specialized niche that distinguishes it from the "workhorse" tracers like [U-13C]Glucose or [15N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Dual-Labeling

In the landscape of stable isotope tracers, L-Alanine (1-13C; 15N) occupies a specialized niche that distinguishes it from the "workhorse" tracers like [U-13C]Glucose or [15N]Glutamine. While uniformly labeled amino acids are excellent for total biomass accumulation studies, they often suffer from spectral crowding in NMR and isotopic dilution issues in Mass Spectrometry (MS).

The L-Alanine (1-13C; 15N) tracer is engineered for a specific physiological interrogation: simultaneous monitoring of carbon flux through the Cahill (Glucose-Alanine) cycle and nitrogen transamination kinetics.

By labeling the carboxyl carbon (C1) and the amino nitrogen (15N), this tracer allows researchers to:

  • Decouple Carbon/Nitrogen Fate: Determine if alanine is being used for protein synthesis (retention of both labels) or catabolized (separation of labels).

  • Monitor Decarboxylation: The C1 position is uniquely sensitive to Pyruvate Dehydrogenase (PDH) activity, where it is lost as CO2, versus Pyruvate Carboxylase (PC) activity, where it is retained in oxaloacetate.

  • Enhance NMR Resolution: Avoid the scalar coupling (

    
    ) signal splitting seen in uniformly labeled variants, providing sharp singlets for backbone assignment.
    

Mechanistic Insight: The Isotopic Signature

To use this tracer effectively, one must understand the atomic fate of the labels.

The Pathway Logic

When L-Alanine (1-13C; 15N) enters the cell, it is primarily acted upon by Alanine Aminotransferase (ALT/GPT) .

  • The 15N Fate: The amino group is transferred to

    
    -Ketoglutarate to form [15N]Glutamate . This measures the rate of transamination.
    
  • The 1-13C Fate: The carbon skeleton becomes [1-13C]Pyruvate .

    • Oxidative Fate: If [1-13C]Pyruvate enters the TCA cycle via PDH, the C1 label is lost as

      
       .
      
    • Gluconeogenic Fate: If [1-13C]Pyruvate is carboxylated by PC, the label is retained in Oxaloacetate and eventually Glucose.

Visualization: The Divergent Fates

The following diagram illustrates the separation of the Nitrogen and Carbon labels, a phenomenon impossible to track with single-labeled variants.

Alanine_Metabolism Ala L-Alanine (1-13C; 15N) Pyr Pyruvate (1-13C) Ala->Pyr ALT (Carbon Flow) Glu Glutamate (15N) Ala->Glu ALT (Nitrogen Flow) AcCoA Acetyl-CoA (Unlabeled) Pyr->AcCoA PDH (Oxidation) CO2 CO2 (13C) Pyr->CO2 Decarboxylation OAA Oxaloacetate (1-13C) Pyr->OAA PC (Gluconeogenesis) aKG a-Ketoglutarate aKG->Glu

Caption: Divergent metabolic fates of the 1-13C (Carbon) and 15N (Nitrogen) labels following Alanine Aminotransferase (ALT) activity.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares L-Alanine (1-13C; 15N) against its primary market alternatives.

Table 1: Tracer Performance Matrix
FeatureL-Alanine (1-13C; 15N) L-Alanine (U-13C; 15N) L-Glutamine (1-13C)
Primary Utility Transamination kinetics & C1 decarboxylation tracking.Total biomass synthesis & protein turnover.Anaplerosis & reductive carboxylation (TCA).
NMR Spectral Profile High Resolution: Sharp singlets (no C-C coupling).Complex: Multiplets due to

J-coupling.
Moderate: Good for C1 tracking, but lacks N info.
Mass Spec Shift +2 Da: Distinct from natural abundance (M+0) and single labels (M+1).+4 Da: Clear separation, but higher cost.+1 Da: Risk of overlap with natural isotopes.
Metabolic Insight Distinguishes PDH vs. PC flux (C1 fate).Tracks total carbon skeleton incorporation.[1]Tracks Glutaminolysis rates.
Cost Efficiency High (Specific synthesis).Moderate (Biomass derived).Moderate.
Detailed Comparison
1. Vs. Uniformly Labeled Alanine (U-13C)
  • The Problem with Uniform Labels: In NMR spectroscopy, [U-13C]Alanine generates complex splitting patterns (multiplets) because the adjacent

    
     atoms couple to each other. This "spectral crowding" makes it difficult to assign backbone resonances in large proteins.
    
  • The Dual-Label Advantage: L-Alanine (1-13C; 15N) provides a "spin-pair" (

    
    ) that allows for specific coherence transfer experiments (like HNCO) without the interference of side-chain carbon couplings [1]. This is critical for protein backbone assignment .
    
2. Vs. Glutamine Tracers[2][3][4]
  • Context: Glutamine is often compared to Alanine in cancer metabolism because both are major nitrogen donors.

  • Differentiation: Glutamine tracers are superior for studying anaplerosis (replenishing TCA intermediates) in hypoxic tumors [2]. However, Alanine is the superior tracer for the Cahill Cycle (liver-muscle cross-talk) and assessing pyruvate kinase activity. If your drug target affects glycolysis-to-TCA transition, Alanine (1-13C) is the better probe due to the PDH decarboxylation readout.

3. Hyperpolarized MRI Applications
  • The Gold Standard: While [1-13C]Pyruvate is the standard injectable for Hyperpolarized MRI, [1-13C]Alanine is the product measured to assess tumor grade.

  • The Ratio: In pancreatic cancer models, the ratio of [1-13C]Alanine to [1-13C]Lactate decreases as the disease progresses [3].[5][6] Using the dual-labeled amino acid ex vivo allows researchers to validate these MRI findings with high-resolution Mass Spectrometry.

Experimental Protocol: Simultaneous C/N Flux Analysis

Objective: Quantify the rate of alanine transamination vs. oxidation in HepG2 (liver carcinoma) cells using LC-MS/MS.

Prerequisites:

  • Tracer: L-Alanine (1-13C; 15N) (99% enrichment).

  • Platform: Triple Quadrupole or Orbitrap MS.

Step 1: Media Preparation (Self-Validating Step)
  • Custom Media: Prepare DMEM lacking L-Alanine and L-Glutamine.

  • Tracer Addition: Add L-Alanine (1-13C; 15N) at physiological concentration (0.4 mM).

  • Validation: Run a "Media Only" blank on the MS. You should see a single peak at M+2 for Alanine. If you see M+0, your media is contaminated with natural alanine.

Step 2: Cell Culture & Pulse
  • Seed HepG2 cells at

    
     cells/well.
    
  • Wash cells 2x with warm PBS to remove residual amino acids.

  • Add the labeled media and incubate for time points: 0, 15, 30, 60 min .

    • Why these times? Transamination is fast. 60 minutes is sufficient to see label transfer to Glutamate without reaching isotopic equilibrium (steady state).

Step 3: Quenching & Extraction[1]
  • Aspirate media rapidly.

  • Quench: Add 500

    
    L of 80% Methanol/Water (-80°C)  directly to the plate.
    
    • Criticality: Cold methanol stops enzymatic activity instantly. Warm solvents will alter the ratio of metabolites.

  • Scrape cells and transfer to tubes. Vortex 1 min. Centrifuge at 14,000 x g for 10 min (4°C).

Step 4: LC-MS Analysis & Data Interpretation

Monitor the following transitions:

MetaboliteIsotopologueMass ShiftBiological Meaning
Alanine M+2 (13C, 15N)+2.007 DaUnmetabolized Tracer
Glutamate M+1 (15N)+0.997 DaNitrogen Flux: Rate of ALT activity.
Lactate M+1 (13C)+1.003 DaCarbon Flux: Reduction of Pyruvate (LDH).
Citrate M+1 (13C)+1.003 DaTCA Entry: Via Pyruvate Carboxylase (PC).
Citrate M+0+0 DaTCA Entry: Via PDH (Label lost as CO2).

Self-Validation Check: Calculate the ratio of [15N]Glutamate to [13C]Lactate.

  • If Ratio > 1: The cell prioritizes transamination (anabolism).

  • If Ratio < 1: The cell prioritizes glycolysis/TCA (energy).

References

  • Cambridge Isotope Laboratories. (2023). L-Alanine (13C3; 15N) for NMR-based research.[7][8] Retrieved from

  • Hensley, C. T., et al. (2013). Metabolic Heterogeneity in Human Lung Tumors. Cell.[9][][11]

  • Serrao, E. M., et al. (2016). MRI with hyperpolarised [1-13C]pyruvate detects advanced pancreatic preneoplasia prior to invasive disease in a mouse model. Gut. Retrieved from

  • BenchChem. (2025).[1] A Comparative Guide to Stable Isotope Tracing: D-ALANINE (3-13C) vs. 15N-D-alanine. Retrieved from

  • BOC Sciences. (2023). How to Choose Between 13C and 15N Labeled Amino Acids? Retrieved from

Sources

Comparative

Validating L-ALANINE (1-13C; 15N) Enrichment: A Comparative Technical Guide

Introduction: The Cost of Isotopic Uncertainty In metabolic flux analysis (MFA) and quantitative proteomics, the integrity of your tracer is the ceiling of your data quality. L-Alanine (1-13C; 15N)—a dual-labeled isotopo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cost of Isotopic Uncertainty

In metabolic flux analysis (MFA) and quantitative proteomics, the integrity of your tracer is the ceiling of your data quality. L-Alanine (1-13C; 15N)—a dual-labeled isotopologue carrying a Carbon-13 at the carboxyl position (


) and a Nitrogen-15 at the 

-amino position—is a critical standard for tracing pyruvate-alanine cycling and nitrogen transamination simultaneously.

However, commercial enrichment claims (e.g., ">99% atom excess") are batch-dependent. Relying on Certificate of Analysis (CoA) values without in-house validation can lead to propagation errors in flux calculations, particularly when distinguishing between de novo synthesis and salvage pathways.

This guide provides an autonomous, self-validating framework to verify the isotopic enrichment of L-Alanine (1-13C; 15N) using High-Resolution Mass Spectrometry (HRMS) as the primary quantitative tool and Nuclear Magnetic Resonance (NMR) for structural authentication.

The Comparative Landscape: Why Dual-Labeling?

Before validating, we must establish the "Ground Truth" behavior of the analyte compared to its alternatives.

FeatureUnlabeled L-AlanineSingle-Labeled (1-13C)Dual-Labeled (1-13C; 15N)
Monoisotopic Mass (M+0) 89.0477 Da90.0511 Da91.0481 Da (M+2)
Primary Application Calibration StandardPyruvate Carboxylation TracingC/N Flux Coupling & Background Reduction
Background Noise High (Endogenous)ModerateLow (Mass Shift +2.003 Da moves signal out of noise)
NMR Signature Standard SplittingEnhanced Carbonyl SignalDouble Resonance (13C & 15N)

The Validation Challenge: Validation requires proving two things:

  • Chemical Identity: The 13C is specifically at the C1 position, and 15N is at the amine.

  • Isotopic Enrichment: The ratio of labeled (M+2) to unlabeled (M+0) and partially labeled (M+1) species matches the theoretical maximum (>99%).

Methodology 1: High-Resolution LC-MS/MS (Quantitative Validation)

Mass Spectrometry is the "Gold Standard" for enrichment validation because it directly counts isotopologues. We will use a HILIC (Hydrophilic Interaction Liquid Chromatography) approach to avoid derivatization artifacts.

Experimental Protocol: HILIC-HRMS Validation

Objective: Quantify the Isotope Distribution Vector (IDV) to calculate Atom Percent Excess (APE).

Reagents:

  • Analyte: L-Alanine (1-13C; 15N) (Candidate Sample).[1][2][3][4]

  • Standard: Unlabeled L-Alanine (Sigma/Merck, >99.5% purity).

  • Mobile Phase: Acetonitrile/Water (10mM Ammonium Formate, pH 3.0).

Workflow:

  • Stock Preparation: Prepare a 1 mM stock of the Dual-Labeled Alanine in water.

  • Dilution: Dilute to 10 µM in 80:20 ACN:H2O.

  • Instrumentation: Q-Exactive Orbitrap or TripleTOF (Resolution > 30,000).

  • Chromatography: Column: BEH Amide or ZIC-pHILIC (2.1 x 100 mm).

    • Gradient: 90% B to 60% B over 10 mins.

  • Data Acquisition: Full Scan MS (m/z 70–150) in Positive Mode (

    
    ).
    
Data Analysis & Calculation

The theoretical mass shift for


 is:
  • Unlabeled: 90.055 Da

  • Dual-Labeled: 92.058 Da (+2.003 Da shift)

Step 1: Extract Ion Chromatograms (EIC) Extract peaks for:

  • M+0 (m/z 90.055): Represents unlabeled "breakthrough" or contamination.

  • M+1 (m/z 91.058): Represents incomplete labeling (e.g., 13C only or 15N only).

  • M+2 (m/z 92.058): The target dual-labeled molecule.

Step 2: Calculate Enrichment Use the following formula to determine fractional abundance (


):


Step 3: Correct for Natural Abundance Even "unlabeled" carbons in the molecule (C2, C3) have a 1.1% chance of being 13C naturally. Use a correction algorithm (e.g., IsoCor or matrix inversion) to strip natural abundance contributions.

Validation Criteria Table
ParameterAcceptance CriteriaFailure Implication
M+2 Abundance > 98.5% (after correction)Synthesis failure or degradation.
M+0 Presence < 0.5%Contamination with unlabeled standard.
M+1 Presence < 1.0%Incomplete reaction during synthesis.
Retention Time Match Unlabeled Std ± 0.1 minWrong isomer (e.g.,

-Alanine).

Methodology 2: NMR Spectroscopy (Structural Validation)

While MS quantifies the amount of label, NMR confirms the location.

The Logic of J-Coupling

In L-Alanine (1-13C; 15N), the labels are separated by the


-carbon (

).
  • Connectivity:

    
    
    
    
    
    
  • This results in a geminal coupling (

    
    ).
    
  • Unlike direct bonds (

    
     Hz), geminal couplings in amino acids are often small (1–3 Hz) and may appear as line broadening rather than a clean split in lower-field instruments.
    
Experimental Protocol: 1H-15N HMBC

Instead of relying on the small


, we use Heteronuclear Multiple Bond Correlation (HMBC) to prove the nitrogen is attached to the backbone correctly.
  • Solvent:

    
     (reduces OH/NH exchange noise).
    
  • Experiment: 1D

    
     NMR and 2D 
    
    
    
    HSQC/HMBC.
  • Observation:

    • 
       Spectrum:  A massive singlet (or doublet if 
      
      
      
      resolved) at ~176 ppm (Carboxyl). The Methyl (~17 ppm) and Alpha (~51 ppm) carbons should show only natural abundance satellites (small signals).
    • 
       Spectrum:  A distinct signal at ~43 ppm (relative to liquid 
      
      
      
      ).

Self-Validating Check: If you see significant


 signals at 17 ppm or 51 ppm comparable to the 176 ppm peak, the product is Uniformly Labeled (U-13C) , not selectively 1-13C labeled. This is a critical distinction for flux models.

Visualizing the Workflow

The following diagrams illustrate the logic flow for validating the standard.

Diagram 1: The Validation Workflow

This flowchart guides the decision-making process from sample receipt to data acceptance.

ValidationWorkflow Start Receive L-Alanine (1-13C; 15N) Prep Sample Prep (10µM in H2O/ACN) Start->Prep MS_Run HILIC-HRMS (Orbitrap/Q-TOF) Prep->MS_Run Data_Extract Extract Ion Chromatograms (M+0, M+1, M+2) MS_Run->Data_Extract Calc Calculate Isotopic Enrichment Data_Extract->Calc Decision Enrichment > 99%? Calc->Decision Pass VALIDATED Proceed to Flux Study Decision->Pass Yes Fail REJECT Contact Vendor Decision->Fail No NMR_Check Optional: NMR (Confirm Position) Decision->NMR_Check Ambiguous

Caption: Figure 1. Step-by-step decision tree for validating isotopic purity before experimental use.

Diagram 2: Mass Shift Logic

Visualizing how the dual label shifts the spectral fingerprint compared to natural alanine.

MassShift cluster_spectrum Mass Spectrum Profile Natural Natural L-Alanine (M+0) Mass: 89.047 Label1 + 13C (Carboxyl) (+1.003 Da) Natural->Label1 Synthesis Step 1 Label2 + 15N (Amine) (+0.997 Da) Label1->Label2 Synthesis Step 2 Final Dual-Labeled Product (M+2) Mass: ~91.048 Label2->Final Final Product Peak0 m/z 90.05 (Contaminant) Peak2 m/z 92.05 (Target Peak) Peak0->Peak2 Shift +2 Da

Caption: Figure 2. The additive mass shift mechanism moving the analyte from M+0 to M+2.

Conclusion & Best Practices

Validating L-Alanine (1-13C; 15N) is not merely a box-checking exercise; it is a safeguard against misinterpreting metabolic pathway activity.

Key Takeaways:

  • Trust but Verify: Never assume >99% enrichment based solely on the vendor's label.

  • Use HILIC-MS: It provides the most accurate quantification of isotopic impurities (M+0 and M+1) without the complexity of derivatization.

  • Check the M+0: A high M+0 signal indicates "breakthrough" of unlabeled alanine, which will artificially dilute your metabolic flux calculations.

By following the LC-MS/MS protocol outlined above, you ensure that your tracer data reflects biological reality, not chemical impurity.

References

  • NIST. (2017). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Hermann, G. et al. (2018). ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments. BMC Bioinformatics. Retrieved from [Link]

Sources

Validation

Dual-Isotope Tracing: A Comparative Guide to L-Alanine (1-13C; 15N) Analysis via NMR and Mass Spectrometry

Executive Summary In metabolic flux analysis (MFA) and structural biology, L-Alanine (1-13C; 15N) serves as a high-fidelity probe for tracking carbon backbone integrity and nitrogen assimilation simultaneously. Its uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In metabolic flux analysis (MFA) and structural biology, L-Alanine (1-13C; 15N) serves as a high-fidelity probe for tracking carbon backbone integrity and nitrogen assimilation simultaneously. Its unique dual-labeling pattern—placing a heavy carbon at the carboxyl position (C1) and a heavy nitrogen at the


-amino position—creates distinct signatures in both Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This guide objectively compares the detection, quantification, and utility of this isotopologue across both platforms.

  • NMR is the gold standard for molecular integrity verification , utilizing scalar couplings (

    
    ) to prove the C1-N relationship exists in solution without destruction.
    
  • Mass Spectrometry (LC-MS/MS) provides ultrasensitive quantification (picomolar range), essential for tracking trace metabolic intermediates in complex biofluids.

The Molecule: L-Alanine (1-13C; 15N)[1][2]

Before analyzing detection methods, one must understand the physical properties of the labeled isotopologue.

PropertyUnlabeled L-AlanineL-Alanine (1-13C; 15N)
Formula


Monoisotopic Mass (

)
89.0477 Da91.0483 Da (+2.0006 Da)
Active Nuclei (Spin 1/2)


Key Bond Distance N/ANitrogen is 2 bonds away from

Strategic Utility
  • 
     (Carboxyl):  Traces decarboxylation events (e.g., pyruvate dehydrogenase activity if alanine is converted to pyruvate).
    
  • 
     (Amino):  Traces transamination reactions (e.g., ALT/GPT activity).
    
  • Dual Presence: Confirms the intact alanine molecule has not undergone metabolic scrambling.

Technique A: Nuclear Magnetic Resonance (NMR)

NMR is non-destructive and provides structural certainty. For this specific isotopologue, the interaction between the


 and 

nuclei is the critical observable.
The Mechanism: Scalar Coupling ( )

Since the


 label is on the carboxyl group (C1) and the 

is on the

-carbon (C2), they are separated by two bonds.
  • Observable:

    
     (Geminal coupling).
    
  • Magnitude: Typically 1.5 – 4.0 Hz (pH dependent).

  • Significance: In a 1D

    
     spectrum (without N-decoupling), the C1 signal will appear as a doublet . If the molecule is metabolized and the nitrogen is removed (transamination), this doublet collapses into a singlet.
    
Protocol A: 1D and 2D HSQC Acquisition

Objective: Verify isotopic enrichment and molecular integrity.

  • Sample Preparation:

    • Dissolve 5–10 mg of sample in 600

      
      L 
      
      
      
      .
    • Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.

    • Adjust pH to 7.0 (coupling constants vary with protonation state).

  • Instrument Setup:

    • Minimum 500 MHz spectrometer (600+ MHz recommended for sensitivity).

    • Probe: Cryoprobe (HCN or broadband) highly recommended.

  • Pulse Sequence 1: 1D

    
     (Proton Decoupled, Nitrogen Coupled): 
    
    • Acquire a standard carbon spectrum (zgpg30).

    • Do NOT apply

      
       decoupling.
      
    • Result: The Carbonyl peak (~176 ppm) appears as a doublet (

      
      ) due to 
      
      
      
      .
  • Pulse Sequence 2: 2D

    
     HSQC: 
    
    • Correlates the amide proton (if in

      
      ) or 
      
      
      
      -proton to the
      
      
      .
    • Provides a "fingerprint" of the nitrogen environment.

Data Output
  • Chemical Shift (

    
    ):  ~176.5 ppm.
    
  • Splitting: Doublet,

    
     Hz.
    
  • Interpretation: Presence of doublet = Intact C1-N backbone. Singlet = Loss of

    
     or 
    
    
    
    scrambling.

Technique B: Mass Spectrometry (LC-MS/MS)[7]

MS is the tool of choice for fluxomics in cell culture media or plasma where concentrations are low (


).
The Mechanism: Mass Shift & Fragmentation

MS detects the mass-to-charge ratio (


).[1]
  • Precursor Ion (

    
    ):  The dual label adds +2 Da.
    
    • Unlabeled: 90.05

      
      .
      
    • Labeled: 92.05

      
       .
      
  • Fragmentation (MS/MS): Collision Induced Dissociation (CID) typically cleaves the carboxyl group (loss of HCOOH).

    • Critical Nuance: Since the

      
       is on the carboxyl group, fragmentation causes the loss of the carbon label. 
      
    • Fragment Ion: Amine-ethyl group (

      
      ). Contains only the 
      
      
      
      label.[2]
    • Fragment Mass: 44 (unlabeled)

      
      45 (
      
      
      
      -labeled)
      .
Protocol B: LC-MS/MS MRM Workflow

Objective: Quantify concentration and isotopic enrichment ratio (M+2/M+0).

  • Sample Preparation:

    • Extract metabolites using cold methanol/acetonitrile (80:20).

    • Centrifuge (14,000 x g, 10 min) to remove proteins.

    • Optional: Derivatization (e.g., Fmoc or Butyl ester) improves retention but is not strictly necessary for HILIC columns.

  • LC Parameters:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) – e.g., BEH Amide.

    • Mobile Phase: A: 20 mM Ammonium Acetate (pH 9.0); B: Acetonitrile.

    • Gradient: 85% B to 40% B over 10 mins.

  • MS Parameters (Triple Quadrupole):

    • Mode: ESI Positive (

      
      ).
      
    • MRM Transitions:

      • Target (Double Labeled):

        
         (Quantifier).
        
      • Control (Unlabeled):

        
        .
        
      • Check (15N only):

        
        .
        
      • Check (13C only):

        
         (Note: 13C is lost in fragment).
        

Comparative Analysis

The following table summarizes the operational differences.

FeatureNMR (

Detection)
LC-MS/MS (MRM)
Sensitivity Low (Limit:

)
High (Limit:

)
Sample Volume High (500

)
Low (5-20

)
Destructive? No (Sample recoverable)Yes
Positional Info Excellent (Directly observes bond connectivity)Indirect (Inferred from fragment loss)
Matrix Effects Minimal (Salt/pH affect shifts, not signal)High (Ion suppression in plasma/urine)
Cost per Run Low (after hardware purchase)Moderate (Solvents, columns, standards)

Visualization: Analytical Decision Workflow

The following diagram illustrates the decision logic for choosing between NMR and MS based on sample constraints and data needs.

AnalyticalWorkflow Start Start: L-Alanine (1-13C; 15N) Analysis ConcCheck Sample Concentration? Start->ConcCheck HighConc > 50 µM ConcCheck->HighConc High Abundance LowConc < 50 µM ConcCheck->LowConc Trace / Biofluids NMR_Exp NMR Analysis (1D 13C & 2D HSQC) HighConc->NMR_Exp J_Coupling Detect 2J(C,N) Coupling (Doublet at ~176 ppm) NMR_Exp->J_Coupling Result_Struct Result: Confirmed Intact Molecular Backbone J_Coupling->Result_Struct MS_Exp LC-MS/MS Analysis (HILIC Mode) LowConc->MS_Exp MRM_Trans Monitor MRM Transition 92.1 -> 45.1 m/z MS_Exp->MRM_Trans Result_Quant Result: High-Sensitivity Flux Quantification MRM_Trans->Result_Quant

Caption: Decision tree for selecting the optimal analytical platform based on metabolite concentration and the specific need for structural verification vs. quantification.

Metabolic Fate Diagram

Understanding where the labels go during fragmentation or metabolism is crucial.

MetabolicFate Alanine L-Alanine (1-13C; 15N) [Precursor m/z 92] CID CID Fragmentation (Collision Cell) Alanine->CID Fragment Fragment Ion (Amine-Ethyl) [m/z 45] NeutralLoss Neutral Loss (Formic Acid) [13C-Labeled] CID->Fragment Retains 15N CID->NeutralLoss Contains 13C (Lost)

Caption: MS/MS fragmentation pathway showing the separation of the 13C and 15N labels. The detection of m/z 45 confirms 15N, while the mass shift of the precursor (92 vs 90) confirms 13C.

References

  • Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology.

  • Lane, A. N., & Fan, T. W. (2015). Applications of NMR spectroscopy to systems biochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Marshall, D. D., et al. (2020). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Analytical Chemistry.

  • SCIEX Application Note. Rapid LC-MS/MS Analysis of Free Amino Acids without Derivatization.

Sources

Safety & Regulatory Compliance

Safety

L-ALANINE (1-13C; 15N): Proper Disposal &amp; Waste Management Procedures

Executive Summary Safety Status: Non-Hazardous / Non-Radioactive RCRA Classification: Not Listed (Unless mixed with hazardous solvents) Immediate Action: Do NOT dispose of in radioactive waste streams.[1] This guide defi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Safety Status: Non-Hazardous / Non-Radioactive RCRA Classification: Not Listed (Unless mixed with hazardous solvents) Immediate Action: Do NOT dispose of in radioactive waste streams.[1]

This guide defines the operational protocols for the disposal of L-Alanine labeled with stable isotopes Carbon-13 and Nitrogen-15. As a Senior Application Scientist, I must emphasize that the primary operational risk with this material is not toxicity, but misidentification . Users frequently confuse stable isotope-labeled compounds with radiolabeled compounds (e.g.,


C or 

H), leading to unnecessary, expensive, and regulatory-complex radioactive waste disposal.

The protocols below are designed to ensure compliance with EPA/RCRA regulations while optimizing laboratory budget by preventing false-positive radioactive waste streams.

Part 1: Safety & Regulatory Assessment[2]

Before disposal, you must validate the material's hazard profile. Unlike its radioactive counterparts,


C and 

N are naturally occurring stable isotopes.
Material Safety Data Sheet (SDS) Summary
ParameterClassificationOperational Insight
Radioactivity NONE Stable isotopes do not decay. No half-life.[2] No shielding required.
GHS Classification Non-HazardousNot classified as dangerous according to EC 1272/2008 or OSHA HCS.
Toxicity LowLD50 data is generally not applicable; treated as food-grade equivalent in bulk.
Flammability Combustible SolidFine dust can form explosive mixtures in air (standard organic dust hazard).
Ecological High BODHigh Biological Oxygen Demand. Large quantities can cause eutrophication in water systems.
The "False Positive" Risk

In drug development and metabolic flux analysis, samples are often analyzed via Mass Spectrometry (MS) or NMR.

  • The Risk: If a safety officer sees "13C-Alanine" and assumes "Carbon-14," the waste may be segregated into radioactive streams.

  • The Consequence: Radioactive waste disposal costs ~10-20x more than chemical waste.

  • The Solution: Explicit labeling (see Section 3).

Part 2: Waste Classification Workflow

The following decision tree illustrates the logic for segregating L-Alanine (1-13C; 15N) waste.

G cluster_legend Protocol Key Start Waste Generation: L-ALANINE (1-13C; 15N) IsSolid Is the waste a Pure Solid / Stock? Start->IsSolid IsMixed Is it mixed with Hazardous Solvents? IsSolid->IsMixed No (Liquid/Slurry) Trash Standard Trash (If permitted by local EHS) IsSolid->Trash Yes (Small Qty <10g) ChemWaste_NonHaz Chemical Waste (Non-Hazardous Tag) IsSolid->ChemWaste_NonHaz Yes (Recommended) IsBio Is it in Biological Media (Cells/Tissue)? IsMixed->IsBio No (Aqueous Only) ChemWaste_Haz Hazardous Chemical Waste (Tag for Solvent) IsMixed->ChemWaste_Haz Yes (e.g., Acetonitrile, MeOH) IsBio->ChemWaste_NonHaz No (Buffer Only) BioWaste Biohazard Waste (Autoclave/Incinerate) IsBio->BioWaste Yes (Cell Culture) Legend1 Decision Point Legend2 Disposal Stream

Figure 1: Decision logic for segregating stable isotope waste streams to ensure regulatory compliance and cost efficiency.

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste (Expired or Excess Stock)

Context: You have a vial of pure crystalline L-Alanine (1-13C; 15N) that is expired or contaminated.

  • Container Selection: Use a clean, chemically compatible container (HDPE or Glass).

  • Labeling: Apply a "Non-Hazardous Chemical Waste" label.

    • Critical Step: Write "STABLE ISOTOPE - NON-RADIOACTIVE" clearly on the tag.

  • Segregation: Do not mix with oxidizers or strong acids.

  • Disposal: Submit for standard chemical waste pickup.

    • Note: While small quantities (<10g) are technically non-hazardous and could theoretically be landfilled, Best Laboratory Practice (BLP) dictates treating all synthesized chemicals as chemical waste to maintain a "cradle-to-grave" audit trail.

Protocol B: Aqueous/Solvent Mixtures (HPLC/LC-MS Waste)

Context: Waste generated from metabolic flux analysis often contains organic modifiers (Acetonitrile, Methanol).

  • Identify the Solvent: The hazard classification is driven by the solvent, not the Alanine.

    • Example: 50% Acetonitrile / 50% Water + 1mM L-Alanine (1-13C; 15N).

    • Hazard:[2] Flammable (Ignitable, D001).

  • Accumulation: Pour into the laboratory's "Flammable Solvents" carboy.

  • Documentation: On the waste log, list "Acetonitrile 50%" and "Trace Amino Acids."

    • Why? Listing "13C-Alanine" on a solvent drum can trigger a "Mixed Waste" (Radioactive + Hazardous) alarm at the disposal facility, causing rejection. List it simply as "Amino Acids" unless specific isotope tracking is required by your internal EHS.

Protocol C: Biological Media (Metabolic Studies)

Context: Spent cell culture media containing the tracer.

  • Deactivation:

    • Add bleach (sodium hypochlorite) to a final concentration of 10% for 30 minutes.

    • Alternative: Autoclave at 121°C, 15 psi for 30 minutes.

  • Disposal:

    • Once deactivated, the solution is generally safe for drain disposal (sewer) with copious water flushing, provided the facility permits biological drain disposal.

    • Check: Ensure no heavy metals or other toxic inhibitors were used in the culture.

Part 4: Regulatory & Compliance Data[3]

EPA/RCRA Considerations

Under the Resource Conservation and Recovery Act (RCRA), L-Alanine is not a P-listed or U-listed waste.

  • Characteristic Waste: It does not exhibit Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004-D043).

  • Sewer Disposal (Aqueous): Generally permissible for pure aqueous solutions under 40 CFR 403.5, but local POTW (Publicly Owned Treatment Works) limits on BOD (Biological Oxygen Demand) apply.

    • Limit: Do not pour >1kg down the drain; the nitrogen load contributes to algal blooms.

Labeling Template

To prevent EHS confusion, copy/paste this text for your waste tags:

CONTENTS: L-Alanine (Stable Isotope Labeled) CAS: 202407-38-3 (Labeled) / 56-41-7 (Unlabeled) HAZARD: Non-Hazardous / Non-Radioactive NOTE: Contains Carbon-13 and Nitrogen-15 natural stable isotopes.[3][4] NO RADIATION HAZARD.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms.[2] Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: L-ALANINE (1-13C; 15N)

Executive Summary: The Dual-Safety Protocol Handling stable isotope-labeled compounds like L-Alanine (1-13C; 15N) requires a paradigm shift from standard chemical safety. While the biological toxicity of L-Alanine is neg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Safety Protocol

Handling stable isotope-labeled compounds like L-Alanine (1-13C; 15N) requires a paradigm shift from standard chemical safety. While the biological toxicity of L-Alanine is negligible, the operational risk is high.

In this context, "Safety" has two distinct vectors:

  • User Safety: Protection against particulate inhalation and standard laboratory hazards.

  • Data Integrity (Sample Safety): Protection of the isotope from isotopic dilution .

Critical Insight: Human skin and hair are rich in natural abundance Carbon-12 (~98.9%) and Nitrogen-14 (~99.6%). A single fingerprint or flake of skin falling into your sample can alter the isotopic ratio enough to invalidate Mass Spectrometry (MS) or NMR quantification, resulting in significant financial loss and data failure.

Risk Assessment & Physical Properties

Before selecting PPE, we must understand the material's behavior.[1]

PropertySpecificationOperational Implication
CAS Number 56-41-7 (Unlabeled generic)Reference for general chemical hygiene.
Physical State Crystalline PowderHigh risk of static dispersion; inhalation hazard.
Toxicity Non-Hazardous (GHS)No acute toxicity; treat as a nuisance dust.
Hygroscopicity Low to ModerateCan clump in high humidity; affects weighing accuracy.
Isotopic Purity 99 atom % 13C, 98 atom % 15NHigh Value. Any contamination destroys value.

PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach. Select PPE based on the specific maneuver.[2][3][4][5]

A. The "Clean-Zone" Glove Protocol

Why Nitrile? Latex gloves are organic polymers that can shed particles containing natural abundance carbon. High-grade Nitrile offers superior chemical resistance and lower particulate shedding.

  • Material: 100% Nitrile (Powder-Free).

  • Thickness: Minimum 0.11 mm (4 mil) for weighing; 0.20 mm (8 mil) for solvent handling.

  • Technique: "Double-Gloving" is mandatory for NMR sample prep. The outer pair is removed immediately before handling the clean NMR tube to ensure no transfer of contaminants from door handles or pipettes.

B. Respiratory & Eye Protection[2][6][7][8]
  • Eyes: ANSI Z87.1 Safety Glasses with side shields.

  • Respiratory: While L-Alanine is non-toxic, inhalation of fine powders triggers mucous membrane irritation.

    • Standard: Handle inside a certified Fume Hood.[6][7]

    • Open Bench: N95 particulate respirator is required if a hood is unavailable to prevent sample loss via exhalation (breath wind) and inhalation of dust.

C. Body Protection[2][5][8][10][11][12]
  • Lab Coat: Must be buttoned to the neck.[6] Cotton/Polyester blends are standard, but Tyvek® sleeves are recommended for trace analysis to cover wrist gaps where skin flakes often escape.

Visualization: PPE Decision Logic

The following diagram outlines the decision process for selecting PPE based on the specific laboratory activity.

PPE_Decision_Matrix Start Activity Selection Weighing Weighing / Dry Handling Start->Weighing Solubilization Solubilization / Reaction Start->Solubilization Disposal Waste Disposal Start->Disposal StaticControl Requirement: Static Control + Particulate Containment Weighing->StaticControl SplashRisk Requirement: Splash Protection + Solvent Compatibility Solubilization->SplashRisk WasteClass Isotope mixed with hazardous solvent? Disposal->WasteClass PPE_Weigh PPE: Nitrile Gloves (4mil) + Lab Coat + N95/Hood StaticControl->PPE_Weigh PPE_Solv PPE: Nitrile Gloves (8mil) + Safety Glasses + Fume Hood SplashRisk->PPE_Solv HazWaste Treat as Chemical Waste WasteClass->HazWaste Yes SolidWaste Treat as General Waste (Deface Labels) WasteClass->SolidWaste No

Figure 1: Decision logic for selecting Personal Protective Equipment based on operational risk factors.

Operational Protocol: The "Zero-Loss" Workflow

This protocol is designed to prevent the two most common failures: Static Dispersion and Cross-Contamination .

Step 1: Environmental Control[13]
  • Static: Dry amino acid powders are prone to static charge. They will "jump" from the spatula.

    • Solution: Use an ionizing bar or anti-static gun (e.g., Zerostat) on the weighing boat before adding the isotope.

  • Airflow: High-velocity fume hoods can blow the powder away.

    • Solution: Lower the sash to the working minimum or use a draft shield around the balance.

Step 2: Weighing (The Critical Step)
  • Don fresh Nitrile gloves.

  • Clean the balance area with 70% Ethanol (allow to dry completely).

  • Pre-weigh the destination container (e.g., volumetric flask). Do not use weighing paper; weigh directly into the vessel if possible to avoid transfer losses.

  • If using a spatula, ensure it is dedicated to isotopes or acid-washed to remove residual unlabeled carbon sources.

Step 3: Solubilization
  • Add solvent slowly down the side of the vessel to wash down any powder adhering to the walls.

  • Cap immediately.

  • Vortex gently. Sonicate if necessary to ensure complete dissolution (L-Alanine is highly soluble in water, less so in organic solvents).

Visualization: Contamination Control Pathway

This diagram illustrates the workflow required to maintain isotopic purity during handling.

Contamination_Control Storage Storage (Desiccator/Dark) Prep Workspace Prep (Solvent Wipe Down) Storage->Prep Retrieve GloveChange Glove Change (Fresh Nitrile) Prep->GloveChange Decontaminate Transfer Mass Transfer (Anti-Static Tools) GloveChange->Transfer Handle Sealing Immediate Sealing (Parafilm/Cap) Transfer->Sealing Secure Analysis Downstream Analysis (NMR/MS) Sealing->Analysis Transport

Figure 2: Workflow designed to minimize natural abundance carbon/nitrogen contamination.

Disposal & Waste Management

Disposal of stable isotopes is often misunderstood. Unlike radioisotopes (e.g.,


), stable isotopes (

) are non-radioactive and do not require decay storage.[1]
  • Pure Substance: If the L-Alanine is dry and unmixed, it is technically non-hazardous solid waste. However, standard lab practice dictates it should be collected in a solid chemical waste container.

  • In Solution: Disposal is dictated by the solvent , not the isotope.

    • Aqueous: Adjust pH to neutral (if necessary) and dispose of via drain (if local regulations permit for amino acids) or aqueous waste streams.

    • Organic (e.g., DMSO, Methanol): Must go into "Halogenated" or "Non-Halogenated" solvent waste streams.

  • Labeling: Deface the original bottle label before discarding. This prevents confusion with hazardous chemicals or radioisotopes by waste management personnel.

Emergency Response (Spill Recovery)

Scenario: You spill 100mg of L-Alanine (


) on the bench.
  • Immediate Action: Stop. Do not wipe. Wiping spreads the powder and makes recovery impossible.

  • Recovery for Use: If the bench was pre-cleaned, you may attempt to sweep the powder onto a clean weighing paper using a fresh razor blade. Note: Only use this for qualitative analysis, never quantitative.

  • Cleanup:

    • Mist the area lightly with water (to prevent dust generation).[8]

    • Wipe with absorbent paper towels.

    • Clean surface with detergent and water.

References

  • Carl Roth. (2022).[9] Safety Data Sheet: L-Alanine. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Specific Instruction for Isotope Research Waste. Retrieved from [Link]

  • Biovera Research. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

Sources

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